molecular formula C11H11N B1330401 N-methylnaphthalen-1-amine CAS No. 2216-68-4

N-methylnaphthalen-1-amine

Cat. No.: B1330401
CAS No.: 2216-68-4
M. Wt: 157.21 g/mol
InChI Key: AKEYUWUEAXIBTF-UHFFFAOYSA-N
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Description

N-methylnaphthalen-1-amine is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methylnaphthalen-1-amine
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InChI

InChI=1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEYUWUEAXIBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0062262
Record name 1-Naphthalenamine, N-methyl-
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Molecular Weight

157.21 g/mol
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CAS No.

2216-68-4
Record name N-Methyl-1-naphthalenamine
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Record name N-Methyl-1-naphthylamine
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Record name 1-Naphthalenamine, N-methyl-
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Record name Methyl(1-naphthyl)amine
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Record name N-METHYL-1-NAPHTHYLAMINE
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Foundational & Exploratory

N-methylnaphthalen-1-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of N-methylnaphthalen-1-amine and its Isomer N-methyl-1-naphthalenemethanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of two closely related compounds often referred to as this compound. It is crucial to distinguish between N-methyl-1-naphthylamine and N-methyl-1-naphthalenemethanamine, as the placement of the methyl group significantly alters the molecule's characteristics. This document will address both compounds to ensure clarity and provide detailed information for research and development purposes.

Clarification of Nomenclature

The name "this compound" can be ambiguous. Depending on the context, it can refer to two distinct chemical structures:

  • N-methyl-1-naphthylamine (also known as this compound): In this molecule, a methyl group is attached to the nitrogen atom of 1-naphthylamine.

  • N-methyl-1-naphthalenemethanamine (also known as 1-(methylaminomethyl)naphthalene): In this isomer, a methylamino group is attached to a methyl substituent on the naphthalene ring.

This guide will present the properties and structure of both compounds separately to avoid confusion.

N-methyl-1-naphthylamine

N-methyl-1-naphthylamine is an aromatic amine derivative of naphthalene.

Chemical Structure

The structure of N-methyl-1-naphthylamine consists of a naphthalene ring system where an amino group at the 1-position is substituted with a methyl group.

Chemical Properties

The following table summarizes the key physicochemical properties of N-methyl-1-naphthylamine.

PropertyValueSource
Molecular Formula C₁₁H₁₁N[1][2]
Molecular Weight 157.21 g/mol [1][2]
Melting Point 174 °C[1]
Boiling Point 271.88 °C (rough estimate)[1]
Density 1.0595 g/cm³ (rough estimate)[1]
pKa 3.67 (at 27 °C)[1]
CAS Number 2216-68-4[1]

N-methyl-1-naphthalenemethanamine

N-methyl-1-naphthalenemethanamine is a key intermediate in the synthesis of various compounds, including the antifungal drug Terbinafine.[3]

Chemical Structure

The structure of N-methyl-1-naphthalenemethanamine features a naphthalene ring with a methylaminomethyl group at the 1-position.

Chemical Properties

The following table summarizes the key physicochemical properties of N-methyl-1-naphthalenemethanamine.

PropertyValueSource
Molecular Formula C₁₂H₁₃N[3][4]
Molecular Weight 171.24 g/mol [3][4]
Boiling Point 287.9 ± 9.0 °C at 760 mmHg[5]
Density 1.0 ± 0.1 g/cm³[5]
Flash Point 146.6 ± 10.9 °C[5]
pKa 9.38 ± 0.10 (Predicted)[3]
CAS Number 14489-75-9[4][5]

Experimental Protocols

Synthesis of N-methyl-1-naphthalenemethanamine

A common method for the synthesis of N-methyl-1-naphthalenemethanamine involves the hydrolysis of N-methyl-N-(1-naphthylmethyl)formamide.[3][6]

Protocol: Alkaline Hydrolysis of N-methyl-N-(1-naphthylmethyl)formamide [6]

  • Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in a 20% aqueous sodium hydroxide solution.

  • Heat the reaction mixture at 60-70°C for a period of 7 hours.

  • After cooling the reaction mixture to 25°C, extract the product with toluene.

  • The toluene layer is then extracted with 3N hydrochloric acid.

  • The aqueous layer is decolorized with activated carbon and then basified to a pH of 10.0 with a 20% aqueous sodium hydroxide solution.

  • The liberated free base is extracted with toluene.

  • The toluene is removed by distillation to yield the crude product.

  • Pure N-methyl-1-naphthalenemethanamine is obtained by high vacuum distillation.

An alternative route involves the reaction of 1-chloromethylnaphthalene with methylamine.[7]

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of N-methyl-1-naphthalenemethanamine.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product start1 N-methylformamide intermediate N-methyl-N-(1-naphthylmethyl)formamide start1->intermediate Reaction with strong base start2 1-chloromethylnaphthalene start2->intermediate product N-methyl-1-naphthalenemethanamine intermediate->product Acid or Base Hydrolysis

References

An In-depth Technical Guide to the Synthesis of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-methylnaphthalen-1-amine, a key intermediate in the synthesis of various pharmaceuticals. The document details several common methodologies, including reductive amination, direct N-methylation, Buchwald-Hartwig amination, and the reduction of N-methylnaphthalene-1-carboxamide. Each method is presented with detailed experimental protocols, where available, and a comparative analysis of their quantitative data to aid researchers in selecting the most suitable route for their specific needs.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be approached through various chemical strategies. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and the reaction conditions required. Below is a summary of the most common synthetic methods with their key reaction parameters.

Synthesis RouteStarting Material(s)Key Reagents & SolventsReaction ConditionsYield (%)Purity (%)Reference(s)
Reductive Amination 1-Naphthaldehyde, MethylamineSodium borohydride, MethanolRoom temperature, 1-3 h (imine formation); Ice bath (reduction)High (General)Not specified[1]
Direct N-Methylation Naphthalen-1-amineDimethyl sulfate, Sodium bicarbonate, AcetoneReflux, 20 h~60-70 (General)Not specified[2]
Buchwald-Hartwig Amination 1-Halonaphthalene, MethylaminePalladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XantPhos), Base (e.g., Cs2CO3), Toluene/Dioxane100-120 °C, 12-24 hHigh (General)Not specified[3]
Reduction of Carboxamide N-methylnaphthalene-1-carboxamideLithium aluminum hydride (LiAlH4), Tetrahydrofuran (THF)RefluxHigh (General)Not specified[4][5]

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes to this compound. These protocols are based on established literature and are intended to be a guide for laboratory synthesis.

Synthesis via Reductive Amination of 1-Naphthaldehyde

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. This two-step, one-pot procedure involves the initial formation of an imine from 1-naphthaldehyde and methylamine, followed by its reduction to the corresponding secondary amine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 1-naphthaldehyde (1 equivalent) and methylamine (1.1 equivalents, typically as a solution in a suitable solvent like methanol or THF) in methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-3 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).[1]

  • Reduction: After the formation of the imine, the reaction mixture is cooled in an ice bath. A reducing agent such as sodium borohydride (NaBH4) or the milder sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) is added portion-wise, ensuring the temperature is maintained below 20 °C.[1] The reaction is stirred until completion, which can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or through acid-base extraction to yield pure this compound.[1]

Synthesis via Direct N-Methylation of Naphthalen-1-amine

Direct N-methylation of the primary amine, naphthalen-1-amine, offers a straightforward route to the desired product. However, careful control of the reaction conditions is necessary to minimize over-methylation to the tertiary amine.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, naphthalen-1-amine (1 equivalent) is dissolved in a suitable solvent such as acetone. A base, typically sodium bicarbonate (2 equivalents), is added to the solution.[2]

  • Addition of Methylating Agent: Dimethyl sulfate (2 equivalents), a common methylating agent, is added dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic and should be handled with extreme care in a fume hood.[2]

  • Reaction and Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction is monitored by TLC. The reaction is typically continued for several hours (e.g., 20 hours) until the starting material is consumed.[2]

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, for instance by crystallization from a suitable solvent system like ethyl acetate/hexane, to afford this compound.[2]

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling aryl halides with amines.

Experimental Protocol:

  • Reaction Setup: An oven-dried Schlenk tube is charged with a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-chloronaphthalene) (1.0 equivalent), a palladium source such as palladium(II) acetate (e.g., 2 mol%), a suitable phosphine ligand like XantPhos (e.g., 4 mol%), and a base, for example, cesium carbonate (1.4 equivalents) or sodium tert-butoxide (1.4 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).[3]

  • Addition of Reagents: Methylamine (1.2 equivalents), often as a solution in an appropriate solvent, and anhydrous toluene or dioxane are added via syringe.[3]

  • Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100-120 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.[3]

  • Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give this compound.[3]

Synthesis via Reduction of N-methylnaphthalene-1-carboxamide

This route involves the preparation of the corresponding amide, N-methylnaphthalene-1-carboxamide, followed by its reduction to the target amine.

Experimental Protocol:

  • Amide Formation (not detailed): N-methylnaphthalene-1-carboxamide can be prepared from 1-naphthoyl chloride and methylamine, or from 1-naphthoic acid using standard amide coupling reagents.

  • Reduction of the Amide:

    • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen), a suspension of lithium aluminum hydride (LiAlH4) (e.g., 1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared.[4][5] Caution: LiAlH4 reacts violently with water and is pyrophoric. Handle with extreme care.

    • Addition of Amide: A solution of N-methylnaphthalene-1-carboxamide (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.[4]

    • Reaction and Monitoring: After the addition is complete, the reaction mixture is refluxed for several hours until the starting material is consumed, as monitored by TLC.

    • Work-up and Purification: The reaction is cooled in an ice bath and the excess LiAlH4 is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).[6] The resulting granular precipitate is filtered off and washed with THF or ether. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Visualizing the Synthetic Workflow

To provide a clearer understanding of a typical synthetic process, the following diagram illustrates the workflow for the reductive amination of 1-naphthaldehyde.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 1-Naphthaldehyde 1-Naphthaldehyde Imine Formation Imine Formation 1-Naphthaldehyde->Imine Formation Methylamine Methylamine Methylamine->Imine Formation Reduction Reduction Imine Formation->Reduction In situ Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via reductive amination.

This guide aims to provide a solid foundation for researchers and professionals engaged in the synthesis of this compound. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project. It is strongly recommended to consult the primary literature for the most detailed and up-to-date experimental procedures.

References

Physicochemical Properties of N-methylnaphthalen-1-amine (CAS 2216-68-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-methylnaphthalen-1-amine (CAS 2216-68-4). The information is compiled from various sources to support research, development, and safety assessments involving this compound. All quantitative data is presented in a clear, tabular format, and where available, experimental methodologies are detailed.

Core Physicochemical Properties

This compound is an aromatic amine with the molecular formula C₁₁H₁₁N.[1] It presents as a liquid, with a color ranging from purple to brown or red-brown.[2] Proper storage conditions are in a refrigerator at 4°C, protected from light.[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Weight 157.21 g/mol [4]
Melting Point 174°C[3][4]
Boiling Point 271.88°C (at 760 mmHg)[3]
Flash Point 140.7 ± 14.2°C[3]
Density 1.0595 (estimate)[4]
pKa 3.67 (at 27°C)[4]
Refractive Index 1.6722 (estimate)[4]
LogP 2.88[5]

Experimental Protocols & Methodologies

Determination of Purity and Identity

The purity of this compound is typically cited as ≥97%.[3] The identity and purity of this compound and related structures are often determined using chromatographic and spectroscopic methods.

A study on the selective mono-N-methylation of amines utilized Gas Chromatography (GC) and Gas-Chromatography Mass Spectrometry (GC-MS) for product analysis.[6] The following parameters were reported for the GC analysis of a reaction mixture containing a similar compound:

  • Instrument: Agilent 7890A Gas Chromatography

  • Column: Cross-linked capillary HP-5 column (30 m × 0.32 mm × 0.4 mm)

  • Detector: Flame Ionization Detector (FID)

  • Injector Temperature: 300°C

  • Detector Temperature: 300°C

  • Column Temperature Program: Start at 50°C (hold for 1.5 min), then ramp to 300°C at a rate of 15°C/min (hold for 3 min).[6]

High-Performance Liquid Chromatography (HPLC) is another common method for the analysis of this compound. A reverse-phase (RP) HPLC method with the following conditions has been described:

  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[5]

General Workflow for Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined using the capillary method. The general workflow for this procedure is outlined below.

cluster_setup Setup cluster_measurement Measurement A Seal one end of a capillary tube. B Attach the capillary tube (open end down) to a thermometer. A->B D Immerse the thermometer and attached capillary tube into the liquid sample. B->D C Place a small amount of the liquid sample into a test tube. C->D E Heat the test tube in a heating bath. D->E F Observe for a continuous stream of bubbles from the capillary tube. E->F G Remove the heat source. F->G H Record the temperature at which the liquid enters the capillary tube. G->H cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_product Product Reactant1 1-Chloromethylnaphthalene Step1 Reaction of reactants in the presence of a base and solvent. Reactant1->Step1 Reactant2 N-methylformamide Reactant2->Step1 Base Strong or Mild Base Base->Step1 Solvent N,N-dimethylformamide and/or non-polar solvent Solvent->Step1 Intermediate Formation of N-methyl-N-(1-naphthylmethyl)-formamide Step1->Intermediate Step2 Acid or Base Hydrolysis Intermediate->Step2 Product N-methyl-1-naphthalenemethanamine Step2->Product A N-methyl-1-naphthalenemethanamine (Intermediate) B Synthesis A->B C Terbinafine (Antifungal Drug) B->C D Inhibits C->D E Squalene Epoxidase (Fungal Enzyme) D->E F Leads to G Ergosterol Deficiency & Squalene Accumulation E->G Blocks conversion H Results in I Fungal Cell Death G->I

References

A Technical Guide to the Spectroscopic Analysis of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-methylnaphthalen-1-amine (C₁₁H₁₁N, CAS: 2216-68-4). Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document combines theoretical predictions based on analogous compounds and general spectroscopic principles with established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is crucial to note that the NMR and IR data are predictive, based on typical values for similar chemical environments, and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.2m2HAr-H
~7.2 - 7.6m5HAr-H
~4.5 - 5.5br s1HN-H
~3.0s3HN-CH₃

Note: The exact chemical shifts and multiplicities of the aromatic protons (Ar-H) can be complex due to spin-spin coupling and require detailed spectral analysis for precise assignment. The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~145Ar-C (C-N)
~134Ar-C (quaternary)
~129Ar-CH
~128Ar-CH
~126Ar-CH
~125Ar-CH
~124Ar-C (quaternary)
~122Ar-CH
~120Ar-CH
~105Ar-CH
~31N-CH₃

Note: The assignments for the aromatic carbons are approximate and would require 2D NMR techniques like HSQC and HMBC for definitive confirmation.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)Vibrational Mode
~3400N-H stretch
3050 - 3100Aromatic C-H stretch
2800 - 3000Aliphatic C-H stretch
1600, 1580, 1500Aromatic C=C stretch
~1315C-N stretch
770 - 810Aromatic C-H bend (out-of-plane)

Note: As a secondary amine, a single, relatively sharp N-H stretching band is expected[1]. The C-N stretching vibration in aromatic amines typically appears in the 1335-1250 cm⁻¹ region[1].

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
157Molecular ion [M]⁺
142[M - CH₃]⁺
115[C₉H₇]⁺ (Naphthyl fragment)

Note: The molecular weight of this compound (C₁₁H₁₁N) is 157.22 g/mol [2][3]. The mass spectrum is expected to show a prominent molecular ion peak at m/z 157. Fragmentation patterns would likely involve the loss of the methyl group.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the sample well and has minimal overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the prepared sample.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method that causes fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Navigating N-Methyl-1-Naphthalenamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N-methylnaphthalen-1-amine and N-methyl-1-(naphthalen-1-yl)methanamine for Drug Development Professionals, Scientists, and Researchers.

The query "N-methyl-1-naphthalenamine" can refer to two distinct chemical entities, a point of critical importance for precision in research and development. This technical guide elucidates the distinct properties, synthesis, and applications of both This compound and N-methyl-1-(naphthalen-1-yl)methanamine . This document provides a comprehensive overview to mitigate potential ambiguity and support advanced research applications.

Section 1: this compound

IUPAC Name: this compound[1]

Synonyms: 1-Methylaminonaphthalene, N-Methyl-1-naphthylamine, N-Methyl-alpha-naphthylamine[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 2216-68-4[2][3]
Molecular Formula C11H11N[2][3]
Molecular Weight 157.21 g/mol [1]
Boiling Point 271.88°C (rough estimate)[2]
Melting Point 174°C[2]
Density 1.0595 (rough estimate)[2]
pKa 3.67 (at 27℃)[2]
Appearance Light brown to brown Liquid[2]
Experimental Protocols

Synthesis via Nucleophilic Substitution:

A primary method for the synthesis of this compound involves the nucleophilic substitution reaction between 1-chloromethylnaphthalene and methylamine under basic conditions.[4]

Optimized Protocol:

  • A solution of 1-chloromethylnaphthalene in toluene is prepared.

  • Methylamine is added in a 2.5:1 molar ratio to the alkyl halide.

  • The reaction is conducted at 60°C.

  • This method has been reported to achieve an 85% yield with less than 5% dialkylated byproduct.[4]

An alternative approach involves the use of 1-(bromomethyl)naphthalene, which exhibits higher reactivity, allowing for lower reaction temperatures (0–25°C) to minimize solvolysis.[4]

Synthesis via Phase-Transfer Catalysis:

Phase-transfer catalysis offers an efficient alternative to traditional alkylation.

  • A biphasic system of toluene and 40% aqueous methylamine is utilized.

  • Tetrabutylammonium bromide (TBAB) is employed as the phase-transfer catalyst.

  • The reaction of 1-(chloromethyl)naphthalene with aqueous methylamine is carried out at 70°C for 4 hours.

  • This method has been shown to achieve a 92% yield, with the catalyst facilitating the transfer of reactive intermediates to the organic phase, thereby minimizing hydrolysis.[4]

Logical Relationship of Synthesis

Synthesis of this compound A 1-Chloromethylnaphthalene C Nucleophilic Substitution (Toluene, 60°C) A->C E Phase-Transfer Catalysis (Toluene/Water, TBAB, 70°C) A->E B Methylamine B->C B->E D This compound C->D E->D

Caption: Synthetic routes to this compound.

Section 2: N-methyl-1-(naphthalen-1-yl)methanamine

IUPAC Name: N-methyl-1-(naphthalen-1-yl)methanamine[5]

Synonyms: N-Methyl-1-naphthylmethylamine, 1-(Methylaminomethyl)naphthalene, N-Methyl-1-naphthalenemethanamine[6]

Physicochemical Properties

A summary of the key physicochemical properties of N-methyl-1-(naphthalen-1-yl)methanamine is presented in the table below.

PropertyValueSource
CAS Number 14489-75-9[5][6]
Molecular Formula C12H13N[6][7]
Molecular Weight 171.24 g/mol [5][6]
Boiling Point 287.9±9.0 °C at 760 mmHg[7]
Melting Point 189.5-190 °C[6][8]
Density 1.0±0.1 g/cm³[7]
Flash Point 146.6±10.9 °C[6][7]
Appearance Yellow Oil / Clear liquid[6]
Experimental Protocols

Synthesis from 1-Chloromethylnaphthalene:

An improved and impurity-free process for the preparation of N-methyl-1-naphthalenemethanamine has been developed, which is a key intermediate in the synthesis of the antifungal drug Terbinafine.[9]

Two-Step Synthesis Protocol:

  • Formation of N-methyl-N-(1-naphthylmethyl)-formamide: N-methylformamide is reacted with a strong base (e.g., sodium hydride) in a non-polar solvent to form its anion. This is followed by a reaction with 1-chloromethylnaphthalene.[9] A solution of 1-chloromethylnaphthalene in toluene is slowly added to the reaction mixture and maintained at 40-45°C for 1 hour before being quenched with water. The product is then extracted with toluene.[9]

  • Hydrolysis to N-methyl-1-naphthalenemethanamine: The crude N-methyl-N-(1-naphthylmethyl)-formamide is hydrolyzed using either an acid or a base.

    • Base Hydrolysis: The formamide derivative is suspended in 20% aqueous sodium hydroxide and heated at 60-70°C for 7 hours. The reaction mixture is then cooled, and the product is extracted with toluene.[6]

    • Acid Hydrolysis: The formamide derivative is suspended in 10% aqueous sulfuric acid and heated to reflux for 4 hours. After cooling, the mixture is extracted with toluene.[6]

  • Purification: The crude product is purified by acid/base treatment followed by extraction and distillation under high vacuum to yield pure N-methyl-1-naphthalenemethanamine.[9][10]

This process is advantageous as it is economical, scalable, and avoids the formation of tertiary amine impurities.[9]

Experimental Workflow

Synthesis of N-methyl-1-(naphthalen-1-yl)methanamine A N-methylformamide + Strong Base C Reaction in Toluene (40-45°C) A->C B 1-Chloromethylnaphthalene B->C D N-methyl-N-(1-naphthylmethyl)-formamide C->D E Acid or Base Hydrolysis D->E F Crude Product E->F G Purification (Distillation) F->G H Pure N-methyl-1-(naphthalen-1-yl)methanamine G->H

Caption: Workflow for the synthesis of N-methyl-1-(naphthalen-1-yl)methanamine.

Applications in Drug Development

N-methyl-1-(naphthalen-1-yl)methanamine is a crucial intermediate in the synthesis of the allylamine antifungal agent, Terbinafine. It is also used in the preparation of Naftifine.[11] The antimicrobial and antifungal properties of naphthalene derivatives are well-documented, making this class of compounds a significant area of research in medicinal chemistry.[10][12] The presence of the naphthalene moiety is common in compounds exhibiting a wide range of biological activities.[12]

References

An In-depth Technical Guide on the Solubility and Stability of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on publicly available data and predictive models. Specific quantitative solubility and stability data for N-methylnaphthalen-1-amine (CAS 2216-68-4) is limited. The experimental protocols described are generalized standard procedures and should be adapted and validated for specific laboratory conditions and research purposes.

Introduction

This compound is an aromatic amine derivative of naphthalene. Its physicochemical properties, particularly solubility and stability, are critical parameters for its application in research and development, including chemical synthesis and potentially as a scaffold in drug discovery. This guide summarizes the available data, provides predicted values for key properties, and outlines standard experimental protocols for their determination.

Physicochemical Properties

This compound is a liquid at room temperature[1]. Available physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁N[2][3]
Molecular Weight 157.21 g/mol [2][3]
CAS Number 2216-68-4[2]
Appearance Liquid[1]
Boiling Point 271.88 °C at 760 mmHg[1]
Melting Point 174 °C[1]
pKa 3.67 (at 27°C)[2]
LogP (Predicted) 2.88[3]
Topological Polar Surface Area (TPSA) 12.03 Ų[3]

Solubility Profile

Predicted Solubility:

  • Water: Low solubility is expected due to the large, hydrophobic naphthalene ring. The amine group may provide slight aqueous solubility, which would be pH-dependent.

  • Organic Solvents: It is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the saturation concentration of this compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.[6] The goal is to create a saturated solution with undissolved solute present.

  • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[5]

  • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[4][6]

  • After equilibration, allow the samples to stand, and then centrifuge to separate the undissolved solid from the saturated solution.[4]

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.[4]

  • The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess compound to buffer B Seal and agitate (24-72h at constant T) A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (HPLC-UV / LC-MS) E->F

Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of a chemical compound is its ability to resist chemical change or degradation under various environmental conditions.[7] For drug development, stability is assessed through forced degradation (stress testing) and long-term stability studies according to ICH guidelines.[8][9][10]

Structural Considerations for Stability:

  • Oxidative Stability: The amine group and the electron-rich naphthalene ring may be susceptible to oxidation.

  • Photostability: Aromatic systems can be sensitive to degradation upon exposure to light.[8]

  • pH Stability: The secondary amine is a basic center, and its reactivity can be influenced by pH.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[8][11]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions (as per ICH guidelines): [9][12]

  • Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.[13]

  • Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.[13]

  • Oxidation: 3% H₂O₂ at room temperature.[10]

  • Thermal Degradation: Heating the solid compound at an elevated temperature (e.g., 10°C above accelerated stability testing temperatures).[12]

  • Photolytic Degradation: Exposing the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

Procedure:

  • Prepare solutions of this compound in the respective stress media (acid, base, water for hydrolysis; with H₂O₂ for oxidation).

  • For thermal and photolytic studies, expose the solid compound to the stress conditions.

  • Maintain the samples under the specified conditions for a predetermined duration.

  • At various time points, withdraw samples. For hydrolytic studies, neutralize the samples before analysis.

  • Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array or mass spectrometry detector) to separate the parent compound from any degradation products.

  • Characterize the degradation products to understand the degradation pathways.

G cluster_stress Stress Conditions Compound N-methylnaphthalen- 1-amine Acid Acid Hydrolysis (e.g., 0.1M HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal Stress (e.g., >60°C) Compound->Thermal Photo Photolytic Stress (UV/Vis Light) Compound->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC-PDA/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways & Degradation Products Analysis->Outcome

Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data for this compound is sparse, its structural features suggest low aqueous solubility and potential susceptibility to oxidative and photolytic degradation. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the precise solubility and stability profiles of this compound. Such data is indispensable for ensuring the reliability of experimental results and for advancing its potential applications in chemical and pharmaceutical development.

References

An In-depth Technical Guide to N-methylnaphthalen-1-amine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current state of knowledge on N-methylnaphthalen-1-amine and its analogs, focusing on their synthesis, chemical properties, and diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this class of compounds.

Introduction to this compound and Its Analogs

This compound is a bicyclic aromatic amine that serves as a versatile scaffold in medicinal chemistry. Its structural analogs, derived from modifications of the naphthalene ring, the amine substituent, or both, have exhibited a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The naphthalene core provides a rigid framework that can be strategically functionalized to modulate physicochemical properties and target interactions. This guide explores the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising compounds.

Synthesis of this compound and Its Analogs

A common synthetic route to this compound involves the reaction of 1-naphthylamine with a methylating agent. A variety of analogs can be synthesized by employing substituted naphthalenes or different alkylating or arylating agents.

General Synthetic Scheme

A representative synthesis of N-aryl and N-alkyl naphthalen-1-amine analogs is depicted below. This typically involves the reaction of a substituted or unsubstituted 1-naphthylamine with an appropriate aldehyde to form a Schiff base, followed by reduction to the corresponding secondary amine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Schiff Base Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Product 1-Naphthylamine 1-Naphthylamine Reaction1 Condensation 1-Naphthylamine->Reaction1 Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Reaction1 Schiff_Base N-(R-ylidene)naphthalen-1-amine Reaction1->Schiff_Base Reaction2 Reduction (e.g., NaBH4) Schiff_Base->Reaction2 Final_Product N-Substituted-naphthalen-1-amine Reaction2->Final_Product

A generalized synthetic workflow for N-substituted naphthalen-1-amine analogs.

Biological Activities and Quantitative Data

This compound analogs have demonstrated a remarkable diversity of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial and Antifungal Activity

Several analogs of this compound have been investigated for their efficacy against various bacterial and fungal strains. The allylamine class of antifungals, which includes the naphthalene-containing drug terbinafine, acts by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Compound/AnalogTarget OrganismActivity TypeValueReference
N-(pyridinylmethyl)-naphthalen-1-aminesVarious human opportunistic pathogenic fungiMIC25-32 µg/mL[1]
1-(piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR1MIC10 µg/mL[2]
1-(piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureus MDRMIC100 µg/mL[2]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium notatumMIC400 µg/mL[3]
1-(dimethylaminomethyl)naphthalen-2-olPenicillium funiculosumMIC400 µg/mL[3]
Anticancer Activity

The anticancer potential of this compound analogs has been explored against various human cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization and the induction of apoptosis.

Compound/AnalogCell LineActivity TypeValueReference
N-aryl-N-[1-(1-naphthyl)but-3-enyl]aminesMCF-7 (Breast)IC50< 10 µg/mL[1]
N-aryl-N-[1-(1-naphthyl)but-3-enyl]aminesH-460 (Non-small cell lung)IC50< 10 µg/mL[1]
N-aryl-N-[1-(1-naphthyl)but-3-enyl]aminesSF-268 (Central nervous system)IC50< 10 µg/mL[1]
Naphthalene-enamide analog 5fHuh-7 (Hepatocellular carcinoma)IC502.62 µM[4][5]
Naphthalene-enamide analog 5gHuh-7 (Hepatocellular carcinoma)IC503.37 µM[4][5]
Thiazole-naphthalene derivative 5bMCF-7 (Breast)IC500.48 µM[6]
Thiazole-naphthalene derivative 5bA549 (Lung)IC500.97 µM[6]
Sulphonamide derivative 5cMCF-7 (Breast)IC500.51 µM[7]
Sulphonamide derivative 5cA549 (Lung)IC500.33 µM[7]
Anti-inflammatory Activity

Certain naphthalene derivatives have shown promise as anti-inflammatory agents. One study reported the inhibitory effect of a naphthalene derivative on L-type Ca2+ currents, which can play a role in inflammatory processes.

Compound/AnalogAssayTarget/MediatorActivityReference
2-hydroxymethyl-1-naphthol diacetate (TAC)Whole-cell patch-clampL-type Ca2+ current (ICa,L)IC50: 0.8 µM[8]

Experimental Protocols

This section provides representative, detailed methodologies for key experiments cited in the literature. These protocols are intended as a guide and may require optimization for specific analogs and experimental conditions.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of this compound analogs on cancer cell lines.[9][10][11]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Test compound (this compound analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_with_Compound Treat cells with compound dilutions Incubate_24h_1->Treat_with_Compound Incubate_48_72h Incubate for 48-72h Treat_with_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize formazan crystals Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

A workflow diagram for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This protocol outlines a standard method for assessing the antimicrobial activity of this compound analogs.[12][13][14][15][16]

Objective: To determine the susceptibility of a microorganism to a test compound by measuring the zone of inhibition.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic or antifungal) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plate using a sterile swab.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the agar surface. Also, place positive and negative control discs.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

  • Data Interpretation: The diameter of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Agar_Diffusion_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate agar plate Prepare_Inoculum->Inoculate_Plate Apply_Discs Apply compound-impregnated discs Inoculate_Plate->Apply_Discs Incubate_Plate Incubate the plate Apply_Discs->Incubate_Plate Measure_Zones Measure zones of inhibition Incubate_Plate->Measure_Zones Interpret_Results Interpret antimicrobial activity Measure_Zones->Interpret_Results End End Interpret_Results->End

A workflow for the agar diffusion antimicrobial susceptibility test.
In Vitro Tubulin Polymerization Assay

This protocol is used to assess the ability of this compound analogs to inhibit the polymerization of tubulin, a key mechanism for some anticancer agents.[6][7][17]

Objective: To quantify the inhibitory effect of a test compound on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound dissolved in DMSO

  • Positive control (e.g., colchicine) and negative control (DMSO)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound or controls.

  • Initiation of Polymerization: Add the purified tubulin to each well to initiate the reaction.

  • Monitoring Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C and monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The inhibitory activity of the compound can be determined by comparing the polymerization curves of the treated samples to the control. The IC50 value can be calculated from the dose-response curve.

Signaling Pathways

The biological activities of this compound and its analogs are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Allylamine antifungals, which share a structural relationship with some this compound analogs, exert their effect by inhibiting squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][18][19][20][21] This leads to the accumulation of toxic squalene and a depletion of ergosterol, which is essential for fungal cell membrane integrity.

Inhibition of ergosterol biosynthesis by allylamine analogs.
Anticancer and Anti-inflammatory Signaling Pathways

The anticancer and anti-inflammatory effects of various chemical compounds are often mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. While the direct interaction of this compound analogs with specific components of these pathways requires further investigation, these pathways represent plausible targets.

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Downstream Cell Survival, Proliferation, Growth mTOR->Downstream

A simplified diagram of the PI3K/Akt signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

An overview of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in inflammation and immunity. Its inhibition is a key strategy for the development of anti-inflammatory drugs.

The canonical NF-κB signaling pathway.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The data summarized in this guide highlight their potential as leads for the development of new antimicrobial, antifungal, anticancer, and anti-inflammatory agents. Future research should focus on synthesizing and screening a wider range of analogs to establish more comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. The development of more potent and selective analogs, coupled with a deeper understanding of their mechanisms of action, will be crucial for translating the therapeutic potential of this chemical scaffold into clinical applications.

References

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for N-methylnaphthalen-1-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics of the molecule, supported by established NMR prediction principles. It also includes a detailed, generalized experimental protocol for the acquisition of such NMR data.

Introduction to NMR Prediction

Predicting ¹H and ¹³C NMR spectra is a crucial step in chemical structure elucidation and verification. Modern prediction software employs a variety of sophisticated methods to calculate chemical shifts and coupling constants with high accuracy. These methods include:

  • Empirical-Based Approaches: These rely on extensive databases of experimentally determined NMR data. Algorithms such as the Hierarchical Organisation of Spherical Environments (HOSE) code are used to identify substructures within the query molecule and match them to known data.

  • Machine Learning and AI: Advanced algorithms, including neural networks, are trained on vast datasets of molecular structures and their corresponding NMR spectra to predict chemical shifts with increasing precision.[1][2]

  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can compute NMR shielding tensors from first principles, providing highly accurate predictions, albeit at a greater computational cost.

Several software packages, such as Mnova NMRPredict and ACD/NMR Predictors, integrate these methods to provide ensemble predictions that are often more accurate than any single method alone.[1][2][3]

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of structurally similar compounds and established substituent effects on the naphthalene ring system. The exact chemical shifts can vary depending on the solvent and the prediction software used.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.20 - 7.30Doublet (d)~8.5
H-37.40 - 7.50Triplet (t)~7.8
H-47.80 - 7.90Doublet (d)~8.2
H-57.45 - 7.55Doublet (d)~8.3
H-67.35 - 7.45Multiplet (m)-
H-77.35 - 7.45Multiplet (m)-
H-88.00 - 8.10Doublet (d)~8.0
N-H4.50 - 5.50Broad Singlet (br s)-
N-CH₃3.00 - 3.10Singlet (s)-

Note: The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented below. The N-methylamino group strongly influences the chemical shifts of the carbon atoms in the substituted ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1145.0 - 148.0
C-2118.0 - 121.0
C-3125.0 - 128.0
C-4122.0 - 125.0
C-4a134.0 - 137.0
C-5128.0 - 131.0
C-6124.0 - 127.0
C-7126.0 - 129.0
C-8120.0 - 123.0
C-8a123.0 - 126.0
N-CH₃30.0 - 33.0

Visualizing NMR Prediction and Experimental Workflows

The following diagrams illustrate the logical and experimental workflows associated with NMR spectroscopy.

NMR_Prediction_Workflow cluster_input Input cluster_prediction_engine Prediction Engine cluster_output Output A Chemical Structure (e.g., SMILES, MOL file) B Empirical Methods (Database, HOSE Codes) A->B C Machine Learning (Neural Networks) A->C D Quantum Mechanics (DFT Calculations) A->D E Ensemble Prediction (Combination of Methods) B->E C->E D->E F Predicted Chemical Shifts (δ) E->F G Predicted Coupling Constants (J) E->G H Simulated NMR Spectrum F->H G->H

Caption: Logical workflow for NMR spectra prediction.

Experimental_NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning, Shimming) A->B C Data Acquisition (Pulse Sequence Execution) B->C D Free Induction Decay (FID) Signal Processing C->D E Fourier Transform (FT) D->E F Phase and Baseline Correction E->F G Data Analysis (Peak Picking, Integration) F->G H Final NMR Spectrum G->H

Caption: Generalized workflow for experimental NMR.

Detailed Experimental Protocol for NMR Spectroscopy

This section provides a standard operating procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

5.1. Materials and Equipment

  • Analyte: this compound (5-10 mg for ¹H, 15-25 mg for ¹³C)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), typically with 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Equipment: High-quality 5 mm NMR tubes, volumetric flasks, pipettes, vortex mixer, and an NMR spectrometer (e.g., 400 MHz or higher).

5.2. Sample Preparation

  • Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.

  • Ensure the sample is fully dissolved. Use a vortex mixer if necessary.

  • Transfer the solution into a 5 mm NMR tube. The liquid column should be approximately 4-5 cm high.

  • Cap the NMR tube securely.

5.3. NMR Spectrometer Setup and Calibration

  • Insert the NMR tube into the spinner turbine and adjust its position for optimal homogeneity.

  • Place the sample in the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve high homogeneity, which is indicated by a sharp and symmetrical lock signal. This process minimizes magnetic field inhomogeneities, leading to sharper spectral lines.

5.4. Data Acquisition

  • ¹H NMR Spectrum:

    • Load a standard one-pulse ¹H acquisition experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Set the number of scans (e.g., 8 to 16 scans) and a relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID) data.

  • ¹³C NMR Spectrum:

    • Load a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30).

    • Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0 to 200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope (e.g., 1024 scans or more).

    • Set an appropriate relaxation delay (e.g., 2 seconds).

    • Acquire the FID data.

5.5. Data Processing and Analysis

  • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the time-domain FID signal into the frequency-domain NMR spectrum.

  • Apply phase correction (zero-order and first-order) to ensure all peaks are in the absorptive phase.

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

  • Identify the chemical shifts, multiplicities, and coupling constants for all signals.

  • Compare the experimental data with the predicted spectra for structure confirmation.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N-methylnaphthalen-1-amine (CAS No. 2216-68-4), a key intermediate in various synthetic pathways. Adherence to rigorous safety protocols is paramount when working with this compound to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, provides detailed handling and storage procedures, and offers guidance on emergency response.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁N[1][2][3]
Molecular Weight 157.21 g/mol [1][3]
CAS Number 2216-68-4[1][4][5]
Appearance Liquid
Boiling Point 271.88 °C at 760 mmHg
Melting Point 174 °C
Flash Point 140.7 ± 14.2 °C
pKa 3.67 (at 27 °C)[1]
Storage Temperature 4 °C, protect from light[3]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table details its GHS hazard statements, which are crucial for risk assessment and the implementation of appropriate safety measures.

Hazard ClassGHS Hazard StatementSource(s)
Acute toxicity, OralH302: Harmful if swallowed[5]
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Signal Word: Warning[3]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the stability of this compound.

Personal Protective Equipment (PPE)

A systematic approach to PPE selection is essential. The following workflow diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow Diagram 1: PPE Selection Workflow start Start: Handling This compound engineering_controls Are engineering controls (e.g., fume hood) in use? start->engineering_controls eye_protection Wear safety glasses with side shields or goggles engineering_controls->eye_protection Yes engineering_controls->eye_protection No gloves Wear chemical-resistant gloves (e.g., nitrile) eye_protection->gloves lab_coat Wear a flame-resistant lab coat gloves->lab_coat respiratory_protection Is there a risk of inhalation (e.g., poor ventilation, aerosol generation)? lab_coat->respiratory_protection respirator Use a NIOSH-approved respirator with an appropriate cartridge respiratory_protection->respirator Yes end Proceed with experiment respiratory_protection->end No respirator->end

Diagram 1: PPE Selection Workflow for this compound.
Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

Storage Conditions
  • Container: Keep the container tightly closed in a dry place.

  • Temperature: Store at 4°C and protect from light.[3]

  • Incompatibilities: Store away from strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. The following logical diagram outlines the recommended emergency response steps.

Emergency_Response Diagram 2: Emergency Response Protocol exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_to_fresh_air wash_skin Wash off immediately with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. eye_contact->rinse_eyes rinse_mouth Clean mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_attention Seek immediate medical advice/attention. move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Diagram 2: Emergency Response Protocol for this compound Exposure.

Section 5: Toxicological Information and Experimental Context

Studies on related compounds like 1- and 2-methylnaphthalene indicate that the primary target organs for toxicity are the respiratory tract and the liver.[6] Metabolism of methylnaphthalenes can occur through oxidation of the methyl group or ring epoxidation, with the latter being a key step in cytotoxicity.[7] It is important to note that female mice have shown greater susceptibility to the acute cytotoxic effects of naphthalene than males.[8]

Chronic feeding studies in mice with 1-methylnaphthalene showed an increased incidence of bronchiolar/alveolar adenomas in male animals, though this effect was not concentration-dependent.[8] However, the overall oncogenic potential of methylnaphthalenes appears to be less than that of naphthalene.[8]

Experimental Protocols:

Detailed, step-by-step experimental methodologies from primary research literature specifically for this compound safety and toxicology were not identified in the conducted search of publicly available scientific databases. Researchers should consult specialized toxicology resources and conduct a thorough literature review for the most current and specific experimental data before use. The general toxicological profile of methylnaphthalenes suggests that studies investigating the safety of this compound would likely involve:

  • In vitro cytotoxicity assays: Using relevant cell lines (e.g., hepatocytes, lung epithelial cells) to determine the concentration-dependent toxicity.

  • In vivo animal studies: To assess acute and chronic toxicity, identify target organs, and determine LD50 values. These studies would likely involve administration via oral gavage, inhalation, or dermal application, followed by histopathological examination of key organs.

  • Metabolism studies: Utilizing techniques such as mass spectrometry to identify metabolites in urine and plasma, and to elucidate the metabolic pathways.

Section 6: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste generators must consult with their institution's environmental health and safety department to ensure proper classification and disposal of chemical waste.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any new or modified procedure involving this compound. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

References

Methodological & Application

Application Notes and Protocols: N-methylnaphthalen-1-amine as a Fluorescent Probe in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of N-methylnaphthalen-1-amine as a fluorescent probe in biological imaging is limited in the current scientific literature. The following application notes and protocols are based on the well-documented properties and applications of its structural analog, N-phenyl-1-naphthylamine (NPN). These guidelines are provided as a predictive framework for research purposes, and validation for this compound is strongly recommended. The addition of a methyl group to the amine nitrogen is hypothesized to subtly alter its photophysical properties, potentially influencing its binding characteristics and cellular uptake.[1]

Introduction

N-aryl-naphthalenamine derivatives are a class of environmentally sensitive fluorophores valuable in biological research. These probes exhibit weak fluorescence in aqueous environments, with a significant increase in quantum yield upon binding to hydrophobic regions, such as lipid bilayers of cell membranes or hydrophobic pockets within proteins. This solvatochromic behavior makes them powerful tools for investigating membrane integrity, permeability, and protein-ligand interactions. This compound, as a derivative of this class, is predicted to share these characteristics, offering a versatile tool for cellular imaging and analysis.

Predicted Photophysical Properties

The photophysical properties of this compound are expected to be influenced by the N-methylation compared to its parent amine. Based on trends observed in similar aromatic compounds, the following changes are predicted:

Photophysical PropertyPredicted Characteristic for this compoundRationale
Absorption Maximum (λabs) Red-shifted compared to non-methylated analogIncreased electron-donating ability of the tertiary amine and altered molecular conformation.
Emission Maximum (λem) Red-shifted compared to non-methylated analogEnhanced intramolecular charge transfer (ICT) character and stabilization of the excited state.
Stokes Shift Larger than non-methylated analogGreater difference in geometry and electronic distribution between the ground and excited states.
Fluorescence Quantum Yield (Φf) Higher than non-methylated analogRestriction of non-radiative decay pathways due to the more twisted molecular structure induced by the methyl group.
Fluorescence Lifetime (τf) Longer than non-methylated analogA decrease in non-radiative decay rates leads to a longer-lived excited state.

This table presents predicted trends and should be experimentally verified.

For the parent compound, N-phenyl-1-naphthylamine (NPN), the following photophysical properties have been reported:

PropertyValue
Excitation Maximum (λex) ~337 - 355 nm
Emission Maximum (λem) ~405 - 420 nm
Dissociation Constant (Kd) for OBP 1.67 µM

Applications in Biological Imaging

Based on the properties of NPN, this compound is a promising candidate for the following applications:

  • Assessment of Bacterial Membrane Permeability: The probe's fluorescence is quenched in aqueous environments but increases significantly upon partitioning into the hydrophobic lipid bilayer of bacterial membranes. This property can be exploited to assess the integrity of the outer and inner membranes of bacteria, particularly in studies involving antimicrobial agents that target the cell envelope. An increase in fluorescence intensity would indicate membrane disruption.

  • Probing Hydrophobic Pockets in Proteins: The probe can be used to study protein conformation and binding events. When a ligand displaces the probe from a hydrophobic binding pocket of a protein, a decrease in fluorescence intensity is observed. This is particularly useful in drug discovery for screening compounds that bind to specific protein targets.

  • Visualization of Lipid Rafts: The sensitivity of the probe to the polarity of the membrane makes it a potential tool for visualizing lipid rafts, which are ordered membrane microdomains enriched in cholesterol and sphingolipids.

  • Monitoring Membrane Potential: While not a direct voltage sensor, changes in membrane potential can influence the distribution and binding of hydrophobic ions to membranes. The probe's fluorescence may be indirectly modulated by these changes, offering a potential avenue for monitoring membrane potential dynamics.

Experimental Protocols

The following are detailed, generalized protocols adapted from established methods for NPN. Researchers should optimize these protocols for their specific experimental conditions and for use with this compound.

Protocol 1: Bacterial Outer Membrane Permeability Assay

Objective: To assess the effect of a test compound on the permeability of the outer membrane of Gram-negative bacteria.

Materials:

  • Mid-log phase culture of Gram-negative bacteria (e.g., E. coli)

  • HEPES buffer (5 mM, pH 7.2)

  • This compound stock solution (e.g., 500 µM in acetone or DMSO)

  • Test compound (e.g., antimicrobial agent)

  • Positive control (e.g., Polymyxin B)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 min).

    • Wash the cell pellet twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD600 of 0.5.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Add the this compound stock solution to a final concentration of 10 µM. Mix gently.

    • Add the test compound at various concentrations. Include a negative control (no compound) and a positive control.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 15-30 minutes. Use excitation and emission wavelengths appropriate for this compound (start with values for NPN: Ex: ~350 nm, Em: ~420 nm, and optimize).

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The rate of increase in fluorescence corresponds to the rate of probe uptake and thus, outer membrane permeabilization.

Protocol 2: Competitive Protein Binding Assay

Objective: To determine the binding affinity of a test ligand to a protein with a hydrophobic binding pocket.

Materials:

  • Purified protein of interest (e.g., an odorant-binding protein, OBP) in a suitable buffer.

  • This compound stock solution (e.g., 1 mM in methanol).

  • Test ligands dissolved in a suitable solvent (e.g., methanol).

  • Fluorometer with a cuvette holder.

Procedure:

  • Determine Probe Binding:

    • Place the protein solution (e.g., 2 µM) into a cuvette.

    • Gradually add the this compound stock solution while mixing.

    • Measure the fluorescence emission spectrum after each addition until saturation is reached to determine the binding affinity of the probe itself.

  • Competitive Assay:

    • Use a fixed concentration of the protein (e.g., 2 µM) and this compound (e.g., 1 µM).

    • Add increasing concentrations of the test ligand.

    • Monitor the decrease in fluorescence intensity as the test ligand displaces the probe from the protein's binding pocket.

  • Data Analysis:

    • Plot the fluorescence intensity against the ligand concentration to determine the IC50 value.

    • The IC50 can then be used to calculate the dissociation constant (Kd) of the ligand.

Visualizations

The following diagrams illustrate the conceptual workflows and principles described in the protocols.

experimental_workflow_membrane_permeability cluster_prep Cell Preparation cluster_assay Assay cluster_measurement Measurement & Analysis culture Bacterial Culture (Mid-log phase) centrifuge1 Centrifugation culture->centrifuge1 wash Wash with HEPES Buffer centrifuge1->wash resuspend Resuspend in HEPES Buffer wash->resuspend add_cells Add Cells to 96-well Plate resuspend->add_cells add_probe Add this compound add_cells->add_probe add_compound Add Test Compound add_probe->add_compound read_fluorescence Kinetic Fluorescence Reading add_compound->read_fluorescence analyze Data Analysis (Fluorescence vs. Time) read_fluorescence->analyze

Workflow for the bacterial outer membrane permeability assay.

signaling_pathway_membrane_disruption cluster_environment Extracellular cluster_cell Bacterium cluster_membrane Cell Envelope antimicrobial Antimicrobial Agent outer_membrane Outer Membrane antimicrobial->outer_membrane Disrupts probe_ext This compound (Low Fluorescence) inner_membrane Inner Membrane probe_ext->inner_membrane Partitions into Lipid Bilayer probe_int Probe in Membrane (High Fluorescence) cytoplasm Cytoplasm probe_int->cytoplasm Fluorescence Signal Detected

Signaling pathway of membrane disruption detection.

competitive_binding_workflow cluster_setup Assay Setup cluster_titration Titration cluster_analysis Data Analysis protein Protein Solution mix Mix Protein and Probe protein->mix probe This compound probe->mix ligand Test Ligand add_ligand Add Increasing Concentrations of Ligand ligand->add_ligand mix->add_ligand measure Measure Fluorescence Intensity add_ligand->measure plot Plot Fluorescence vs. Ligand Concentration measure->plot calculate Calculate IC50 and Kd plot->calculate

Workflow for a competitive protein binding assay.

References

N-methylnaphthalen-1-amine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylnaphthalen-1-amine is a key aromatic amine derivative that serves as a versatile building block in organic synthesis. Its unique structural motif, featuring a methylated secondary amine on a naphthalene core, imparts specific physicochemical properties that are leveraged in the synthesis of a variety of more complex molecules, including pharmacologically active compounds. This document provides a detailed overview of the synthesis of this compound and its applications in synthetic protocols, supported by quantitative data, detailed experimental procedures, and visual diagrams to illustrate key processes.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common methods include the direct N-methylation of 1-naphthylamine, reductive amination of 1-naphthaldehyde with methylamine, and palladium-catalyzed Buchwald-Hartwig amination of 1-halonaphthalenes.

Synthetic Pathways Overview

SynthesisPathways 1-Naphthylamine 1-Naphthylamine This compound This compound 1-Naphthylamine->this compound N-methylation (e.g., Methyl Iodide) 1-Naphthaldehyde 1-Naphthaldehyde 1-Naphthaldehyde->this compound Reductive Amination (with Methylamine) 1-Bromonaphthalene 1-Bromonaphthalene 1-Bromonaphthalene->this compound Buchwald-Hartwig Amination (with Methylamine)

Caption: Key synthetic routes to this compound.

Data Presentation: Synthesis of this compound

The following table summarizes quantitative data for the different synthetic methods.

Synthesis MethodStarting MaterialsReagents and ConditionsYield (%)Reference
N-Methylation 1-Naphthylamine, Methyl IodideSolid inorganic base (e.g., Li₃N) in DMF, room temperature, ultrasonication.High[1]
Reductive Amination 1-Naphthaldehyde, MethylamineReducing agent (e.g., NaBH₃CN or NaBH(OAc)₃), acidic catalyst, methanol or other suitable solvent.Good to High[2][3][4]
Buchwald-Hartwig Amination 1-Bromonaphthalene, MethylaminePalladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), strong base (e.g., NaOtBu), toluene.Good to High[5][6]

Experimental Protocols

Protocol 1: Synthesis via N-Methylation of 1-Naphthylamine

This protocol is based on the direct methylation of a primary arylamine using an alkyl halide.

Workflow for N-Methylation

N_Methylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-Naphthylamine in DMF B Add solid base (e.g., Li₃N) A->B C Add Methyl Iodide B->C D Ultrasonicate at room temperature C->D E Quench reaction D->E F Extract with organic solvent E->F G Purify by column chromatography F->G H This compound G->H Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification A Dissolve 1-Naphthaldehyde and Methylamine in Methanol B Add acetic acid (catalyst) A->B C Add reducing agent (e.g., NaBH₃CN) B->C D Stir at room temperature C->D E Evaporate solvent D->E F Aqueous work-up E->F G Extract and purify F->G H This compound G->H DrugAction Drug Candidate\n(derived from this compound) Drug Candidate (derived from this compound) Target Protein Target Protein Drug Candidate\n(derived from this compound)->Target Protein Binds and inhibits Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Modulates Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to

References

Applications of N-methylnaphthalen-1-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylnaphthalen-1-amine is a bicyclic aromatic amine that serves as a valuable scaffold in medicinal chemistry. While direct therapeutic applications of the unmodified molecule are not extensively documented, its structural motif is a key component in the design of various biologically active compounds. The introduction of a methyl group to the nitrogen atom of naphthalen-1-amine can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides an overview of the applications of the this compound scaffold, with a focus on its role in the development of selective serotonin reuptake inhibitors (SSRIs).

Application Note 1: this compound Scaffold in the Development of Selective Serotonin Reuptake Inhibitors (SSRIs)

The this compound moiety has been identified as a promising pharmacophore for the development of novel SSRIs. The modulation of the serotonergic system by inhibiting the reuptake of serotonin from the synaptic cleft is a well-established therapeutic strategy for treating central nervous system (CNS) disorders, including major depressive disorder and anxiety disorders.[1]

A key structure-activity relationship (SAR) study on a series of 3-(naphthalen-1-yl)propan-1-amine derivatives has demonstrated the importance of N-methylation for potent serotonin transporter (SERT) inhibition.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of a series of 3-(naphthalen-1-yl)propan-1-amine derivatives against the human serotonin transporter (hSERT), highlighting the impact of N-methylation and other structural modifications.

Compound IDR1 (N-substitution)R2 (Naphthalene Ring Substitution)hSERT IC50 (nM)Cytotoxicity (CC50 in HEK293 cells, µM)
1-H-H (unsubstituted)150> 100
2a -CH3 -H 75 > 100
2b-CH2CH3-H98> 100
2c-CH(CH3)2-H125> 100
3a-CH34-F25> 100
3b-CH34-Cl22> 100
3c-CH34-Br30> 100
3d-CH34-OCH385> 100
4a-CH36-F55> 100
4b-CH37-F60> 100

Data sourced from a comparative analysis of 3-(naphthalen-1-yl)propan-1-amine derivatives.[1]

Structure-Activity Relationship (SAR) Insights:
  • N-Alkylation: Mono-methylation of the primary amine (Compound 2a ) significantly improves SERT inhibitory potency (IC50 = 75 nM) compared to the unsubstituted parent compound (Compound 1, IC50 = 150 nM).[1] This suggests that the N-methyl group contributes favorably to the binding interaction with the serotonin transporter.

  • Steric Hindrance: Increasing the steric bulk of the N-alkyl group, as seen with the ethyl (Compound 2b) and isopropyl (Compound 2c) substituents, leads to a decrease in activity, indicating a specific spatial requirement in the binding pocket.[1]

  • Naphthalene Ring Substitution: Introducing small, electron-withdrawing groups at the 4-position of the naphthalene ring, such as fluoro (Compound 3a) and chloro (Compound 3b), markedly enhances potency.[1]

Signaling Pathway

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptors Serotonin->5HT_Receptor Binds Signal_Transduction Signal Transduction 5HT_Receptor->Signal_Transduction Activates N_Methylnaphthalen_Derivative This compound Derivative (SSRI) N_Methylnaphthalen_Derivative->SERT Inhibits

Caption: Mechanism of action of this compound derivatives as SSRIs.

Experimental Protocols

Protocol 1: General Synthesis of N-Methyl-3-(naphthalen-1-yl)propan-1-amine Derivatives

This protocol describes a general method for the synthesis of N-methylated naphthalen-1-yl-propan-1-amine derivatives, which can be adapted for the synthesis of various analogs for SAR studies.

Materials:

  • 3-(Naphthalen-1-yl)propan-1-amine

  • Paraformaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Imine Formation: To a solution of 3-(naphthalen-1-yl)propan-1-amine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq). Stir the mixture at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-methyl-3-(naphthalen-1-yl)propan-1-amine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro SERT Inhibition Assay

This protocol outlines a method for evaluating the inhibitory activity of synthesized compounds against the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]Serotonin

  • Test compounds (this compound derivatives)

  • Fluoxetine (positive control)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Plate hSERT-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (fluoxetine) in the assay buffer.

  • Assay: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and pre-incubate for 10 minutes at 37 °C.

  • Radioligand Addition: Add [³H]Serotonin to each well and incubate for 15 minutes at 37 °C.

  • Termination and Lysis: Terminate the uptake by washing the cells rapidly with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Serotonin uptake (IC50) by non-linear regression analysis of the concentration-response curves.

Experimental Workflow

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassay In Vitro Biological Evaluation (SERT Inhibition Assay) Purification->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End: Identify Lead Compound Lead_Optimization->End

Caption: A general workflow for the discovery of novel SSRIs.

Other Potential Applications

While the application in SSRI development is a prominent example, the this compound scaffold and its derivatives have been explored in other therapeutic areas, leveraging the diverse biological activities associated with the naphthalene core. These include:

  • Antifungal Agents: N-methyl-1-naphthalenemethanamine is a key intermediate in the synthesis of the antifungal drug Terbinafine.[2] This highlights the potential of the broader N-methylated naphthalene scaffold in antifungal drug discovery.

  • Antimicrobial Agents: Various derivatives of naphthalen-1-amine have shown antimicrobial and antifungal properties. Further exploration of N-methylated analogs in this area is warranted.

Conclusion

The this compound scaffold represents a valuable starting point for the design and development of novel therapeutic agents. The demonstrated enhancement of SERT inhibitory activity upon N-methylation underscores the significance of this structural modification in medicinal chemistry. The provided protocols offer a foundational framework for researchers to synthesize and evaluate novel this compound derivatives for various biological targets. Further investigation into the diverse pharmacological potential of this scaffold is encouraged to unlock new therapeutic opportunities.

References

N-Methylnaphthalen-1-amine: A Key Intermediate in the Synthesis of Allylamine Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-methylnaphthalen-1-amine as a crucial intermediate in the synthesis of prominent allylamine antifungal pharmaceuticals, namely Naftifine and Terbinafine. These drugs are widely used in the treatment of various fungal infections. The protocols outlined below are compiled from established synthetic routes and provide a comprehensive guide for laboratory-scale preparation.

Introduction

This compound, more specifically its derivative N-methyl-1-naphthalenemethanamine, serves as a foundational molecular scaffold for the synthesis of a class of antifungal agents known as allylamines. These compounds function by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential constituent of fungal cell membranes, analogous to cholesterol in mammalian cells.[4][5] Its depletion and the concurrent accumulation of toxic squalene disrupt the fungal cell membrane integrity, leading to cell death.[1][5] This targeted mechanism of action makes allylamine antifungals effective therapeutic agents.

This document details the synthetic protocols for N-methyl-1-naphthalenemethanamine and its subsequent conversion to Naftifine and Terbinafine.

Synthesis of the Key Intermediate: N-Methyl-1-naphthalenemethanamine

The synthesis of N-methyl-1-naphthalenemethanamine is a critical first step. An improved and impurity-free process starts from 1-chloromethylnaphthalene.[6] The process involves the formation of an N-formyl intermediate followed by hydrolysis to yield the desired secondary amine.

Experimental Protocol: Synthesis of N-Methyl-1-naphthalenemethanamine

Step 1: Formation of N-methyl-N-(1-naphthylmethyl)formamide

  • In a suitable reaction vessel, charge 1-chloromethylnaphthalene (100g), N-methylformamide (120g), and a phase transfer catalyst such as tetra-n-butylammonium bromide (5g).[6]

  • Cool the reaction mixture to 5°C.

  • Slowly add powdered potassium hydroxide (50g) in portions, ensuring the internal temperature does not exceed 5°C.[6]

  • Maintain the reaction at this temperature for 4 hours.[6]

  • Allow the reaction mixture to warm to 25°C and dilute with water (200ml) and toluene (200ml).[6]

  • Separate the organic layer and extract the aqueous layer with toluene (200ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-methyl-N-(1-naphthylmethyl)formamide, which can be used directly in the next step.[6]

Step 2: Hydrolysis to N-Methyl-1-naphthalenemethanamine

  • Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide in 20% aqueous sodium hydroxide (300ml).[6]

  • Heat the mixture at 60-70°C for 7 hours.[6]

  • Cool the reaction mixture to 25°C and extract with toluene (2 x 200ml).[6]

  • Extract the combined toluene layers with 3N hydrochloric acid (2 x 300ml).[6]

  • Treat the acidic aqueous layer with activated carbon and filter.

  • Basify the filtrate to pH 10.0 with 20% aqueous sodium hydroxide.[6]

  • Extract the liberated base into toluene and distill off the solvent to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure N-methyl-1-naphthalenemethanamine.[6][7]

Quantitative Data: Synthesis of N-Methyl-1-naphthalenemethanamine
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
11-Chloromethylnaphthalene, N-MethylformamidePotassium Hydroxide, Tetrabutylammonium Bromide, Toluene, Water5 -> 254-Crude
2N-methyl-N-(1-naphthylmethyl)formamideSodium Hydroxide, Toluene, Hydrochloric Acid60-70785>95 (after distillation)[7]

Application in Pharmaceutical Synthesis: Naftifine and Terbinafine

N-methyl-1-naphthalenemethanamine is the cornerstone for building the more complex allylamine antifungals. The following sections detail the synthesis of Naftifine and Terbinafine from this key intermediate.

Synthesis of Naftifine

Naftifine is synthesized by the N-alkylation of N-methyl-1-naphthalenemethanamine with cinnamyl chloride.

Experimental Protocol: Synthesis of Naftifine Hydrochloride
  • In a reactor, add 30-35% sodium hydroxide solution (170-200ml), N-methyl-1-naphthalenemethanamine (171g), and toluene (1L).[8]

  • Heat the mixture to reflux.

  • Slowly add a solution of cinnamyl chloride (153g) in toluene over approximately 2 hours with stirring.[8]

  • Continue stirring at reflux for an additional 5 hours.[8]

  • Cool the reaction mixture and separate the aqueous layer.

  • Wash the organic layer with water (2 x 500ml).[8]

  • Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to adjust the pH to strongly acidic, which will precipitate the product as an oily substance.[8]

  • Triturate the oil to induce solidification, then filter the solid.

  • Dry the solid to obtain crude naftifine hydrochloride.

  • Recrystallize the crude product from a mixture of ethyl acetate and methanol (1:1 v/v) to yield pure naftifine hydrochloride.[9]

Quantitative Data: Synthesis of Naftifine Hydrochloride
ReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
N-Methyl-1-naphthalenemethanamine, Cinnamyl ChlorideSodium Hydroxide, Toluene, Hydrochloric Acid, Ethyl Acetate, MethanolReflux7~55 (based on reacted naphthalene)[8]>98 (after recrystallization)[9]

Synthesis of Terbinafine

The synthesis of Terbinafine involves the reaction of N-methyl-1-naphthalenemethanamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne.

Experimental Protocol: Synthesis of Terbinafine
  • Condense N-methyl-1-naphthalenemethanamine with 1-chloro-6,6-dimethyl-2-hepten-4-yne in the presence of a base such as sodium carbonate in a suitable solvent like dimethylformamide (DMF).[10]

  • The reaction of N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine with tert-butylacetylene in the presence of a Nickel(II) chloride catalyst in THF can also be employed.[11]

  • Heat the reaction mixture at 90-95°C for 1-4 hours.[11]

  • After completion, cool the reaction mixture and work up by adding an aqueous solution of EDTA disodium salt and extracting with toluene.[11]

  • Wash the combined organic phases with water and concentrate to give crude terbinafine.

  • The crude product can be purified by conversion to its hydrochloride salt and subsequent crystallization. The overall yield is typically between 60 and 70 molar percent with a purity exceeding 99%.[12]

Quantitative Data: Synthesis of Terbinafine
ReactantsReagents/SolventsCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
N-(trans-3-chloro-2-propenyl)-N-methyl-1-naphthalenemethanamine, tert-butylacetyleneTetrahydrofuran (THF), EDTA disodium salt solution, TolueneNiCl290-951-460-70>99 (as hydrochloride salt)[12]

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The allylamine antifungals, including Naftifine and Terbinafine, exert their therapeutic effect by specifically targeting the fungal ergosterol biosynthesis pathway.

Fungal_Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Allylamine Antifungals AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Multiple Steps Squalene Squalene Mevalonate->Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase (Erg1p) Accumulation Squalene Accumulation (Toxic to Fungi) Squalene->Accumulation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Allylamines Naftifine / Terbinafine (this compound derivatives) Inhibition Inhibition Allylamines->Inhibition Inhibition->SqualeneEpoxide

Caption: Inhibition of Squalene Epoxidase by Allylamine Antifungals.

Experimental Workflow for Pharmaceutical Synthesis

The overall process from the starting material to the final active pharmaceutical ingredient (API) can be visualized as a multi-step workflow.

Pharmaceutical_Synthesis_Workflow cluster_synthesis Synthesis of N-Methyl-1-naphthalenemethanamine cluster_api_synthesis API Synthesis Start 1-Chloromethylnaphthalene Intermediate1 N-methyl-N-(1-naphthylmethyl)formamide Start->Intermediate1 Formylation Intermediate2 N-Methyl-1-naphthalenemethanamine Intermediate1->Intermediate2 Hydrolysis API_Naftifine Naftifine Intermediate2->API_Naftifine N-Alkylation API_Terbinafine Terbinafine Intermediate2->API_Terbinafine Condensation Reactant_Naftifine Cinnamyl Chloride Reactant_Naftifine->API_Naftifine Reactant_Terbinafine 1-Chloro-6,6-dimethyl- 2-hepten-4-yne Reactant_Terbinafine->API_Terbinafine

References

Application Note & Protocol: HPLC Analysis of Amines via Pre-column Derivatization with N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the pre-column derivatization of primary and secondary amines using N-methylnaphthalen-1-amine for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Introduction

The quantitative analysis of amines is critical in numerous fields, including pharmaceutical sciences, environmental analysis, and clinical diagnostics. Many aliphatic amines lack a significant chromophore or fluorophore, making their direct detection by HPLC challenging, especially at low concentrations. Pre-column derivatization addresses this limitation by reacting the amine with a labeling agent to form a stable derivative with strong UV absorbance or fluorescence, thereby significantly enhancing detection sensitivity and improving chromatographic separation.

While this compound is not a commonly documented derivatization reagent for this purpose, this application note provides an adapted protocol based on the well-established use of structurally similar reagents, such as 1-naphthylisocyanate.[1][2] The naphthalene moiety in this compound is expected to yield derivatives with strong UV absorption and fluorescence properties, enabling sensitive detection.[1][2] This method is designed for the analysis of primary and secondary amines.

Principle of Derivatization

The proposed derivatization reaction involves the nucleophilic attack of the amine on an activated form of this compound. For this protocol, we will adapt the principles used for similar derivatizing agents, which often involve reacting the amine with a reagent that forms a stable, detectable product. In this adapted method, we will consider the reaction of amines with an activated this compound derivative (e.g., an isocyanate or a sulfonyl chloride derivative, which would need to be synthesized from this compound). For the purpose of this protocol, we will proceed with a hypothetical activated reagent, "NMN-Cl" (N-methylnaphthalen-1-sulfonyl chloride), as an illustrative example of a common activation strategy for derivatization.

The primary or secondary amine acts as a nucleophile, attacking the electrophilic center of the derivatizing reagent. The reaction results in the formation of a stable sulfonamide derivative that incorporates the naphthalene group, allowing for highly sensitive detection.

Experimental Protocols

1. Reagents and Materials

  • Derivatization Reagent Solution (10 mg/mL): Accurately weigh 50 mg of the activated this compound reagent (e.g., "NMN-Cl") and dissolve it in 5 mL of anhydrous acetonitrile. Note: This solution should be prepared fresh daily as many derivatization reagents are moisture-sensitive.

  • Amine Standard Solutions: Prepare stock solutions of individual amine standards (e.g., methylamine, ethylamine, diethylamine) at a concentration of 1 mg/mL in HPLC-grade water or a suitable solvent.[2] Working standards of various concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) can be prepared by diluting the stock solution.[2]

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 100 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M NaOH.

  • Quenching Solution (e.g., 1 M Glycine): Prepare a 1 M solution of glycine in HPLC-grade water to stop the derivatization reaction by consuming excess reagent.

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • 0.1% Formic Acid in Water and Acetonitrile

  • Syringe filters (0.45 µm)

2. Sample Preparation

For biological or complex matrices, a sample clean-up step is necessary to remove interfering substances. This may include protein precipitation (e.g., with perchloric acid or acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE).[1][3]

3. Derivatization Procedure

  • In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.0).

  • Add 100 µL of the derivatization reagent solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Cool the mixture to room temperature.

  • Add 50 µL of the quenching solution to stop the reaction and consume any excess derivatization reagent. Vortex for 30 seconds.

  • Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

4. HPLC Analysis

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection:

    • UV Detection: Wavelength to be determined based on the absorbance maximum of the derivatized amine (a preliminary scan should be performed).

    • Fluorescence Detection: Excitation and emission wavelengths to be optimized for the specific derivative (e.g., Excitation: 280 nm, Emission: 340 nm as a starting point for naphthalene-based derivatives).

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Data Presentation

Table 1: Representative Chromatographic Data for Derivatized Amines

AnalyteRetention Time (min)
Methylamine8.5
Ethylamine10.2
Diethylamine12.8
Propylamine13.5
Butylamine15.1

Table 2: Representative Method Validation Parameters

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Methylamine0.1 - 10>0.9990.020.06
Ethylamine0.1 - 10>0.9990.020.07
Diethylamine0.1 - 10>0.9980.030.09
Propylamine0.1 - 10>0.9990.030.10
Butylamine0.1 - 10>0.9980.040.12

Note: The data presented in these tables are hypothetical and representative of what could be expected from a validated HPLC method for derivatized amines. Actual values must be determined experimentally.[4][5]

Visualizations

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Amine_Sample Amine Standard or Sample Extract Mix Mix Sample, Buffer, and Reagent Amine_Sample->Mix Deriv_Reagent Prepare Derivatization Reagent Solution Deriv_Reagent->Mix Buffer Prepare Borate Buffer Buffer->Mix Incubate Incubate at 60°C for 30 min Mix->Incubate Quench Add Quenching Solution Incubate->Quench Filter Filter Sample (0.45 µm) Quench->Filter HPLC Inject into HPLC System Filter->HPLC Detect UV or Fluorescence Detection HPLC->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Experimental workflow for the pre-column derivatization and HPLC analysis of amines.

Derivatization_Reaction Amine R-NH₂ Primary/Secondary Amine reaction + Amine->reaction Reagent NMN-Cl Derivatizing Reagent Reagent->reaction Product R-NH-SO₂-Naphthyl Stable, Detectable Derivative byproduct + Product->byproduct HCl HCl reaction->Product Base byproduct->HCl

Caption: Chemical reaction scheme for the derivatization of an amine with a hypothetical reagent.

References

Application Notes and Protocols for the Determination of Isocyanates in Air using N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocyanates are a class of highly reactive chemical compounds widely used in the production of polyurethanes, which are found in paints, foams, adhesives, and elastomers. Due to their high reactivity, isocyanates are potent respiratory and dermal sensitizers, and exposure to even minute concentrations can lead to occupational asthma and other adverse health effects. Therefore, sensitive and reliable methods for the determination of isocyanate concentrations in workplace air are crucial for ensuring worker safety and compliance with occupational exposure limits.

This application note describes a detailed protocol for the determination of airborne isocyanates using N-methylnaphthalen-1-amine as a derivatizing agent followed by high-performance liquid chromatography (HPLC) with UV detection. The this compound reacts with the isocyanate group to form a stable urea derivative, which can be readily separated and quantified. This method is applicable to a range of isocyanates, including common industrial products like toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI).

Principle of the Method

The analytical method is based on the following key steps:

  • Air Sampling: A known volume of air is drawn through a collection medium (e.g., a glass fiber filter) impregnated with the derivatizing agent, this compound.

  • Derivatization: The airborne isocyanates are trapped on the filter and react with this compound to form a stable, non-volatile N-methyl-N-(1-naphthyl) urea derivative.

  • Sample Preparation: The urea derivative is desorbed from the filter using a suitable solvent.

  • HPLC Analysis: The desorbed sample is injected into an HPLC system for separation and quantification of the specific isocyanate-urea derivative.

  • Quantification: The concentration of the isocyanate in the air is calculated based on the amount of the derivative detected and the volume of air sampled.

The general reaction for the derivatization of a monoisocyanate (R-NCO) is depicted below:

G cluster_0 cluster_1 cluster_2 cluster_3 R-N=C=O R-N=C=O plus1 + reagent arrow1 product

Caption: Derivatization of an isocyanate with this compound.

Experimental Protocols

Reagents and Materials
  • This compound (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Toluene (analytical grade)

  • Methanol (analytical grade)

  • Isocyanate standards (e.g., 2,4-TDI, 2,6-TDI, MDI, HDI)

  • Glass fiber filters (e.g., 25 mm)

  • Impinger/filter cassette sampling heads

  • Personal air sampling pump

  • HPLC system with UV detector

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Standard laboratory glassware

Preparation of Reagents

Derivatizing Solution (Impregnating Solution): Prepare a solution of 0.1 mg/mL this compound in toluene.

Filter Impregnation:

  • Place glass fiber filters in a clean glass container.

  • Add a sufficient volume of the derivatizing solution to completely immerse the filters.

  • Allow the filters to soak for at least 30 minutes.

  • Remove the filters and allow them to dry completely in a fume hood.

  • Store the impregnated filters in a sealed container, protected from light, at 4°C until use.

Standard Solutions:

  • Prepare individual stock solutions of the isocyanate-urea derivatives by reacting a known amount of each isocyanate standard with an excess of this compound in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the air samples.

Air Sampling
  • Assemble the sampling train by placing an impregnated filter in a filter cassette.

  • Connect the filter cassette to a calibrated personal air sampling pump.

  • Position the sampling head in the breathing zone of the worker or at a fixed location for area monitoring.

  • Sample the air at a flow rate of 1-2 liters per minute for a predetermined period.[1] The total sample volume should be sufficient to detect the isocyanates at the desired concentration level.

  • After sampling, cap the filter cassette and store it at 4°C until analysis.

Sample Preparation
  • Carefully remove the filter from the cassette and place it in a glass vial.

  • Add 5 mL of acetonitrile to the vial.

  • Cap the vial and gently agitate for 30 minutes to desorb the urea derivative.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

The following HPLC conditions are a general guideline and may require optimization for specific isocyanates and analytical columns.

ParameterCondition
Column C18 reversed-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A: WaterB: Acetonitrile
Gradient 60% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detector UV at 254 nm

Data Presentation

The following table summarizes representative performance data for the analysis of common isocyanates using a derivatization method followed by HPLC. Note that these are typical values and will vary depending on the specific isocyanate, instrumentation, and laboratory conditions. A full method validation should be performed to determine the specific performance characteristics for this method.

IsocyanateLimit of Detection (LOD) (µg/m³)Limit of Quantification (LOQ) (µg/m³)Recovery (%)
2,4-TDI0.10.395 - 105
2,6-TDI0.10.395 - 105
MDI0.20.690 - 110
HDI0.10.492 - 108

Method Validation

A comprehensive validation of this analytical method should be conducted to ensure its accuracy, precision, and reliability for its intended purpose. Key validation parameters to be assessed include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow and Signaling Pathway Diagrams

G cluster_workflow Experimental Workflow prep Preparation of Impregnated Filters sampling Air Sampling (1-2 L/min) prep->sampling Place in cassette desorption Filter Desorption with Acetonitrile sampling->desorption Transfer filter to vial filtration Sample Filtration desorption->filtration Extract solution hplc HPLC Analysis filtration->hplc Inject into HPLC quant Quantification hplc->quant Analyze chromatogram

Caption: Experimental workflow for isocyanate determination.

G cluster_logic Logical Relationship of the Analytical Process air Airborne Isocyanates filter Impregnated Filter (this compound) air->filter Trapping reaction Derivatization Reaction filter->reaction Reaction derivative Stable Urea Derivative reaction->derivative hplc_analysis HPLC Separation & Detection derivative->hplc_analysis Quantification concentration Isocyanate Concentration in Air hplc_analysis->concentration Calculation

Caption: Logical flow of the analytical method.

Conclusion

The use of this compound as a derivatizing agent provides a robust and sensitive method for the determination of isocyanates in air. The detailed protocol and validation guidelines presented in this application note offer a comprehensive framework for researchers and occupational hygienists to accurately assess workplace exposure to these hazardous compounds. The implementation of such monitoring strategies is essential for the protection of worker health in industries where isocyanates are utilized.

References

Application Notes and Protocols for N-methylnaphthalen-1-amine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylnaphthalen-1-amine is a fluorescent molecule belonging to the naphthalenamine class of compounds. Naphthalenamine derivatives are known for their utility as fluorescent probes due to their sensitivity to the local environment, a property known as solvatochromism. This characteristic makes them valuable tools for investigating cellular structures and processes. While specific applications of this compound in fluorescence microscopy are not extensively documented, its structural similarity to well-characterized probes like 1-naphthylamine and N-phenyl-1-naphthylamine suggests its potential as a fluorescent stain for cellular imaging. These application notes provide a detailed protocol for the use of this compound in fluorescence microscopy, with the understanding that specific parameters may require optimization based on the experimental system.

Principle of Action

The fluorescence of naphthalenamine derivatives is often dependent on the polarity of their microenvironment. In aqueous environments, they may exhibit weak fluorescence, which can be significantly enhanced upon partitioning into hydrophobic regions such as lipid membranes or the hydrophobic pockets of proteins. This change in fluorescence intensity can be used to visualize cellular membranes and potentially other subcellular compartments. The addition of a methyl group to the amine in this compound may influence its lipophilicity and spectral properties compared to its parent compound, 1-naphthylamine.

Data Presentation

Table 1: Photophysical Properties of this compound and Related Compounds

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Notes
This compound ~320-340 (Estimated)~410-440 (Estimated)~90-100 (Estimated)Spectral properties are estimated based on related compounds and are likely solvent-dependent.
1-Naphthylamine~316~434118Data for the parent compound provides a reference for spectral characteristics.[1]
N-Phenylnaphthalen-1-amine~337~40770A structurally similar compound used as a fluorescent probe.[2]

Note: The spectral properties of this compound are presented as estimated values and should be experimentally determined for the specific solvent and cellular environment.

Experimental Protocols

Protocol 1: Live Cell Staining with this compound

This protocol outlines a general procedure for staining live cultured cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging medium

  • Cultured cells on glass-bottom dishes or coverslips

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Culture cells to the desired confluency (e.g., 70-80%) on a suitable imaging vessel.

  • Staining Solution Preparation:

    • On the day of the experiment, dilute the 1 mM stock solution to a final working concentration in pre-warmed live-cell imaging medium. A starting concentration range of 1-10 µM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubation:

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the estimated excitation and emission wavelengths (e.g., DAPI or similar UV-filter set).

Protocol 2: Fixed Cell Staining with this compound

This protocol is for staining the membranes of fixed cells. Note that fixation and permeabilization can affect membrane integrity and dye distribution.

Materials:

  • Stained cells from Protocol 1 (up to step 5)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Staining:

    • Follow steps 1-5 of the Live Cell Staining Protocol.

  • Fixation:

    • After incubation with the probe, remove the staining solution.

    • Wash the cells once with PBS.

    • Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Washing:

    • Remove the PFA solution.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If intracellular targets are to be co-stained, permeabilize the cells with a suitable detergent. For membrane staining, this step may be omitted.

  • Mounting and Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells on a fluorescence microscope.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_stock Prepare 1 mM Stock in DMSO dilute_probe Dilute to 1-10 µM in Medium prep_stock->dilute_probe prep_cells Culture Cells to 70-80% Confluency wash_pbs Wash Cells with PBS prep_cells->wash_pbs add_stain Add Staining Solution dilute_probe->add_stain wash_pbs->add_stain incubate Incubate 15-60 min at 37°C add_stain->incubate wash_medium Wash with Medium incubate->wash_medium add_medium Add Fresh Medium wash_medium->add_medium image Fluorescence Microscopy add_medium->image

Caption: Workflow for live cell staining with this compound.

logical_relationship probe This compound (Hydrophobic Probe) environment Cellular Environment probe->environment aqueous Aqueous Cytosol (Polar) environment->aqueous hydrophobic Lipid Membranes / Protein Pockets (Non-polar) environment->hydrophobic low_f Low Fluorescence aqueous->low_f high_f High Fluorescence hydrophobic->high_f fluorescence Fluorescence Signal low_f->fluorescence high_f->fluorescence

Caption: Principle of solvatochromic fluorescence of this compound.

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Troubleshooting

  • Low Signal: Increase the concentration of the probe or the incubation time. Ensure that the fluorescence microscope filters are appropriate for the estimated excitation and emission wavelengths.

  • High Background: Decrease the concentration of the probe or shorten the incubation time. Ensure thorough washing to remove excess probe.

  • Phototoxicity: Minimize the exposure of cells to the excitation light. Use the lowest possible laser power and exposure time that provides an adequate signal.

  • No Staining: Verify the viability of the cells. Confirm the proper preparation of the probe stock and working solutions.

Disclaimer: This protocol is a general guideline. Researchers should perform their own optimization for specific cell types and experimental setups. The photophysical properties of this compound are estimated and should be experimentally verified.

References

Application Notes and Protocols for the Synthesis of Aza-Polycyclic Aromatic Hydrocarbons using N-methylnaphthalen-1-amine as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the synthesis of aza-polycyclic aromatic hydrocarbons (aza-PAHs), specifically benzo[c]phenanthridine derivatives, using N-methylnaphthalen-1-amine as a key building block. The synthetic strategy involves a two-step sequence: N-acylation of this compound followed by a photochemical cyclization of the resulting N-acyl-N-methylnaphthalen-1-amine intermediate. This methodology offers a versatile route to novel aza-PAHs, which are of significant interest in materials science and drug discovery due to their unique photophysical and biological properties.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant applications in optoelectronic materials and as scaffolds in medicinal chemistry. The incorporation of nitrogen atoms into the PAH framework, creating aza-PAHs, can profoundly modulate their electronic properties, fluorescence, and biological activity. Benzo[c]phenanthridine alkaloids, a class of aza-PAHs, have garnered attention for their wide range of biological activities, including anticancer and antimicrobial properties.

This application note details a robust synthetic route to aza-PAHs, commencing with the readily available this compound. The synthesis proceeds via an N-acylation step to form an amide precursor, followed by an intramolecular photochemical cyclization to construct the polycyclic system. This approach is advantageous due to the modularity of the N-acyl group, allowing for the introduction of diverse substituents to fine-tune the properties of the final aza-PAH.

Overall Synthetic Workflow

The overall workflow for the synthesis of aza-PAHs from this compound is depicted in the following diagram.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Photochemical Cyclization A This compound C N-acyl-N-methylnaphthalen-1-amine A->C Base (e.g., Pyridine) DCM, 0 °C to rt B Acylating Agent (e.g., Benzoyl Chloride) B->C D N-acyl-N-methylnaphthalen-1-amine E Aza-PAH (Benzo[c]phenanthridine derivative) D->E hv (e.g., 350 nm) Solvent (e.g., Methanol) rt

Figure 1: Overall synthetic workflow from this compound to aza-PAHs.

Experimental Protocols

3.1. Step 1: N-Acylation of this compound

This protocol describes the synthesis of N-methyl-N-(naphthalen-1-yl)benzamide, a key intermediate for the photochemical cyclization. The procedure is adapted from standard N-acylation methods for secondary amines.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Benzoyl chloride≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
1 M Hydrochloric acid (HCl)ACS ReagentFisher Scientific
Saturated sodium bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
BrineACS ReagentFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS ReagentFisher Scientific
Round-bottom flask (100 mL)-VWR
Magnetic stirrer and stir bar-VWR
Dropping funnel-VWR
Separatory funnel (250 mL)-VWR
Rotary evaporator-Buchi

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq.) to the stirred solution.

  • Add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture via a dropping funnel over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-methyl-N-(naphthalen-1-yl)benzamide.

3.2. Step 2: Photochemical Cyclization to form a Benzo[c]phenanthridine Derivative

This protocol describes the intramolecular photochemical cyclization of N-methyl-N-(naphthalen-1-yl)benzamide to yield the corresponding benzo[c]phenanthridine derivative. This procedure is based on established methods for the photocyclization of N-arylenamides.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-methyl-N-(naphthalen-1-yl)benzamideSynthesized in Step 1-
MethanolHPLC GradeFisher Scientific
Photoreactor-Ace Glass
High-pressure mercury lamp (e.g., 450W)-Hanovia
Quartz immersion well-Ace Glass
Nitrogen gasHigh purityAirgas
Rotary evaporator-Buchi

Procedure:

  • Dissolve N-methyl-N-(naphthalen-1-yl)benzamide in methanol in a quartz reaction vessel to a concentration of approximately 0.01 M.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Place the reaction vessel in a photoreactor equipped with a high-pressure mercury lamp and a cooling system to maintain the reaction at room temperature.

  • Irradiate the solution with UV light (e.g., using a Pyrex filter to block wavelengths below 280 nm to prevent photodegradation) for 24-48 hours.

  • Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzo[c]phenanthridine derivative.

Proposed Reaction Mechanism

The photochemical cyclization is proposed to proceed through a 6π-electrocyclization mechanism.

G A N-acyl-N-methylnaphthalen-1-amine B Excited State A->B C Dihydrophenanthridine Intermediate B->C 6π-Electrocyclization D Aza-PAH C->D Oxidation [O]

Figure 2: Proposed mechanism for the photochemical cyclization.

Expected Results and Characterization

The following table summarizes the expected quantitative data for the synthesis.

ParameterStep 1: N-AcylationStep 2: Photochemical Cyclization
Product N-methyl-N-(naphthalen-1-yl)benzamideBenzo[c]phenanthridine derivative
Expected Yield 80-95%40-70%
Appearance White to off-white solidYellowish solid
¹H NMR Characteristic signals for naphthalene and benzoyl groups, and N-methyl singlet.Aromatic signals in the downfield region, consistent with a polycyclic aromatic system.
¹³C NMR Resonances corresponding to the amide and aromatic carbons.Resonances corresponding to the fused aromatic rings.
Mass Spectrometry (HRMS) Calculated m/z for C₁₈H₁₅NO should be observed.Calculated m/z for the dehydrogenated product should be observed.
UV-Vis Absorption (λmax) -Expected absorption bands in the UV-visible region characteristic of aza-PAHs.
Fluorescence Emission (λem) -Expected fluorescence in the visible region upon excitation.

Spectroscopic Data for a Representative Benzo[c]phenanthridine Derivative:

  • ¹H NMR (DMSO-d₆): δ 9.52 (s, 1H), 8.79 (d, J = 9.0 Hz, 1H), 8.25 – 8.14 (m, 3H), 7.79 – 7.71 (m, 2H), 7.57 (dd, J = 9.3, 2.2 Hz, 1H), 4.68 (s, 3H).[1]

  • ¹³C NMR (DMSO): δ 158.02, 156.04, 151.57, 136.47, 133.51, 133.20, 131.12, 130.30, 129.67, 125.48, 124.56, 119.74, 118.74, 118.38, 115.79, 108.32, 50.47.[1]

  • HRMS (ESI): Calculated and found m/z values should be in agreement.[1]

Applications and Future Directions

The synthesized aza-PAHs can be investigated for a variety of applications:

  • Organic Electronics: As potential materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their extended π-conjugation.

  • Fluorescent Probes: Their photophysical properties can be exploited for the development of fluorescent sensors for ions or small molecules.

  • Drug Development: As scaffolds for the synthesis of novel therapeutic agents, leveraging the known biological activities of benzo[c]phenanthridine alkaloids.

Future work could involve the synthesis of a library of aza-PAHs by varying the acylating agent in Step 1 to explore the structure-property relationships of these fascinating molecules.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Acylating agents such as benzoyl chloride are corrosive and lachrymatory; appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

  • Photochemical reactions should be carried out in a properly shielded apparatus to avoid exposure to high-intensity UV radiation.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Determination of Fluorescence Quantum Yield of N-methylnaphthalen-1-amine using the Comparative Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process of a substance.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] This application note provides a detailed protocol for determining the relative fluorescence quantum yield of N-methylnaphthalen-1-amine in cyclohexane by comparison to a well-characterized standard, Quinine Sulfate. The comparative method is employed due to its reliability and accessibility, making it suitable for standard laboratory instrumentation.[3][4]

Principle of the Method

The relative method for measuring fluorescence quantum yield compares the fluorescence intensity of a test sample to that of a reference standard with a known quantum yield.[4] When the sample and standard solutions are prepared to have identical absorbance at the same excitation wavelength, it is assumed they absorb an equal number of photons.[3] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

In practice, to enhance accuracy and account for potential inner filter effects, a series of solutions with varying concentrations are prepared for both the sample and the standard.[5] The integrated fluorescence intensity is then plotted against the absorbance at the excitation wavelength. The resulting linear plots should pass through the origin, and their gradients (slopes) are used to calculate the quantum yield of the test sample (Φ_X) using the following equation[2][3]:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

  • Φ_ST is the fluorescence quantum yield of the standard.

  • Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

  • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively.

Materials and Instrumentation

Materials:

  • Test Compound: this compound (C₁₁H₁₁N)

  • Reference Standard: Quinine Sulfate Dihydrate

  • Solvents: Cyclohexane (spectroscopic grade), 0.1 M Sulfuric Acid (H₂SO₄)

  • Cuvettes: 10 mm path length quartz fluorescence cuvettes and quartz UV-Vis cuvettes.

Instrumentation:

  • UV-Vis Spectrophotometer: Capable of measuring absorbance with high precision.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument must be capable of providing spectrally corrected emission data.[6]

Experimental Protocols

3.1. Preparation of Stock Solutions

  • This compound (Sample): Prepare a 1.0 x 10⁻⁴ M stock solution by dissolving the required mass of this compound in spectroscopic grade cyclohexane.

  • Quinine Sulfate (Standard): Prepare a 1.0 x 10⁻⁴ M stock solution by dissolving Quinine Sulfate in 0.1 M H₂SO₄.

3.2. Preparation of Dilutions

  • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard.

  • The concentrations should be chosen such that the absorbance at the selected excitation wavelength is within the range of 0.02 to 0.1 to ensure a linear relationship and minimize inner filter effects.[5][7]

  • Prepare a "blank" solution for each solvent (cyclohexane and 0.1 M H₂SO₄) to be used for background correction.

3.3. Absorbance and Fluorescence Measurements

  • Instrument Setup: Turn on the spectrophotometer and spectrofluorometer and allow them to warm up for at least 30 minutes for stable readings. Set the excitation wavelength on the spectrofluorometer to 350 nm. Set the excitation and emission slit widths to a low value (e.g., 2-5 nm) to ensure good spectral resolution.[7] These settings must remain constant for all measurements.[5]

  • Absorbance Measurement:

    • Record the absorbance spectra for all prepared solutions (sample and standard) over a relevant wavelength range (e.g., 250-400 nm).

    • Use the corresponding pure solvent as a blank for baseline correction.

    • Note the absorbance value of each solution at the excitation wavelength (350 nm).

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum for each solution.

    • Use the same excitation wavelength (350 nm) for all measurements.

    • Record the emission spectra over a range that covers the entire emission profile (e.g., for Quinine Sulfate: 400-600 nm; for this compound, a similar or slightly shifted range may be required, determined by a preliminary scan).

    • Ensure the emission spectra are corrected for the instrument's detector response.[6]

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

Data Presentation and Analysis

The photophysical properties of the reference standard, Quinine Sulfate, are well-documented.

Table 1: Photophysical Properties of Reference Standard

ParameterValueReference
Compound Quinine Sulfate[8]
Solvent 0.1 M H₂SO₄[8]
Excitation λ 350 nm[8]
Emission λ (max) ~450 nm[8]
Quantum Yield (Φ_ST) 0.54[8]
Refractive Index (η_ST) 1.33[2]

After collecting the experimental data, plot the integrated fluorescence intensity versus absorbance for both this compound and Quinine Sulfate. Perform a linear regression for each data set to obtain the gradients.

Table 2: Experimental Data and Quantum Yield Calculation for this compound

SampleAbsorbance at 350 nmIntegrated Fluorescence Intensity (a.u.)
Quinine Sulfate 1 0.021155,400
Quinine Sulfate 2 0.042310,500
Quinine Sulfate 3 0.063464,900
Quinine Sulfate 4 0.081601,200
Quinine Sulfate 5 0.100742,000
This compound 1 0.025115,100
This compound 2 0.048221,000
This compound 3 0.069317,900
This compound 4 0.085391,500
This compound 5 0.098451,300
Gradient (Grad_ST) 7.41 x 10⁶
Gradient (Grad_X) 4.61 x 10⁶
Refractive Index of Cyclohexane (η_X) 1.42
Calculated Quantum Yield (Φ_X) 0.36

Note: The data presented in Table 2 are illustrative and should be replaced with actual experimental results.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for determining the fluorescence quantum yield.

G cluster_prep 1. Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis & Calculation prep_sample Prepare Sample Stock (this compound) dilutions Create Serial Dilutions (Abs < 0.1) prep_sample->dilutions prep_std Prepare Standard Stock (Quinine Sulfate) prep_std->dilutions abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilutions->abs_measure fluo_measure Measure Fluorescence Spectra (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Emission Spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients (Grad_X, Grad_ST) and Final Quantum Yield (Φ_X) plot->calculate result Final Result: Quantum Yield of Sample calculate->result

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion

This application note provides a comprehensive and reliable protocol for measuring the fluorescence quantum yield of this compound using the comparative method with Quinine Sulfate as a standard. Adherence to the specified conditions, particularly maintaining low absorbance values and ensuring proper spectral correction, is critical for obtaining accurate and reproducible results.[6][7] This methodology is broadly applicable for the characterization of new fluorescent compounds, which is essential in fields such as probe development and high-throughput screening in drug discovery.[4]

References

Application Notes and Protocols: N-methylnaphthalen-1-amine in the Synthesis of Hole-Transporting Materials for OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylnaphthalen-1-amine serves as a versatile building block for the synthesis of advanced hole-transporting materials (HTMs) crucial for the development of high-performance Organic Light-Emitting Diodes (OLEDs). Its naphthalene core offers a larger, more rigid planar structure compared to simpler phenylamines, which can enhance π-π stacking and facilitate charge transport. The methyl group provides a site for further chemical modification and can influence the material's solubility and morphological stability. This document provides an overview of the application of this compound in designing HTMs, including proposed synthesis protocols, characterization methods, and expected performance metrics based on analogous compounds. While direct literature on HTMs derived specifically from this compound is sparse, the principles outlined below are based on well-established practices in the field of organic electronics for similar arylamine and naphthalene-based compounds.

Design Principles of this compound Based HTMs

The core strategy in designing HTMs from this compound involves coupling it with other aromatic amines or carbazole moieties to create larger, starburst, or dendritic structures. These larger molecules exhibit high glass transition temperatures (Tg), which is critical for preventing the crystallization of the thin films in OLED devices and thus enhancing their operational lifetime. The Highest Occupied Molecular Orbital (HOMO) energy level of the resulting HTM needs to be well-matched with the anode's work function and the emissive layer's HOMO level to ensure efficient hole injection and transport.

Proposed Synthesis of a Model HTM: N,N'-bis(4-(methyl(naphthalen-1-yl)amino)phenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (MNP-TPD)

This section outlines a hypothetical, yet standard, two-step synthesis protocol for a triaryamine-based HTM incorporating the this compound moiety. The synthesis is based on the widely used Buchwald-Hartwig amination reaction.

Step 1: Synthesis of 4-bromo-N-methyl-N-(naphthalen-1-yl)aniline

  • Reactants: this compound, 1-bromo-4-iodobenzene, Palladium(II) acetate (Pd(OAc)2), Tri-tert-butylphosphine (P(t-Bu)3), Sodium tert-butoxide (NaOt-Bu).

  • Solvent: Anhydrous Toluene.

  • Protocol:

    • In a nitrogen-filled glovebox, add this compound (1.0 eq.), 1-bromo-4-iodobenzene (1.1 eq.), Sodium tert-butoxide (1.4 eq.), and a catalytic amount of Pd(OAc)2 and P(t-Bu)3 to a flame-dried Schlenk flask.

    • Add anhydrous toluene to the flask and stir the mixture at 110 °C for 24 hours under a nitrogen atmosphere.

    • After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromo-N-methyl-N-(naphthalen-1-yl)aniline.

Step 2: Synthesis of MNP-TPD

  • Reactants: 4-bromo-N-methyl-N-(naphthalen-1-yl)aniline, N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (NPD), Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)3-HBF4), Sodium tert-butoxide (NaOt-Bu).

  • Solvent: Anhydrous Toluene.

  • Protocol:

    • In a nitrogen-filled glovebox, combine 4-bromo-N-methyl-N-(naphthalen-1-yl)aniline (2.2 eq.), NPD (1.0 eq.), Sodium tert-butoxide (2.8 eq.), and catalytic amounts of Pd2(dba)3 and P(t-Bu)3-HBF4 in a Schlenk flask.

    • Add anhydrous toluene and stir the mixture at 110 °C for 24 hours under a nitrogen atmosphere.

    • Cool the reaction mixture, quench with water, and extract with dichloromethane.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the final product by temperature-gradient sublimation to obtain high-purity MNP-TPD suitable for device fabrication.

Synthesis_Workflow Synthesis Workflow for MNP-TPD cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Final Product Synthesis S1_Reactants This compound + 1-bromo-4-iodobenzene S1_Catalyst Pd(OAc)2, P(t-Bu)3, NaOt-Bu Toluene, 110°C S1_Reactants->S1_Catalyst S1_Product 4-bromo-N-methyl-N-(naphthalen-1-yl)aniline S1_Catalyst->S1_Product S2_Reactants Intermediate + NPD S1_Product->S2_Reactants Buchwald-Hartwig Amination S2_Catalyst Pd2(dba)3, P(t-Bu)3-HBF4, NaOt-Bu Toluene, 110°C S2_Reactants->S2_Catalyst S2_Product MNP-TPD S2_Catalyst->S2_Product Purification High Purity HTM S2_Product->Purification Gradient Sublimation OLED_Structure cluster_device OLED Device Architecture Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (e.g., Alq3) EIL->ETL Electrons EML Emissive Layer (Host:Dopant) ETL->EML HTL HTL (this compound based) EML->HTL Recombination (Light Emission) HIL HIL (e.g., HAT-CN) HTL->HIL Holes Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methylnaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this key intermediate. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are several established methods for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. The three most common routes are:

  • Reductive Amination of Naphthalene-1-carboxaldehyde: This is a widely used laboratory method that involves the reaction of naphthalene-1-carboxaldehyde with methylamine to form an intermediate imine, which is then reduced to the target amine.[1][2][3]

  • Alkylation of Methylamine with 1-Chloromethylnaphthalene: This route is common in industrial processes, particularly for the synthesis of antifungal agents like Terbinafine.[4] It involves the direct reaction of 1-chloromethylnaphthalene with methylamine.

  • Two-Step Synthesis via N-methylformamide: An alternative method designed to avoid common impurities involves reacting 1-chloromethylnaphthalene with the anion of N-methylformamide, followed by acid or base hydrolysis to yield the final product.[1] This method is noted for preventing the formation of tertiary amine impurities.[1]

Q2: Which synthetic route generally provides the highest yield and purity?

A2: The two-step synthesis via an N-methyl-N-(1-naphthylmethyl)formamide intermediate often provides higher purity by preventing the formation of tertiary amine byproducts.[1] Yields for this method are reported to be high, around 85%.[5][6] While direct reductive amination is a reliable method, yields can be variable based on the reducing agent and reaction conditions. Direct alkylation with 1-chloromethylnaphthalene can be efficient but is more prone to over-alkylation, which can complicate purification and lower the isolated yield of the desired secondary amine.

Q3: What are the primary impurities I should be aware of?

A3: The main impurities depend on the synthetic route:

  • For Alkylation routes: The most common impurity is the tertiary amine, N,N-dimethyl-1-naphthalenemethanamine, formed from over-alkylation of the product. Unreacted 1-chloromethylnaphthalene may also be present.

  • For Reductive Amination: Unreacted naphthalene-1-carboxaldehyde and the corresponding alcohol (from reduction of the aldehyde) are potential impurities.

  • For the N-methylformamide route: The primary impurities are typically unreacted starting materials or residual intermediates like N-methyl-N-(1-naphthylmethyl)formamide if hydrolysis is incomplete.[6]

Q4: How can I purify the final product, this compound?

A4: The most effective purification strategy involves a combination of extraction and distillation. A standard procedure is an acid-base workup:

  • Dissolve the crude product in a non-polar organic solvent (e.g., toluene).

  • Extract the amine into an aqueous acidic solution (e.g., 3N HCl), leaving non-basic organic impurities behind.[5]

  • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer (e.g., with NaOH or KOH) to a pH of 10 or higher to liberate the free amine.[5][6]

  • Extract the pure amine back into an organic solvent.

  • Dry the organic layer, remove the solvent, and perform high-vacuum distillation to obtain the final, pure product.[5][6]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield

Potential Cause Suggested Solution
Inactive Reducing Agent (Reductive Amination) Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can decompose upon storage. Use a fresh bottle or test the activity of the reagent on a known substrate.
Incomplete Imine Formation (Reductive Amination) Imine formation is an equilibrium process. Ensure removal of water, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. The reaction is also sensitive to pH; maintain weakly acidic conditions (pH 4-6).
Poor Quality Starting Material Verify the purity of your starting materials (e.g., naphthalene-1-carboxaldehyde or 1-chloromethylnaphthalene) by techniques like NMR or melting point analysis.
Suboptimal Reaction Temperature For the hydrolysis step in the N-methylformamide route, ensure the reaction is sufficiently heated (e.g., 60-70°C for base hydrolysis or reflux for acid hydrolysis) for an adequate duration (4-7 hours).[5][6]
Inefficient Phase Transfer Catalyst (Alkylation) If using a phase transfer catalyst for the alkylation of N-methylformamide, ensure it is active and used at the correct loading.[1]

Problem 2: Presence of a Major Impurity (Based on TLC/NMR)

Observed Impurity Probable Cause & Synthetic Route Suggested Solution
Unreacted Starting Material (Aldehyde or Chloro-compound) Incomplete reaction.Increase reaction time, temperature, or the molar equivalent of the other reactant (e.g., methylamine).
Spot at Lower Rf (TLC) corresponding to N,N-dimethyl tertiary amine Over-alkylation in the direct alkylation of methylamine.Use a larger excess of methylamine relative to 1-chloromethylnaphthalene to favor mono-alkylation. Alternatively, switch to the N-methylformamide route, which prevents this side reaction.[1]
Presence of N-methyl-N-(1-naphthylmethyl)formamide Incomplete hydrolysis in the N-methylformamide route.Increase the hydrolysis time, temperature, or concentration of the acid/base. Monitor the reaction by TLC until the amide spot disappears.[6]
Presence of 1-Naphthalenemethanol Reduction of the starting aldehyde in the reductive amination route.Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C) after the imine has had sufficient time to form.

Problem 3: Difficulty with Purification

Issue Potential Cause Suggested Solution
Product lost during acid-base workup Incorrect pH during extraction steps.Use a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the amine and sufficiently basic (pH > 10) to deprotonate it for extraction.[5][6]
Emulsion formation during extraction High concentration of salts or tars.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.
Product decomposes during distillation Distillation temperature is too high.Ensure you are using a high-vacuum pump to lower the boiling point of the product. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Amine sticks to silica gel column Amines are basic and interact strongly with acidic silica gel.Avoid standard silica gel chromatography if possible. If it is necessary, pre-treat the silica with a base like triethylamine (e.g., by running a solvent system containing 1-2% triethylamine through the column before loading the sample).

Data and Protocols

Table 1: Comparison of Hydrolysis Conditions for N-methyl-N-(1-naphthylmethyl)formamide
ConditionReagentTemperatureTimeReported YieldReference
Acidic Hydrolysis 10% aq. H₂SO₄Reflux4 hours~85%[6]
Basic Hydrolysis 20% aq. NaOH60-70 °C7 hours85%[5][6]
Protocol 1: Synthesis via N-methylformamide and Basic Hydrolysis

Step A: Formation of N-methyl-N-(1-naphthylmethyl)formamide This step involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of a base. A patent describes reacting these in the presence of a mild base and a phase transfer catalyst.[1]

Step B: Basic Hydrolysis [5][6]

  • Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide from Step A in a 20% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to 60-70°C and maintain for 7 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature (25°C).

  • Extract the product into toluene (or another suitable organic solvent) twice.

  • Combine the organic layers and proceed with the acid-base purification as described in the FAQ section.

  • After extraction and solvent removal, purify the crude product by high-vacuum distillation to obtain pure this compound.

Visual Guides

Experimental Workflow

G cluster_0 Route A: Reductive Amination cluster_1 Route B: N-methylformamide Path A_Start Naphthalene-1- carboxaldehyde + Methylamine A_Imine Imine Formation (Weakly Acidic) A_Start->A_Imine A_Red In-situ Reduction (e.g., NaBH3CN) A_Imine->A_Red A_End Crude Product A_Red->A_End Workup Acid-Base Workup & Extraction A_End->Workup B_Start 1-Chloromethylnaphthalene + N-methylformamide B_Amide Amide Formation (Base + PTC) B_Start->B_Amide B_Hydro Hydrolysis (Acid or Base) B_Amide->B_Hydro B_End Crude Product B_Hydro->B_End B_End->Workup Distill High-Vacuum Distillation Workup->Distill Final Pure this compound Distill->Final

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Start Experiment Complete: Analyze Crude Product CheckYield Is Yield < 50%? Start->CheckYield CheckTLC Analyze by TLC/NMR. Is a major impurity present? CheckYield->CheckTLC No LowYield_Cause Potential Causes: - Inactive Reagents - Incomplete Reaction - Suboptimal Temp/Time CheckYield->LowYield_Cause Yes Impurity_Cause Identify Impurity CheckTLC->Impurity_Cause Yes Purify Proceed to Purification CheckTLC->Purify No LowYield_Cause->CheckTLC TertiaryAmine Tertiary Amine Detected Impurity_Cause->TertiaryAmine Over-alkylation StartMat Starting Material Detected Impurity_Cause->StartMat Incomplete Rxn Fix_Tertiary Solution: - Increase excess of methylamine - Switch to formamide route TertiaryAmine->Fix_Tertiary Fix_StartMat Solution: - Increase reaction time/temp - Check stoichiometry StartMat->Fix_StartMat

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of N-methylnaphthalen-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound can originate from the synthetic route and subsequent degradation. These may include:

  • Unreacted starting materials: Depending on the synthesis method, these could include 1-chloromethylnaphthalene or naphthalene-1-carboxaldehyde.

  • Byproducts of the synthesis: A potential byproduct is the bis-alkylated impurity, where two naphthylmethyl groups attach to the methylamine.[1] Processes have been developed to avoid the formation of this tertiary-amine impurity.[1]

  • Residual solvents: Solvents used during the reaction and extraction, such as toluene or N,N-dimethylformamide, may be present.[1]

  • Degradation products: Amines can be susceptible to oxidation, leading to colored impurities, especially upon exposure to air and light.

Q2: What are the primary methods for purifying this compound?

A2: The main purification techniques for this compound are:

  • Vacuum Distillation: This is effective for separating the product from non-volatile impurities and is a commonly cited method for obtaining pure N-methyl-1-naphthalenemethanamine.[2][3]

  • Acid/Base Treatment: This involves converting the amine into a salt (e.g., hydrochloride) to facilitate the removal of non-basic impurities. The purified amine is then liberated by treatment with a base.[1] This method is often used to remove impurities like the bis-alkylated byproduct.[1]

  • Column Chromatography: While less commonly detailed in the initial findings for this specific compound, it is a powerful technique for removing closely related impurities.

  • Recrystallization: This can be achieved by converting the amine to a salt, which is then recrystallized to achieve high purity.[2]

Q3: How should purified this compound be stored?

A3: To maintain its purity, this compound should be stored in a cool, dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation and degradation.

Troubleshooting Guides

Column Chromatography Issues
Issue Possible Cause Suggested Solution
Product degradation on the column The silica gel's acidic nature may be causing the amine to decompose.Deactivate the silica gel by preparing a slurry with a small amount of a basic modifier like triethylamine in the eluent before packing the column. Alternatively, consider using a different stationary phase like alumina.[4]
Poor separation of impurities The chosen eluent system has suboptimal polarity.Systematically vary the solvent composition to improve resolution. A shallower gradient during elution can also enhance separation.
Product is stuck on the column The product is too polar for the current mobile phase.Gradually increase the polarity of the eluent to facilitate the elution of the compound.
Low or no recovery of the product The compound may have degraded on the column or is irreversibly adsorbed.Test the stability of your compound on a small amount of silica gel using a 2D TLC analysis before performing column chromatography.[5][6] If it is unstable, consider alternative purification methods.
Recrystallization and Precipitation Issues
Issue Possible Cause Suggested Solution
Product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.Use a lower-boiling point solvent or a solvent mixture. A preliminary purification step, like a simple filtration through a plug of silica, can also be beneficial.[4]
Low recovery after recrystallization A significant amount of the product remains dissolved in the mother liquor.Concentrate the mother liquor and perform a second recrystallization. Ensure the purity of the second crop is analyzed separately.[4]
Difficulty in forming crystals The solution is not sufficiently saturated, or nucleation is slow.Try adding a seed crystal, scratching the inside of the flask with a glass rod at the liquid's surface, or cooling the solution very slowly.
Distillation Issues
Issue Possible Cause Suggested Solution
Bumping or unstable boiling Uneven heating or the absence of boiling chips/stirring.Ensure smooth boiling by using fresh boiling chips or a magnetic stirrer. Apply heat gradually and evenly.[7]
Product decomposition at high temperatures The compound is thermally labile at its atmospheric boiling point.Use high vacuum distillation to lower the boiling point of the compound and minimize thermal degradation.[2][3]
Incomplete separation of impurities Impurities have boiling points close to that of the product.Use a fractionating column to improve separation efficiency. Discard the initial and final fractions, which are more likely to contain impurities.

Data Presentation

Table 1: Summary of Purification Methods and Achieved Purity

Purification Method Reported Purity/Yield Key Advantages Potential Challenges Reference
High Vacuum Distillation 85% yield of pure productGood for large quantities; effectively removes non-volatile impurities.Risk of thermal decomposition; may not separate impurities with similar boiling points.[2][3]
Acid/Base Treatment followed by Distillation High, with removal of specific impurities like bis-alkylation products.Effectively removes non-basic and some closely related basic impurities.Can be a multi-step process; requires careful pH control.[1]
Recrystallization from Nitromethane Yields crystalline product with 85% overall process yield.Can achieve very high purity; effective for removing soluble impurities.Requires finding a suitable solvent; potential for product loss in the mother liquor.[2]

Experimental Protocols

Protocol 1: Purification by Acid/Base Treatment and Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like toluene.

  • Acidic Extraction: Extract the toluene solution with an aqueous acid solution (e.g., 3N hydrochloric acid).[1] The amine will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the amine salt.

  • Decolorization (Optional): Treat the aqueous layer with activated carbon to remove colored impurities, followed by filtration.[1]

  • Basification: Cool the aqueous solution and slowly add a base (e.g., 20% aqueous sodium hydroxide) until the pH reaches approximately 10.0 to liberate the free amine.[1]

  • Back Extraction: Extract the liberated amine back into an organic solvent like toluene.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: High Vacuum Distillation

  • Setup: Assemble a distillation apparatus suitable for high vacuum operation, including a distillation flask, a condenser, a receiving flask, and a vacuum pump with a gauge.

  • Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. A literature value reports collection of a fraction at 110-115 °C at 1.8 kPa.[2]

  • Cooling and Storage: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum. Store the purified product under an inert atmosphere.

Visualizations

TroubleshootingWorkflow start Crude this compound check_purity Assess Purity (e.g., TLC, GC-MS) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure end Pure Product is_pure->end Yes select_method Select Purification Method is_pure->select_method No distillation Vacuum Distillation select_method->distillation acid_base Acid/Base Treatment select_method->acid_base chromatography Column Chromatography select_method->chromatography troubleshoot Troubleshoot Issue distillation->troubleshoot acid_base->troubleshoot chromatography->troubleshoot dist_issue Distillation Problem? troubleshoot->dist_issue Distillation ab_issue Acid/Base Problem? troubleshoot->ab_issue Acid/Base chrom_issue Chromatography Problem? troubleshoot->chrom_issue Chromatography dist_issue->end No dist_solution Adjust Vacuum/Temp, Use Fractionating Column dist_issue->dist_solution Yes ab_issue->end No ab_solution Check pH, Ensure Complete Extraction ab_issue->ab_solution Yes chrom_issue->end No chrom_solution Optimize Eluent, Deactivate Silica chrom_issue->chrom_solution Yes dist_solution->check_purity ab_solution->check_purity chrom_solution->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude Product (this compound) dissolve Dissolve in Toluene synthesis->dissolve acid_extraction Extract with HCl (aq) dissolve->acid_extraction separate_layers Separate Aqueous Layer acid_extraction->separate_layers basify Basify with NaOH (aq) separate_layers->basify back_extraction Extract with Toluene basify->back_extraction dry_concentrate Dry & Concentrate back_extraction->dry_concentrate final_product Purified Product dry_concentrate->final_product analysis Purity Analysis (GC, NMR) final_product->analysis storage Store under Inert Atmosphere analysis->storage

Caption: Experimental workflow for acid/base purification of this compound.

References

Stability and degradation pathways of N-methylnaphthalen-1-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-methylnaphthalen-1-amine Stability and Degradation

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of this compound. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere.[1] Optimal storage temperatures are between 2-8°C.[1] It is also advised to protect the compound from light.

Q2: Is this compound sensitive to air?

A2: While specific data on the air sensitivity of this compound is limited, aromatic amines as a class can be susceptible to oxidation. The recommendation to store under an inert atmosphere suggests that it may be sensitive to air.[1] The hydrochloride salt of a related compound is known to be incompatible with strong oxidizing agents.[2] Therefore, it is best practice to handle the compound under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

Q3: What are the known incompatibilities of this compound?

A3: this compound should be kept away from strong oxidizing agents.[2] Reactions with strong oxidizers can lead to rapid degradation.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure and data from related naphthalenamines, the potential degradation pathways for this compound include:

  • Oxidation: The amine functional group and the naphthalene ring system are susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions.[3]

  • Photodegradation: Exposure to UV light can induce photochemical transformations.[4] Studies on related naphthalenes have shown that UV irradiation can lead to the formation of various transformation products.[4][5]

  • Acid/Base Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, may lead to degradation.[6]

  • Thermal Degradation: High temperatures can cause decomposition.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC analysis of an this compound sample. What could be the cause?

A1: Unexpected peaks are often indicative of degradation products. Consider the following possibilities:

  • Oxidative Degradation: Has the sample been exposed to air for an extended period? The formation of N-oxides or products from ring oxidation is possible.[3] Ensure proper inert atmosphere handling.

  • Photodegradation: Was the sample protected from light during handling and storage? Naphthalenic compounds can be light-sensitive.[4] Use amber vials or cover your glassware with aluminum foil.

  • Solvent Interaction: Is the solvent you are using reactive? Ensure the purity of your solvents and check for potential incompatibilities.

Q2: The color of my this compound sample has changed from colorless/light yellow to brown. What does this indicate?

A2: A color change to brown is a common sign of oxidation in aromatic amines.[7] This is likely due to exposure to air and/or light. While the compound may not be fully degraded, the presence of colored impurities suggests that degradation has initiated. It is recommended to use a fresh, properly stored sample for sensitive experiments.

Q3: I am seeing a loss of potency or reduced activity in my experiments using an older batch of this compound. How can I investigate this?

A3: A loss of potency suggests that the concentration of the active compound has decreased due to degradation. To investigate this, you can perform a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.[8][9] This will help you to quantify the amount of pure this compound remaining and identify the impurities.

Summary of Potential Degradation Pathways

The following table summarizes the potential degradation pathways for this compound under various stress conditions. This information is based on the general behavior of aromatic amines and naphthalenes and should be confirmed by experimental studies.

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic Hydrolysis Generally stable, but degradation is possible at high temperatures and extreme pH.Ring-hydroxylated derivatives, potential cleavage of the methyl group.
Basic Hydrolysis Generally stable, but degradation is possible at high temperatures and extreme pH.Potential for dimerization or polymerization products.
Oxidation (e.g., H₂O₂, AIBN) Oxidation of the amine and/or the aromatic ring.N-oxide, quinone-type structures, ring-opened products.[3]
Photolytic Degradation (UV light) Photochemical reactions, including photo-oxidation.Hydroxylated derivatives, ring-opened products, dimers.[4][5]
Thermal Degradation (Heat) Decomposition at elevated temperatures.A complex mixture of smaller molecules and polymeric material.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[8][9] The goal is to achieve 5-20% degradation of the drug substance.[10]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Heat the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.

  • Dilute with the mobile phase to a suitable concentration for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to a suitable concentration for analysis.

5. Thermal Degradation:

  • Place the solid this compound in a petri dish and expose it to a temperature of 105°C for 24 hours.

  • Alternatively, heat a solution of the compound at 60°C for 24 hours.

  • Dissolve the solid in a suitable solvent or dilute the solution with the mobile phase for analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours.

  • A control sample should be kept in the dark under the same conditions.

  • Dilute the samples with the mobile phase for analysis.

Analytical Method: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable stability-indicating method, typically reverse-phase HPLC with UV detection. The method should be able to separate the parent compound from all degradation products.

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation

Caption: A general workflow for conducting forced degradation studies.

G cluster_pathway Proposed Oxidative Degradation Pathway parent This compound n_oxide N-oxide Derivative parent->n_oxide [O] quinone Naphthoquinone-like Structures parent->quinone [O] ring_opened Ring-Opened Products quinone->ring_opened Further Oxidation

Caption: A potential pathway for oxidative degradation.

References

How to solve low fluorescence quantum yield of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low fluorescence quantum yield in N-methylnaphthalen-1-amine and related compounds. This resource is intended for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is crucial for applications requiring bright fluorescent probes, such as in bioimaging and sensitive analytical assays, as it dictates the sensitivity of the measurements.

Q2: Why does this compound exhibit a low fluorescence quantum yield?

A2: The primary reason for the low fluorescence quantum yield of this compound in many environments is a phenomenon called Twisted Intramolecular Charge Transfer (TICT).[1][2] Upon excitation with light, the methylamino group can rotate relative to the naphthalene ring. This twisting leads to the formation of a non-emissive or weakly emissive "dark" state, which provides an efficient pathway for the excited molecule to return to the ground state without emitting a photon, thus quenching the fluorescence.[1][3]

Q3: How does the solvent environment affect the fluorescence of this compound?

A3: The solvent plays a critical role in the fluorescence of this compound. Polar solvents can stabilize the charge-separated TICT state, which often leads to a decrease in fluorescence quantum yield.[4][5] Conversely, in non-polar or viscous environments, the formation of the TICT state can be hindered, resulting in enhanced fluorescence.[2][3] This sensitivity to the environment makes such molecules useful as probes for local polarity.[4]

Q4: Can the chemical structure of this compound be modified to improve its quantum yield?

A4: Yes, structural modification is a key strategy. By rigidifying the structure to prevent the rotation of the amino group, the formation of the non-emissive TICT state can be blocked.[6][7] This can be achieved by incorporating the amine into a fused ring system, for example. Such modifications can significantly enhance the fluorescence quantum yield by favoring radiative decay (fluorescence) over non-radiative pathways.[6][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving issues related to the low fluorescence of this compound in your experiments.

Issue: Observed fluorescence intensity is lower than expected.

This is a common problem that can stem from several factors related to the molecule's photophysics and the experimental setup.

Potential Cause Troubleshooting Steps Expected Outcome
Solvent-Induced Quenching The polarity of the solvent can significantly impact the fluorescence quantum yield. The formation of the non-emissive Twisted Intramolecular Charge Transfer (TICT) state is often facilitated in polar solvents.[4][5]A significant increase in fluorescence intensity should be observed in a less polar or more viscous solvent.
1. Solvent Screen: Prepare solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).
2. Viscosity Modification: Increase the viscosity of the solvent by adding a viscous agent (e.g., glycerol) or by cooling the solution. This can restrict the molecular rotation necessary for TICT state formation.[3]
Concentration-Dependent Effects At high concentrations, molecules can interact with each other, leading to a phenomenon known as aggregation-caused quenching (ACQ), which reduces the overall fluorescence.By diluting the sample, you should observe an increase in the fluorescence quantum yield up to a certain point where the signal-to-noise ratio becomes too low.
1. Serial Dilution: Prepare a series of dilutions of your sample and measure the fluorescence of each.
2. Absorbance Check: Ensure the absorbance of your sample at the excitation wavelength is below 0.1 to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence.[9][10]
Presence of Quenchers Impurities in the sample or solvent, including dissolved oxygen, can act as fluorescence quenchers, providing a non-radiative pathway for the excited state to relax.Removal of quenchers will lead to an increase in fluorescence intensity and a longer fluorescence lifetime.
1. Solvent Purity: Use high-purity, spectroscopy-grade solvents.[11]
2. Degassing: Degas the solvent by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.
Inappropriate Excitation/Emission Wavelengths The selected excitation and emission wavelengths may not be optimal for your specific experimental conditions, as these can shift depending on the solvent environment.You will identify the optimal wavelengths for your experiment, leading to a stronger fluorescence signal.
1. Record Full Spectra: Measure the full excitation and emission spectra of your sample in the chosen solvent to determine the wavelengths of maximum intensity.

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for measuring the fluorescence quantum yield of this compound relative to a known standard.[10]

Materials:

  • This compound (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[9]

  • Spectroscopy-grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the this compound and the standard in the same solvent.

    • From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[9]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and standard.

    • Determine the absorbance at the excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer (the same for both sample and standard).

    • Record the fluorescence emission spectrum for each dilution of the sample and standard, ensuring identical instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the sample (Φf,sample) using the following equation:[10] Φf,sample = Φf,std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

      • Φf is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • n is the refractive index of the solvent.

      • 'std' refers to the standard and 'sample' refers to the test compound.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the fluorescence of this compound.

TICT_Mechanism S0 Ground State (S0) Planar Geometry S1_LE Excited State (S1) Locally Excited (LE) Fluorescent S0->S1_LE Absorption S1_LE->S0 Fluorescence (Radiative Decay) S1_TICT Excited State (S1) Twisted (TICT) Non-Fluorescent S1_LE->S1_TICT Twisting/ Rotation S1_TICT->S0 Non-Radiative Decay

Caption: Mechanism of TICT-induced fluorescence quenching.

Troubleshooting_Workflow start Low Fluorescence Intensity Observed check_solvent Change to Non-polar or Viscous Solvent start->check_solvent check_conc Dilute Sample (Abs < 0.1) check_solvent->check_conc No improved Fluorescence Improved check_solvent->improved Yes check_quenchers Use High-Purity Solvent & Degas check_conc->check_quenchers No check_conc->improved Yes check_quenchers->improved Yes not_improved Still Low check_quenchers->not_improved No consider_modification Consider Structural Modification not_improved->consider_modification

Caption: Troubleshooting workflow for low fluorescence.

References

Identifying and minimizing side products in N-methylnaphthalen-1-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methylnaphthalen-1-amine. The focus is on identifying and minimizing side products in its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound?

A1: The most prevalent side product in the N-methylation of naphthalen-1-amine is the overmethylated product, N,N-dimethylnaphthalen-1-amine . Depending on the synthetic route and purification, other impurities can include unreacted naphthalen-1-amine and byproducts from the decomposition of reagents.

Q2: How can I minimize the formation of N,N-dimethylnaphthalen-1-amine?

A2: Minimizing the formation of the di-methylated side product involves careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a controlled molar ratio of the methylating agent to naphthalen-1-amine. An excess of the methylating agent will favor overmethylation.

  • Choice of Methylating Agent: Milder methylating agents, such as dimethyl carbonate, can offer higher selectivity for mono-methylation compared to more reactive agents like methyl iodide.[1]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of overmethylation.

  • Method Selection: The Eschweiler-Clarke reaction is a classical method for methylation that is known to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[2][3] However, for primary amines, it can lead to the formation of the dimethylated product.[4][5] Reductive amination of naphthaldehyde with methylamine is another approach to consider.[6][7]

Q3: What are the recommended methods for purifying crude this compound?

A3: Purification of this compound to remove unreacted starting material and the N,N-dimethylnaphthalen-1-amine side product can be achieved through several methods:

  • Acid/Base Extraction: This is a highly effective method. The crude mixture is dissolved in a suitable organic solvent and washed with an acidic solution (e.g., dilute HCl). The more basic N,N-dimethylnaphthalen-1-amine may be extracted into the aqueous acidic phase, while the less basic this compound remains in the organic layer. Careful pH control is crucial.

  • Column Chromatography: Silica gel chromatography can be used to separate the components. A non-polar eluent system, with a gradual increase in polarity, will typically elute the less polar N,N-dimethylnaphthalen-1-amine first, followed by this compound, and finally the more polar naphthalen-1-amine.

  • Vacuum Distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be an effective purification method, particularly for larger scale preparations.

Q4: Which analytical techniques are suitable for determining the purity of this compound and quantifying side products?

A4: The following techniques are recommended for analyzing the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is well-suited for separating and quantifying naphthalen-1-amine, this compound, and N,N-dimethylnaphthalen-1-amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separation and identification of volatile impurities. It can provide quantitative data based on peak areas and confirm the identity of side products through their mass spectra.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the desired product and identify the presence of impurities. The integration of specific proton signals can also be used for quantitative analysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High percentage of N,N-dimethylnaphthalen-1-amine in the product mixture. 1. Excess of methylating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Highly reactive methylating agent used.1. Reduce the molar equivalents of the methylating agent to 1.0-1.2 equivalents relative to naphthalen-1-amine. 2. Lower the reaction temperature and monitor the reaction progress closely by TLC or GC. 3. Stop the reaction as soon as the starting material is consumed. 4. Consider using a less reactive methylating agent like dimethyl carbonate in combination with a suitable catalyst.[1]
Incomplete reaction with significant amount of unreacted naphthalen-1-amine. 1. Insufficient amount of methylating agent. 2. Low reaction temperature or short reaction time. 3. Inefficient base or catalyst.1. Ensure at least one molar equivalent of the methylating agent is used. 2. Gradually increase the reaction temperature and/or extend the reaction time, while monitoring for the formation of the di-methylated side product. 3. Ensure the base is strong enough to deprotonate the amine or that the catalyst is active.
Difficulty in separating this compound from N,N-dimethylnaphthalen-1-amine by extraction. 1. Incorrect pH of the aqueous solution. 2. Insufficient number of extractions.1. Carefully adjust the pH of the acidic wash to selectively protonate and extract the more basic N,N-dimethylnaphthalen-1-amine. Multiple small pH adjustments and checks may be necessary. 2. Perform multiple extractions with the acidic solution to ensure complete removal of the di-methylated impurity.
Co-elution of products during column chromatography. 1. Inappropriate solvent system.1. Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments. A shallow gradient is often more effective.

Data Presentation

Table 1: Comparison of N-Methylation Methods for Aromatic Amines (Illustrative Data)

Methylating AgentBase/CatalystSolventTemperature (°C)Reaction Time (h)Conversion of Starting Amine (%)Selectivity for Mono-methylation (%)Reference
Dimethyl CarbonateZeolite YNone (DMC as solvent)1303.259498[1]
Methyl IodideK₂CO₃DMFRoom Temp10High (unspecified)Moderate to low (overmethylation likely)[9]
Formaldehyde/Formic Acid (Eschweiler-Clarke)NoneWater80-10018>95Low for primary amines (leads to dimethylation)[2][3]

Note: The data presented is for aniline or analogous aromatic amines and serves as a general guide. Optimal conditions for naphthalen-1-amine may vary.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate and Zeolite Catalyst

This protocol is adapted from a method shown to be highly selective for the mono-methylation of anilines.[1]

  • Catalyst Activation: Activate Zeolite Y or X by heating at 500°C overnight in a furnace.

  • Reaction Setup: In a high-pressure autoclave, add naphthalen-1-amine, the activated zeolite catalyst (e.g., 13X), and dimethyl carbonate (DMC). DMC can be used in excess to act as both the methylating agent and the solvent.

  • Reaction Conditions: Seal the autoclave and heat the mixture to 120-150°C with stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture, filter off the catalyst, and remove the excess DMC under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Purification of this compound by Acid/Base Extraction
  • Dissolution: Dissolve the crude reaction mixture containing naphthalen-1-amine, this compound, and N,N-dimethylnaphthalen-1-amine in a suitable organic solvent like dichloromethane or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic N,N-dimethylnaphthalen-1-amine will be preferentially protonated and extracted into the aqueous layer. Repeat the acidic wash 2-3 times.

  • Isolation of Di-methylated Product (Optional): The combined acidic aqueous layers can be basified with a strong base (e.g., NaOH) to regenerate the free N,N-dimethylnaphthalen-1-amine, which can then be extracted with an organic solvent.

  • Washing the Organic Layer: Wash the organic layer containing the this compound and unreacted naphthalen-1-amine with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

  • Further Purification: The resulting mixture can be further purified by column chromatography to separate this compound from the unreacted starting material.

Visualizations

Reaction_Pathway N-Methylation of Naphthalen-1-amine N1A Naphthalen-1-amine NMA This compound (Desired Product) N1A->NMA + CH₃-X NDMA N,N-dimethylnaphthalen-1-amine (Side Product) NMA->NDMA + CH₃-X (Overmethylation)

Caption: Reaction pathway for the N-methylation of naphthalen-1-amine.

Troubleshooting_Workflow Troubleshooting Overmethylation Start High % of N,N-dimethylnaphthalen-1-amine? Check_Stoichiometry Check Molar Ratio of Methylating Agent Start->Check_Stoichiometry Check_Temp Review Reaction Temperature Start->Check_Temp Check_Time Analyze Reaction Time Start->Check_Time Consider_Reagent Evaluate Methylating Agent Reactivity Start->Consider_Reagent Solution1 Reduce Equivalents of Methylating Agent Check_Stoichiometry->Solution1 Solution2 Lower Reaction Temperature Check_Temp->Solution2 Solution3 Shorten Reaction Time Check_Time->Solution3 Solution4 Use Milder Methylating Agent (e.g., DMC) Consider_Reagent->Solution4 Purification_Scheme Purification Workflow for this compound Crude Crude Reaction Mixture (N1A, NMA, NDMA) Extraction Acid/Base Extraction Crude->Extraction Organic_Phase Organic Phase (N1A, NMA) Extraction->Organic_Phase Organic Aqueous_Phase Aqueous Phase (NDMA-HCl) Extraction->Aqueous_Phase Aqueous Chromatography Column Chromatography Organic_Phase->Chromatography Pure_NMA Pure this compound (NMA) Chromatography->Pure_NMA N1A_fraction Naphthalen-1-amine (N1A) Chromatography->N1A_fraction

References

Technical Support Center: Enhancing Aqueous Solubility of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for improving the solubility of N-methylnaphthalen-1-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. The first and often most effective step is to adjust the pH of your buffer. Since this compound has a basic amine group, lowering the pH will protonate this group, forming a more soluble salt.[1] Aim for a pH at least 2 units below the pKa of the compound. If the pKa is unknown, start by preparing a stock solution in an acidic buffer (e.g., pH 4-5) and then dilute it into your final buffer.

Q2: I have adjusted the pH, but the solubility is still insufficient for my experiment. What are my other options?

A2: If pH adjustment alone is not enough, you can explore several other common techniques for enhancing the solubility of poorly soluble compounds. These include the use of cosolvents, cyclodextrins, or surfactants. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and any potential interference of the solubilizing agent with your downstream assays.

Q3: How do cosolvents work, and which ones are suitable for this compound?

A3: Cosolvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. For this compound, common cosolvents to consider are ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). It is crucial to start with a small percentage of the cosolvent and empirically determine the optimal concentration that provides the desired solubility without negatively impacting your experimental system.

Q4: What are cyclodextrins, and how can they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more soluble in water.[2][3][4] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB), are commonly used.[5][6][7]

Q5: Can surfactants be used to dissolve this compound?

A5: Yes, surfactants can be effective. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can entrap hydrophobic compounds in their core, thereby increasing their apparent solubility in the aqueous solution. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often preferred as they are generally less disruptive to biological systems compared to ionic surfactants.

Q6: Are there any potential downsides to using these solubility-enhancing agents?

A6: Yes, it is important to consider the potential impact of any excipient on your experiment. Cosolvents can affect protein structure and enzyme activity. Surfactants can interfere with cell membranes and certain analytical techniques. Cyclodextrins are generally well-tolerated but can also interact with other components in your system. It is always recommended to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agent itself.

Illustrative Solubility Data

FormulationThis compound Solubility (µg/mL)
Deionized Water< 1
Phosphate Buffered Saline (PBS), pH 7.4< 1
50 mM Acetate Buffer, pH 5.050
50 mM Acetate Buffer, pH 4.0500
PBS with 10% Ethanol (v/v)25
PBS with 20% PEG 400 (v/v)75
PBS with 5% (w/v) Hydroxypropyl-β-Cyclodextrin150
PBS with 0.1% (v/v) Tween® 8040
50 mM Acetate Buffer, pH 5.0 with 10% Ethanol300

Experimental Protocols

The following are generalized protocols for enhancing the solubility of this compound. It is recommended to optimize the concentrations of the solubilizing agents for your specific application.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Objective: To increase the solubility of this compound by forming its hydrochloride salt in an acidic buffer.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • Aqueous buffer of choice (e.g., 50 mM acetate buffer, pH 5.0)

    • pH meter

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10-50 mg/mL).

    • In a separate vessel, prepare the desired aqueous buffer (e.g., 50 mM acetate buffer).

    • Slowly add the this compound stock solution to the aqueous buffer while stirring vigorously.

    • Monitor the pH of the solution. If the pH increases and precipitation is observed, add 0.1 M HCl dropwise until the precipitate redissolves and the pH is stabilized at the desired acidic level.

    • Alternatively, prepare a stock solution of this compound hydrochloride salt directly in the acidic buffer.[1]

    • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Solubility Enhancement using Cosolvents
  • Objective: To increase the solubility of this compound using a water-miscible organic solvent.

  • Materials:

    • This compound

    • Cosolvent (e.g., Ethanol, Propylene Glycol, PEG 400)

    • Aqueous buffer of choice

  • Procedure:

    • Prepare a series of aqueous buffer solutions containing different percentages of the chosen cosolvent (e.g., 5%, 10%, 20% v/v).

    • Add an excess amount of this compound to each cosolvent-buffer mixture.

    • Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of dissolved this compound in each sample using a suitable analytical method (e.g., HPLC-UV).

    • Select the lowest concentration of cosolvent that provides the desired solubility.

Protocol 3: Solubility Enhancement with Cyclodextrins
  • Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • This compound

    • Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD)

    • Aqueous buffer of choice

  • Procedure:

    • Prepare a stock solution of the cyclodextrin in the aqueous buffer (e.g., 10% w/v HP-β-CD).

    • Add an excess amount of this compound to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours.

    • Centrifuge the sample to remove any undissolved compound.

    • Filter the supernatant through a 0.22 µm filter.

    • Quantify the concentration of dissolved this compound.

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and experimental workflows for improving the solubility of this compound.

Solubility_Enhancement_Workflow start Start: Poor Solubility of This compound ph_adjust Attempt pH Adjustment (Lower pH) start->ph_adjust solubility_check1 Solubility Sufficient? ph_adjust->solubility_check1 cosolvent Use Cosolvents (e.g., Ethanol, PEG 400) solubility_check1->cosolvent No cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) solubility_check1->cyclodextrin No surfactant Use Surfactants (e.g., Tween® 80) solubility_check1->surfactant No end_success Proceed with Experiment solubility_check1->end_success Yes solubility_check2 Solubility Sufficient? cosolvent->solubility_check2 cyclodextrin->solubility_check2 surfactant->solubility_check2 solubility_check2->end_success Yes end_fail Re-evaluate Strategy/ Consult Specialist solubility_check2->end_fail No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Cosolvent_Protocol_Workflow start Start: Cosolvent Protocol prep_cosolvent Prepare Buffer with Varying % Cosolvent start->prep_cosolvent add_compound Add Excess This compound prep_cosolvent->add_compound agitate Agitate for 24-48h at Constant Temp. add_compound->agitate centrifuge Centrifuge to Pellet Undissolved Compound agitate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter quantify Quantify Concentration (e.g., HPLC-UV) filter->quantify analyze Analyze Results and Select Optimal % Cosolvent quantify->analyze end End: Solubilized Compound analyze->end

Caption: Experimental workflow for the cosolvent solubility enhancement protocol.

References

Technical Support Center: Troubleshooting Photobleaching of N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylnaphthalen-1-amine fluorescence studies. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to photobleaching during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to light. This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during your experiment. This can significantly impact the quality and reliability of your data, especially in quantitative studies where a diminishing signal could be misinterpreted as a biological change.

Q2: What are the primary causes of photobleaching of this compound?

A2: The primary drivers of photobleaching for fluorescent probes include:

  • High-intensity excitation light: The more intense the light source, the faster the rate of photobleaching.

  • Prolonged exposure to light: The longer the fluorophore is illuminated, the more likely it is to be photobleached.

  • Presence of reactive oxygen species (ROS): The excitation of the fluorophore can lead to the generation of highly reactive molecules like singlet oxygen, which can then chemically destroy the fluorescent probe.

Q3: How can I determine the photostability of my this compound probe?

A3: You can assess the photostability by measuring its photobleaching rate. This is often described by the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific and consistent illumination conditions. A longer half-life indicates greater photostability. Another metric is the photobleaching quantum yield, which quantifies the efficiency of the photobleaching process; a lower quantum yield signifies higher photostability.

Q4: What are antifade reagents and how can they help?

A4: Antifade reagents are chemical compounds that are added to the mounting medium or imaging buffer to reduce photobleaching. They primarily work by scavenging for reactive oxygen species (ROS), which are a major cause of fluorophore destruction. Common components of antifade reagents include free-radical scavengers such as p-phenylenediamine (PPD), n-propyl gallate, and Trolox.

Q5: Is it possible that the solvent or buffer I'm using is affecting the fluorescence of this compound?

A5: Yes, the fluorescence of naphthalene derivatives can be highly sensitive to the local environment. Factors such as solvent polarity and pH can significantly influence the fluorescence quantum yield. For instance, many aminonaphthalene derivatives exhibit weaker fluorescence in polar, protic solvents like water. A decrease in signal may be observed if the probe is not in its optimal chemical environment.

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing a rapid decrease in the fluorescence signal from this compound, follow these steps to diagnose and resolve the issue.

Problem: The fluorescence signal is fading quickly during image acquisition.

This is a classic sign of photobleaching. The following troubleshooting workflow can help you mitigate this issue.

TroubleshootingWorkflow start Start: Rapid Signal Loss Observed optimize_imaging Step 1: Optimize Imaging Parameters start->optimize_imaging reduce_intensity Reduce Excitation Intensity optimize_imaging->reduce_intensity Lower laser power or lamp intensity minimize_exposure Minimize Exposure Time optimize_imaging->minimize_exposure Decrease camera exposure time check_filters Use Appropriate Optical Filters optimize_imaging->check_filters Use neutral density filters use_antifade Step 2: Utilize Antifade Reagents reduce_intensity->use_antifade minimize_exposure->use_antifade check_filters->use_antifade select_reagent Select a Suitable Antifade Reagent use_antifade->select_reagent prepare_sample Properly Prepare Sample with Antifade use_antifade->prepare_sample end_reassess Reassess Experiment use_antifade->end_reassess If signal is still unstable control_environment Step 3: Control the Chemical Environment select_reagent->control_environment prepare_sample->control_environment deoxygenate Deoxygenate the Imaging Buffer control_environment->deoxygenate check_ph Optimize Buffer pH control_environment->check_ph end_stable Resolution: Stable Fluorescence Signal deoxygenate->end_stable check_ph->end_stable

Caption: Troubleshooting workflow for rapid fluorescence signal loss.

Quantitative Data Summary

Fluorophore ClassRelative PhotostabilityTypical Photobleaching Half-life (seconds) under Continuous IlluminationNotes
Naphthalene Derivatives Moderate10 - 60Photostability can be influenced by substituents and the local environment.
Fluorescein (FITC) Low< 10Prone to rapid photobleaching, especially at higher pH.
Rhodamine (TRITC) Moderate30 - 120Generally more stable than fluorescein.
Cyanine Dyes (e.g., Cy3, Cy5) Moderate to High60 - 300+Photostability varies within the family; some are very robust.
Alexa Fluor Dyes High120 - 600+Engineered for improved brightness and photostability.
Quantum Dots Very High> 1800Highly resistant to photobleaching but have other considerations for biological use.

Disclaimer: The values presented in this table are illustrative and can vary significantly based on experimental conditions such as excitation intensity, buffer composition, and the presence of antifade reagents.

Experimental Protocols

Protocol 1: Assessing Photobleaching Rate of this compound

This protocol outlines a method to determine the photobleaching half-life of this compound in your experimental setup.

Protocol_Photobleaching cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_sample Prepare sample with This compound mount_sample Mount on microscope slide prep_sample->mount_sample find_roi Identify a region of interest (ROI) mount_sample->find_roi set_params Set consistent imaging parameters (intensity, exposure) find_roi->set_params acquire_timelapse Acquire a time-lapse series (e.g., 1 image every 5 seconds) set_params->acquire_timelapse measure_intensity Measure mean fluorescence intensity of the ROI in each frame acquire_timelapse->measure_intensity plot_data Plot intensity vs. time measure_intensity->plot_data calculate_half_life Determine the time to reach 50% of the initial intensity (t½) plot_data->calculate_half_life

Caption: Experimental workflow for determining the photobleaching rate.

Methodology:

  • Sample Preparation: Prepare your biological sample stained with this compound according to your standard protocol. Mount the sample on a microscope slide.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for this compound (e.g., UV excitation).

  • Image Acquisition:

    • Locate a representative region of interest (ROI) in your sample.

    • Set your imaging parameters (excitation intensity, camera exposure time, gain) to levels that provide a good initial signal without saturation. Crucially, keep these settings constant throughout the experiment.

    • Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define an ROI within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized mean fluorescence intensity as a function of time.

    • From the resulting decay curve, determine the time at which the fluorescence intensity has dropped to 50% of its initial value. This is the photobleaching half-life (t½).

Protocol 2: Application of an Antifade Mounting Medium

This protocol describes the general steps for using a commercial antifade reagent to protect your sample from photobleaching.

Methodology:

  • Final Wash: After the final washing step of your staining protocol, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.

  • Application of Antifade Reagent: Dispense a small drop of the antifade mounting medium onto the microscope slide where the sample is located.

  • Mounting the Coverslip: Using fine-tipped forceps, gently lower a coverslip onto the drop of antifade medium at a 45-degree angle. Slowly lower the coverslip to prevent the formation of air bubbles.

  • Curing/Sealing:

    • Allow the mounting medium to cure according to the manufacturer's instructions. Some require time to harden, while others are non-curing.

    • For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Storage: Store the slides flat and protected from light, typically at 4°C.

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate the effects of photobleaching in their fluorescence studies involving this compound, leading to more reliable and reproducible results.

N-methylnaphthalen-1-amine reaction condition optimization for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methylnaphthalen-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize reaction conditions for higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic routes are available. A prevalent method involves the reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis.[1] Another approach is the reaction of 1-chloromethylnaphthalene directly with methylamine.[1] Additionally, this compound can be synthesized via the reductive amination of naphthalene-1-carboxaldehyde with methylamine.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: A common impurity is the bis-alkylated tertiary amine, formed when 1-chloromethylnaphthalene reacts with the product this compound.[1] The synthesis starting from 1-chloromethylnaphthalene and N-methylformamide is designed to avoid the formation of this tertiary amine impurity.[1]

Q3: How can I purify the crude this compound?

A3: Purification can be effectively achieved through an acid/base workup followed by high vacuum distillation.[1][2][3] The acid/base treatment helps in separating the basic amine product from non-basic impurities. The aqueous layer can be treated with activated carbon for decolorization before basification and extraction.[1][2]

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound at 4°C and protected from light.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction during the formation of the formamide intermediate.Ensure the reaction of 1-chloromethylnaphthalene with the anion of N-methylformamide goes to completion by maintaining the reaction temperature at 40-45°C for at least one hour before quenching.[1]
Incomplete hydrolysis of the formamide intermediate.For acid hydrolysis, refluxing with 10% aqueous sulfuric acid for 4 hours is recommended.[1][2] For base hydrolysis, heating with 20% aqueous sodium hydroxide at 60-70°C for 7 hours is effective.[1][2]
Low Purity / Presence of Side Products Formation of bis-alkylated tertiary amine impurity.Using the N-methylformamide route is advantageous as it prevents the formation of this impurity.[1] If using the direct reaction with methylamine, using a large excess of methylamine can help to minimize the formation of the bis-alkylated product.[1]
Residual starting materials or intermediates.Ensure complete reaction as mentioned for low yield. Optimize the acid/base workup to efficiently separate the product. High vacuum distillation is crucial for final purification.[2][3]
Product Discoloration Air oxidation or presence of colored impurities.Naphthalen-1-amine and its derivatives can turn brown on exposure to air.[5] During the workup, treatment of the acidic aqueous layer with activated carbon can help decolorize the solution.[1][2] Store the final product under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Synthesis via N-methyl-N-(1-naphthylmethyl)-formamide and Hydrolysis

Step 1: Synthesis of N-methyl-N-(1-naphthylmethyl)-formamide

  • In a suitable reaction vessel, prepare a solution of N-methylformamide in N,N-dimethylformamide.

  • Add a strong base to generate the anion of N-methylformamide.

  • Slowly add a solution of 1-chloromethylnaphthalene in toluene to the reaction mixture.

  • Maintain the reaction temperature at 40-45°C for 1 hour.[1]

  • After the reaction is complete, quench the reaction with water.

  • Extract the product into toluene.

  • Distill off the solvent to obtain crude N-methyl-N-(1-naphthylmethyl)-formamide.[1]

Step 2: Hydrolysis of N-methyl-N-(1-naphthylmethyl)-formamide

  • Acid Hydrolysis:

    • Suspend the crude formamide in 10% aqueous sulfuric acid.

    • Heat the mixture to reflux temperature and maintain for 4 hours.[1][2]

    • Cool the reaction mixture to 25°C and extract with toluene to remove any non-basic impurities.

    • The aqueous layer can be treated with activated carbon for decolorization.

    • Basify the aqueous layer to pH 10.0 with sodium hydroxide.

    • Extract the liberated this compound into toluene.

    • Distill off the toluene to get the crude product.[1][2]

  • Base Hydrolysis:

    • Suspend the crude formamide in 20% aqueous sodium hydroxide.

    • Heat the mixture at 60-70°C for 7 hours.[1][2]

    • Cool the reaction mixture to 25°C and extract with toluene.

    • Extract the toluene layer with 3N hydrochloric acid.

    • The aqueous layer can be decolorized with activated carbon.

    • Basify the aqueous layer to pH 10.0 with 20% aqueous sodium hydroxide.

    • Extract the liberated product into toluene.

    • Distill off the toluene to get the crude product.[1][2]

Step 3: Final Purification

  • Purify the crude this compound by high vacuum distillation to obtain the pure product.[2][3]

Data Presentation
Hydrolysis MethodReagentsTemperatureTimeReported YieldReference
Acid Hydrolysis10% aq. H₂SO₄Reflux4 hours41%[2]
Base Hydrolysis20% aq. NaOH60-70°C7 hours85%[2]

Visualizations

Reaction_Pathway 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene Formamide_Intermediate N-methyl-N-(1-naphthylmethyl)-formamide 1-Chloromethylnaphthalene->Formamide_Intermediate Strong Base, Toluene/DMF N-methylformamide N-methylformamide N-methylformamide->Formamide_Intermediate Final_Product This compound Formamide_Intermediate->Final_Product Acid or Base Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reaction_Setup Reaction Setup: 1-Chloromethylnaphthalene + N-methylformamide Reaction Reaction under controlled temperature Reaction_Setup->Reaction Quenching Quenching and extraction Reaction->Quenching Hydrolysis Acid/Base Hydrolysis Quenching->Hydrolysis Acid_Base_Workup Acid/Base Workup & Decolorization Hydrolysis->Acid_Base_Workup Extraction Extraction of free base Acid_Base_Workup->Extraction Distillation High Vacuum Distillation Extraction->Distillation Final_Product Final_Product Distillation->Final_Product Pure Product

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Incomplete_Reaction Check reaction time/ temperature for formamide formation and hydrolysis. Low_Yield->Incomplete_Reaction Yes Impurity_Check Identify impurities (e.g., via NMR, GC-MS). Low_Purity->Impurity_Check Yes Bis_Alkylation Bis-alkylation product present? Impurity_Check->Bis_Alkylation Optimize_Workup Optimize acid/base workup and distillation. Bis_Alkylation->Optimize_Workup No Use_Formamide_Route Consider using the N-methylformamide route to avoid this. Bis_Alkylation->Use_Formamide_Route Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Preventing oxidation of N-methylnaphthalen-1-amine during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N-methylnaphthalen-1-amine during storage and use.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color to a yellowish or brownish hue. What is the cause?

A1: A color change in this compound, which is typically a colorless to pale yellow liquid, is a common indicator of oxidation. Aromatic amines are susceptible to degradation when exposed to air (oxygen) and/or light, leading to the formation of colored impurities.[1] This process can be accelerated by elevated temperatures.

Q2: What are the optimal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[2] The recommended storage temperature is 4°C. It is crucial to protect the compound from light and air. Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen.[3]

Q3: What type of container should I use to store this compound?

A3: For optimal stability, this compound should be stored in amber glass bottles to protect it from light.[2] If plastic containers are used, high-density polyethylene (HDPE) is a suitable option as it is chemically resistant and less likely to leach impurities.[4][5] For compounds sensitive to hydrocarbons or aromatic solvents, fluoride-treated HDPE bottles can provide an additional barrier.[5] Ensure the container is tightly sealed to prevent exposure to air and moisture.[2]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, incorporating antioxidants can be an effective strategy to inhibit the oxidation of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E) are commonly used to scavenge free radicals and prevent the oxidative degradation of organic compounds.[6][7][8] BHT is a synthetic antioxidant widely used as a stabilizer in various organic materials to prevent oxidation.[9] α-tocopherol is a potent natural fat-soluble antioxidant.[8]

Q5: How can I determine the purity of my this compound and detect degradation products?

A5: The purity of this compound and the presence of degradation products can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector.[10][11] A reversed-phase C18 column is typically suitable for the separation of aromatic amines and their more polar oxidation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile impurities and degradation products.[12]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.1. Immediately purge the container with an inert gas (e.g., nitrogen or argon) and store at 4°C in the dark. 2. For future use, handle the compound under an inert atmosphere and minimize exposure to light. 3. Consider adding an antioxidant such as BHT or α-tocopherol at a low concentration (e.g., 0.01-0.1%).
Inconsistent Experimental Results Degradation of this compound leading to lower effective concentration.1. Verify the purity of the compound using HPLC before each use. 2. Prepare fresh solutions for each experiment. 3. Implement stricter storage and handling protocols as outlined in the FAQs.
Precipitate Formation Formation of insoluble oxidation products or reaction with container material.1. Analyze the precipitate to identify its composition. 2. Filter the solution before use. 3. Ensure the use of compatible storage containers (amber glass or HDPE).[2][4]

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[13][14][15]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber glass vials.

2. Stress Conditions:

  • Photostability: Expose a set of vials to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[16] Keep a control set of vials wrapped in aluminum foil to protect from light.

  • Oxidative Stress: To another set of vials, add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.[17]

  • Thermal Stress: Place a set of vials in an oven at an elevated temperature (e.g., 40°C, 60°C).[13]

  • Control: Keep a set of vials at the recommended storage condition (4°C, protected from light).

3. Time Points:

  • Withdraw samples from each stress condition and the control at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

4. Analysis:

  • Analyze each sample by HPLC-UV to quantify the remaining this compound and detect the formation of degradation products.[10][11]

  • Calculate the percentage degradation at each time point relative to the control sample at time 0.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol describes a method to compare the effectiveness of different antioxidants in preventing the oxidation of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare stock solutions of the antioxidants to be tested (e.g., BHT, α-tocopherol) at a known concentration (e.g., 10 mg/mL).

  • Prepare the following sets of samples in amber glass vials:

    • Control: this compound solution without any antioxidant.

    • Test Group 1: this compound solution with BHT at a final concentration of 0.1%.

    • Test Group 2: this compound solution with α-tocopherol at a final concentration of 0.1%.

2. Stress Conditions:

  • Expose all sample sets to a known oxidative stressor, such as ambient air and light at room temperature or accelerated conditions (e.g., 40°C).

3. Time Points:

  • Withdraw samples from each group at regular intervals (e.g., 0, 1, 3, 7, and 14 days).

4. Analysis:

  • Analyze each sample by HPLC-UV to determine the concentration of this compound.

  • Plot the concentration of this compound over time for each group.

  • Compare the degradation rates between the control and the antioxidant-treated groups to evaluate the efficacy of each antioxidant.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and a Hypothetical Impact on Stability

ParameterRecommended ConditionSub-optimal ConditionPotential Impact of Sub-optimal Condition
Temperature 4°C25°C (Room Temperature)Increased rate of oxidation.
Light In the dark (Amber vials)[2]Exposure to ambient lightPhotodegradation leading to color change and impurity formation.
Atmosphere Inert gas (Nitrogen/Argon)AirDirect oxidation of the amine.
Container Tightly sealed amber glass or HDPE[2]Loosely sealed or incompatible plasticExposure to oxygen and moisture; potential for leaching of impurities.

Table 2: Hypothetical Efficacy of Antioxidants in Preventing Oxidation of this compound under Accelerated Conditions (40°C, in air, exposed to light for 7 days)

SampleThis compound Remaining (%)Appearance
Control (no antioxidant)85%Noticeable yellowing
0.1% BHT98%No significant color change
0.1% α-tocopherol97%No significant color change

Note: The data in Table 2 is illustrative and should be confirmed by experimental studies.

Visualizations

Oxidation_Pathway A This compound (Stable) B Exposure to Oxygen (Air) & Light A->B Oxidation Trigger C Oxidized Intermediates (e.g., Radicals) B->C Initiation D Colored Degradation Products C->D Propagation

Caption: Simplified oxidation pathway of this compound.

Troubleshooting_Workflow start Observe Discoloration of This compound q1 Is the compound exposed to air and/or light? start->q1 a1_yes Implement proper storage: - Store at 4°C in the dark - Use amber glass vials - Purge with inert gas q1->a1_yes Yes q2 Is the purity confirmed before each use? q1->q2 No end Problem Resolved a1_yes->end a2_no Perform HPLC analysis to check purity q2->a2_no No a2_yes Consider other factors: - Solvent purity - Reaction conditions q2->a2_yes Yes a2_no->a1_yes

Caption: Troubleshooting workflow for discoloration issues.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound prep_samples Prepare Control and Test Samples prep_stock->prep_samples prep_antioxidant Prepare Antioxidant Solutions (BHT, α-tocopherol) prep_antioxidant->prep_samples stress Expose Samples to Air, Light, and/or Heat prep_samples->stress sampling Withdraw Samples at Defined Time Points stress->sampling hplc Analyze by HPLC-UV sampling->hplc data Quantify Degradation and Compare Results hplc->data

References

Validation & Comparative

A Comparative Guide to N-methylnaphthalen-1-amine and N-phenylnaphthalen-1-amine as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent probes N-methylnaphthalen-1-amine and N-phenylnaphthalen-1-amine, offering insights into their photophysical properties and applications. The selection of an appropriate fluorescent probe is critical for the success of various bioassays, and understanding the nuances of their performance is paramount.

Introduction to N-substituted Naphthalen-1-amines as Fluorescent Probes

N-substituted naphthalen-1-amines are a class of fluorescent molecules known for their sensitivity to the polarity of their microenvironment. This solvatochromic behavior makes them valuable tools for studying biological systems, such as protein-ligand binding, membrane dynamics, and cellular imaging. Their fluorescence characteristics, including quantum yield and emission wavelength, can shift significantly upon changes in the surrounding solvent polarity, providing a readable output for various molecular interactions.

Performance Comparison

N-phenylnaphthalen-1-amine (NPN) is a well-characterized fluorescent probe. It exhibits weak fluorescence in aqueous environments and strong fluorescence in nonpolar media, a property that is exploited in various biological assays.

This compound , while less extensively documented in terms of its photophysical properties, is expected to exhibit similar solvatochromic behavior. The presence of a methyl group in place of a phenyl group is likely to influence its steric and electronic properties, which in turn would affect its fluorescence characteristics. Theoretical predictions suggest that N-methylation can lead to a more twisted molecular structure, potentially enhancing fluorescence quantum yield by restricting non-radiative decay pathways.

Table 1: Comparison of Photophysical Properties

PropertyThis compoundN-phenylnaphthalen-1-amine (NPN)
Excitation Max (λex) Data not available~330 - 337 nm[1]
Emission Max (λem) Data not available~407 nm (in the presence of odorant-binding proteins)
Quantum Yield (Φf) Data not availableVaries with solvent polarity
Stokes Shift Data not availableVaries with solvent polarity
Solvatochromism Expected to be sensitive to solvent polarityExhibits significant solvatochromism[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reliable application of fluorescent probes. Below are methodologies for key experiments.

Experimental Protocol 1: Determination of Relative Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φf) of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3][4][5]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., cyclohexane, ethanol)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Sample solution (this compound or N-phenylnaphthalen-1-amine)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Calculate the fluorescence quantum yield of the sample using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

    • 'sample' and 'std' refer to the sample and the standard, respectively.

Experimental Protocol 2: Fluorescence Binding Assay for Protein-Ligand Interaction

This protocol describes the use of N-phenylnaphthalen-1-amine (NPN) as a fluorescent probe to study the binding of a ligand to a protein, such as an odorant-binding protein (OBP).

Materials:

  • Fluorometer with a temperature-controlled cuvette holder

  • Protein solution (e.g., 2 µM OBP in a suitable buffer)

  • N-phenylnaphthalen-1-amine (NPN) stock solution (e.g., 1 mM in methanol)

  • Ligand of interest

Procedure:

  • Place the protein solution in a quartz cuvette.

  • Set the excitation and emission wavelengths on the fluorometer (e.g., λex = 337 nm, λem = 407 nm for NPN).

  • Titrate the protein solution with small aliquots of the NPN stock solution, mixing gently after each addition.

  • Record the fluorescence intensity after each addition until saturation is reached.

  • Plot the fluorescence intensity as a function of the NPN concentration to determine the dissociation constant (Kd) of NPN for the protein.

  • For competitive binding assays, a fixed concentration of the protein and NPN is used. The ligand of interest is then titrated into the solution.

  • A decrease in fluorescence intensity indicates the displacement of NPN from the protein's binding site by the ligand.

  • The binding affinity of the ligand can be calculated from the competitive binding curve.

Visualization of Experimental Workflow

The following diagrams illustrate the workflows for the described experimental protocols.

experimental_workflow cluster_quantum_yield Quantum Yield Determination cluster_binding_assay Fluorescence Binding Assay qy1 Prepare Dilute Solutions (Sample & Standard) qy2 Measure Absorbance (UV-Vis) qy1->qy2 qy3 Measure Fluorescence (Fluorometer) qy1->qy3 qy5 Calculate Quantum Yield qy2->qy5 qy4 Integrate Emission Spectra qy3->qy4 qy4->qy5 ba1 Prepare Protein Solution ba2 Titrate with Fluorescent Probe ba1->ba2 ba3 Measure Fluorescence Intensity ba2->ba3 ba4 Determine Probe Kd ba3->ba4 ba6 Determine Ligand Affinity ba3->ba6 ba5 Competitive Titration with Ligand ba4->ba5 ba5->ba3

Caption: Experimental workflows for quantum yield determination and fluorescence binding assay.

signaling_pathway cluster_probe_interaction Probe Interaction with Biological Target probe_aq Fluorescent Probe (Aqueous Environment) Low Fluorescence target Biological Target (e.g., Protein Binding Pocket, Lipid Bilayer) probe_aq->target Binding probe_bound Probe-Target Complex (Hydrophobic Environment) High Fluorescence target->probe_bound Complex Formation signal Fluorescence Signal Change probe_bound->signal Leads to

Caption: General mechanism of action for environment-sensitive fluorescent probes.

Conclusion

N-phenylnaphthalen-1-amine is a well-established fluorescent probe with documented applications and photophysical properties. While experimental data for this compound is currently scarce, theoretical considerations suggest it may offer enhanced fluorescence properties. Further experimental characterization of this compound is necessary to fully elucidate its potential as a fluorescent probe and to enable a direct and comprehensive comparison with N-phenylnaphthalen-1-amine. Researchers are encouraged to perform the described experimental protocols to characterize novel probes and to select the most appropriate tool for their specific research needs.

References

Comparison of different synthesis methods for N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of N-methylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of different synthesis methods for this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for various synthetic routes to this compound, allowing for a direct comparison of their efficacy and requirements.

Synthesis MethodStarting Material(s)Key ReagentsSolvent(s)Reaction TimeTemperature (°C)Yield (%)
1. Alkylation of 1-Chloromethylnaphthalene 1-Chloromethylnaphthalene, N-MethylformamideSodium Hydride, Sulfuric AcidN,N-Dimethylformamide, Toluene~6 hours20-100~85%[1][2]
2. Reductive Amination 1-Naphthaldehyde, MethylaminePlatinum-on-carbon, HydrogenNot specifiedNot specifiedNot specifiedNot specified[1]
3. Buchwald-Hartwig Amination 1-Bromonaphthalene, MethylaminePalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Toluene4 hours100High (model reaction)
4. Reduction of N-Methyl-1-naphthamide N-Methyl-1-naphthamideLithium Aluminum Hydride (LiAlH₄)TetrahydrofuranNot specifiedReflux~85%[2]
5. Direct Methylation (Eschweiler-Clarke) 1-NaphthylamineFormaldehyde, Formic AcidWaterSeveral hours~100High (>80%)[3][4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis from 1-Chloromethylnaphthalene

This two-step method involves the formation of an N-formyl intermediate followed by hydrolysis.

Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)formamide [1]

  • In a 1L three-necked round-bottom flask under a nitrogen atmosphere, charge 200 mL of dry N,N-dimethylformamide (DMF) and 32 g of sodium hydride (50% in paraffin oil).

  • Cool the mixture to 20°C.

  • Slowly add a solution of 50 g of N-methylformamide in 50 mL of DMF over 1.5-2.0 hours, maintaining the temperature between 20-25°C.

  • Stir the reaction mixture at 25-30°C for 1 hour after the addition is complete.

  • Cool the mixture to 0-5°C and slowly add a solution of 80 g of 1-chloromethylnaphthalene in 100 mL of DMF over 2.0-2.5 hours.

  • Maintain the reaction at 25-30°C for 1 hour.

Step 2: Hydrolysis to this compound [1][2]

  • Suspend the crude N-methyl-N-(1-naphthylmethyl)formamide from the previous step in 1000 mL of 10% aqueous sulfuric acid.

  • Heat the mixture to reflux temperature and maintain for 4 hours.

  • Cool the reaction mixture to 25°C and extract with toluene (2 x 200 mL) to remove impurities.

  • Treat the aqueous layer with activated carbon and filter.

  • Basify the filtrate to a pH of 10.0 with sodium hydroxide.

  • Extract the liberated amine with toluene.

  • Distill the toluene layer to obtain the crude product.

  • Purify by high vacuum distillation to yield pure this compound (approx. 82 g, 85% yield).[2]

Reductive Amination of 1-Naphthaldehyde

This method involves the direct reaction of an aldehyde with an amine in the presence of a reducing agent. A major drawback is the multi-step synthesis required to prepare the starting material, 1-naphthaldehyde.[1]

General Procedure: [1]

  • React 1-naphthaldehyde with methylamine in the presence of a platinum-on-carbon catalyst.

  • The reaction is carried out under hydrogenation conditions to yield this compound.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[5]

Model Experimental Protocol:

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Add a solution of 1-bromonaphthalene in an anhydrous solvent (e.g., toluene).

  • Add a solution of methylamine.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring for several hours.

  • After cooling, the reaction mixture is typically diluted with a solvent and filtered through a pad of celite.

  • The filtrate is then concentrated, and the product is purified by column chromatography.

Reduction of N-Methyl-1-naphthamide

This method utilizes a strong reducing agent to convert the amide to the corresponding amine.

Experimental Protocol: [2]

  • To a stirred suspension of lithium aluminum hydride (0.41 g, 9.68 mmol) in anhydrous tetrahydrofuran (10 mL) at 0°C, add a solution of N-methyl-1-naphthamide (0.83 g, 4.40 mmol) in anhydrous tetrahydrofuran (10 mL) via syringe.

  • Allow the reaction mixture to warm to room temperature and continue stirring for a specified period.

  • Carefully quench the reaction by the dropwise addition of water, followed by an aqueous sodium hydroxide solution.

  • Filter the resulting precipitate and wash with an organic solvent.

  • Dry the combined organic filtrates over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound (yields up to 85% have been reported for similar reductions).[2]

Direct Methylation via Eschweiler-Clarke Reaction

This classic reaction provides a direct route to N-methylated amines from primary amines using formaldehyde and formic acid.[3][4]

Experimental Protocol: [3][4][6]

  • To a flask containing 1-naphthylamine, add an excess of formaldehyde and formic acid.

  • Heat the reaction mixture to reflux (around 100°C) for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and make it basic by adding an aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification can be achieved by distillation or column chromatography. This method typically results in high yields, often exceeding 80%.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships and workflows of the described synthesis methods.

Synthesis_Pathways Naphthalene Naphthalene Chloromethylnaphthalene 1-Chloromethylnaphthalene Naphthalene->Chloromethylnaphthalene Chloromethylation Naphthaldehyde 1-Naphthaldehyde Naphthalene->Naphthaldehyde Multi-step synthesis Naphthylamine 1-Naphthylamine Product This compound Naphthylamine->Product Direct Methylation (Eschweiler-Clarke) Naphthamide N-Methyl-1-naphthamide Naphthamide->Product Reduction (e.g., LiAlH4) Bromonaphthalene 1-Bromonaphthalene Bromonaphthalene->Product Buchwald-Hartwig + Methylamine FormylIntermediate N-Formyl Intermediate Chloromethylnaphthalene->FormylIntermediate + N-Methylformamide Naphthaldehyde->Product Reductive Amination + Methylamine FormylIntermediate->Product Hydrolysis

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials + Reagents Reaction Reaction under Controlled Conditions (Temperature, Time) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General experimental workflow for synthesis.

References

A Comparative Spectroscopic Guide to N-methylnaphthalen-1-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylnaphthalen-1-amine and its derivatives are a class of aromatic compounds recognized for their unique photophysical properties. Their rigid, π-conjugated naphthalene core makes them valuable fluorophores and versatile building blocks in medicinal chemistry and materials science. This guide provides a comparative spectroscopic analysis of this compound and key derivatives, offering insights into how structural modifications influence their spectral characteristics. The information presented is intended to support researchers in the selection and application of these compounds as fluorescent probes and synthons.

Spectroscopic Profile of this compound

Photophysical Properties: The introduction of the N-methyl group to 1-naphthylamine is expected to induce a slight bathochromic (red) shift in both absorption and emission spectra due to the electron-donating nature of the methyl group. This enhances the intramolecular charge transfer (ICT) character of the molecule. For comparison, the parent 1-naphthylamine has an excitation maximum at 316 nm and an emission maximum at 434 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra are defined by the naphthalene ring system and the N-methyl substituent. The protons on the aromatic ring typically appear in the δ 7.0-8.0 ppm range, while the N-methyl protons exhibit a singlet further upfield. The carbon signals are distributed according to their electronic environment, with carbons bonded to the nitrogen atom showing characteristic shifts.

Comparative Analysis with Key Derivatives

The spectroscopic properties of the this compound scaffold can be finely tuned by introducing various substituents. This section compares the parent compound with two classes of derivatives: N-phenyl substituted and silyl-substituted naphthalenes.

N-Phenylnaphthalen-1-amine

Substitution with a phenyl group on the nitrogen atom creates N-phenylnaphthalen-1-amine (NPN), a widely used fluorescent probe. This modification extends the π-conjugation of the system, leading to significant changes in its photophysical properties. NPN is noted for its fluorescence, which is highly sensitive to the polarity of its environment, making it a valuable tool for studying membrane properties and protein binding.

N-Phenylnaphthalen-1-amine exhibits a distinct red shift compared to the parent amine, with an excitation wavelength of 337 nm and an emission wavelength of 407 nm.[2] The fluorescence of NPN can be quenched by various interactions, a property that is exploited in binding assays.[3]

Silyl-Substituted Naphthalene Derivatives

The introduction of silyl groups at the 1- and 1,4-positions of the naphthalene ring also modulates its spectroscopic properties. Studies show that silyl substitution causes a bathochromic shift in the absorption maxima (by 8-9 nm) and the emission maxima (by 4-5 nm) compared to unsubstituted naphthalene.[4] Furthermore, these modifications often lead to an increase in fluorescence intensity.[4] This effect is attributed to the electronic and steric influence of the silyl groups on the naphthalene chromophore.[4]

Data Summary Tables

The following tables summarize the key spectroscopic data for this compound and its derivatives for easy comparison.

Table 1: Photophysical Properties

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Solvent
1-Naphthylamine (baseline)316[1]434[1]Not Specified
This compound~320-330 (Estimated)~440-450 (Estimated)Not Specified
N-Phenylnaphthalen-1-amine337[2]407[2]Methanol (in assay)
1-(Trimethylsilyl)naphthalene324338Cyclohexane[4]

Note: Data for this compound is estimated based on the properties of 1-naphthylamine and general effects of N-methylation due to a lack of specific experimental values in the searched literature.

Table 2: 1H NMR Chemical Shifts (δ, ppm)

Proton PositionThis compound (Predicted in CDCl3)
N-HBroad singlet, ~3.5-4.5
N-CH3Singlet, ~3.0
Naphthalene HMultiplets, ~7.0-8.0

Note: Predicted values are based on general principles of 1H NMR spectroscopy.[5] Actual shifts may vary based on solvent and experimental conditions.

Table 3: 13C NMR Chemical Shifts (δ, ppm)

Carbon PositionThis compound (Predicted in CDCl3)
N-CH3~31
Naphthalene C-N~143
Naphthalene CH~105-129
Naphthalene Quaternary C~120-135

Note: Predicted values are based on general principles of 13C NMR spectroscopy.[6] Actual shifts may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-4 M) in a UV-grade solvent such as cyclohexane or ethanol.[3][4]

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm). Use a cuvette containing the pure solvent as a blank reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound (e.g., 10-5 to 10-6 M) in a fluorescence-grade solvent to avoid inner filter effects.[3] Solutions should be nitrogen-bubbled if studying properties sensitive to oxygen quenching.[3]

  • Instrumentation: Use a spectrofluorometer.

  • Measurement: Set the excitation wavelength at or near the compound's λmax and record the emission spectrum over a suitable range.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene).[3] The integrated fluorescence intensity of the sample is compared to that of the standard under identical experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Measurement: Acquire 1H and 13C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.[2]

  • Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities for signal assignment.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and conceptual relationships.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Output Compound Compound Solution Solution Compound->Solution Solvent Solvent Solvent->Solution UV_Vis UV-Vis Spectroscopy Solution->UV_Vis Analyze Fluorescence Fluorescence Spectroscopy Solution->Fluorescence NMR NMR Spectroscopy Solution->NMR Abs_Data λmax ε UV_Vis->Abs_Data Fluor_Data λem Quantum Yield Lifetime Fluorescence->Fluor_Data NMR_Data Chemical Shifts (δ) Coupling (J) NMR->NMR_Data

Caption: General workflow for the spectroscopic analysis of naphthalene derivatives.

Structure_Property_Relationship Parent This compound (Core Structure) Modification Structural Modification Parent->Modification Phenyl Add Phenyl Group to Nitrogen Modification->Phenyl Silyl Add Silyl Group to Ring Modification->Silyl Outcome_Phenyl Extended π-Conjugation Bathochromic Shift in λex & λem Increased Environmental Sensitivity Phenyl->Outcome_Phenyl Outcome_Silyl Electronic & Steric Perturbation Bathochromic Shift in λex & λem Increased Fluorescence Intensity Silyl->Outcome_Silyl

Caption: Impact of structural modifications on spectroscopic properties.

References

Comparative biological activity of N-methylnaphthalen-1-amine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of N-methylnaphthalen-1-amine and Its Analogs

Introduction

This compound and its structural analogs represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, consisting of a naphthalene ring system linked to an amine group, serves as a privileged scaffold in medicinal chemistry. Modifications to the naphthalene ring, the nature and length of the linker, and substitutions on the amine group have led to the development of derivatives with potent pharmacological effects. These effects range from modulation of central nervous system targets to antimicrobial and anticancer activities.[1][2][3][4] This guide provides a comparative analysis of the biological activities of this compound and its key analogs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Comparative Biological Activities

Serotonin Reuptake Inhibition

A significant area of investigation for naphthalen-1-amine analogs has been their activity as serotonin reuptake inhibitors (SSRIs). The 3-(naphthalen-1-yl)propan-1-amine scaffold, in particular, has been identified as a promising basis for developing novel therapeutics for central nervous system disorders such as major depressive disorder and anxiety disorders.[1] The mechanism of action involves blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1]

Structure-activity relationship (SAR) studies have revealed key molecular features that govern the potency of these compounds as SSRIs:

  • N-Alkylation: Mono-methylation of the primary amine tends to enhance SERT inhibitory activity compared to the unsubstituted parent compound. However, larger alkyl groups on the nitrogen atom can lead to a decrease in activity due to steric hindrance.[1]

  • Naphthalene Ring Substitution: The introduction of small, electron-withdrawing groups, such as fluoro or chloro substituents, at the 4-position of the naphthalene ring has been shown to significantly increase potency.[1]

Antimicrobial and Antifungal Activity

Several analogs of this compound have demonstrated notable antimicrobial and antifungal properties.[4][5] For instance, 1-Methyl-aminomethyl naphthalene itself has been reported to exhibit these activities.[5] This class of compounds is being explored for the development of new treatments against multidrug-resistant pathogens.[6] The allylamine antimycotic drug, terbinafine, which is used to treat fungal infections, contains the N-methyl-1-naphthalenemethanamine core structure, highlighting the therapeutic importance of this scaffold.[7][8][9]

Anti-inflammatory Activity

Derivatives of naphthalen-1-amine have also been investigated for their anti-inflammatory potential. Studies have shown that certain synthetic naphthalene derivatives can inhibit the activation of neutrophils, which are key cells involved in the inflammatory response.[10] Some of these compounds have demonstrated potent anti-inflammatory effects in vivo, with reduced ulcerogenic side effects compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone.[11]

Anticancer Activity

More complex naphthalene-containing derivatives have been synthesized and evaluated as potential anticancer agents. Specifically, a series of new compounds linking a naphthalen-1-yloxy moiety to an enamide function have shown significant cytotoxic activity against the Huh-7 hepatocellular carcinoma cell line.[3] The mechanism of action for some of these potent analogs involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Data Presentation

Table 1: SERT Inhibition and Cytotoxicity of 3-(Naphthalen-1-yl)propan-1-amine Analogs [1]

Compound IDR1 (N-substitution)R2 (Naphthalene Ring Substitution)hSERT IC50 (nM)Cytotoxicity (CC50 in HEK299 cells, µM)
1-H-H (unsubstituted)150> 100
2a-CH3-H75> 100
2b-CH2CH3-H98> 100
2c-CH(CH3)2-H180> 100
3a-H4-F15> 100
3b-H4-Cl12> 100
3c-H4-Br20> 100
3d-H4-OCH385> 100

Table 2: Anticancer Activity of Naphthalene-Enamide Analogs against Huh-7 Cells [3]

Compound IDR Group on Enamide MoietyIC50 (µM)
5f4-methylbenzene2.62
5g4-methoxybenzene3.37
Doxorubicin (Standard)N/A7.20

Experimental Protocols

Synthesis of 3-(Naphthalen-1-yl)propan-1-amine via Reductive Amination[2]

This protocol describes a common method for synthesizing the 3-(naphthalen-1-yl)propan-1-amine scaffold.

  • Reaction Setup: To a solution of 3-(naphthalen-1-yl)propanal in methanol, add an excess of ammonia in methanol.

  • Imine Formation: Stir the mixture at room temperature for a specified period to allow for the formation of the intermediate imine.

  • Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture. NaBH₃CN is a selective reducing agent for the imine in the presence of the aldehyde.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final 3-(naphthalen-1-yl)propan-1-amine.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination[6]

This assay is a standard method for determining the antimicrobial activity of compounds.

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) directly in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) Serotonin_synapse->SERT Reuptake Postsynaptic_receptor 5-HT Receptor Serotonin_synapse->Postsynaptic_receptor Binding SERT->Serotonin_vesicle Signal_transduction Signal Transduction Postsynaptic_receptor->Signal_transduction Activation Analog Naphthalen-1-amine Analog (SSRI) Analog->SERT Inhibition

Caption: Mechanism of SERT inhibition by this compound analogs.

MIC_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilute Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilute add_inoculum Add Inoculum to Wells serial_dilute->add_inoculum prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->add_inoculum incubate Incubate Plates (e.g., 37°C, 18h) add_inoculum->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

SAR_Logic cluster_modifications Structural Modifications cluster_effects Effect on SERT Inhibition Scaffold 3-(Naphthalen-1-yl)propan-1-amine Scaffold N_Alkylation N-Alkylation Scaffold->N_Alkylation Ring_Sub Naphthalene Ring Substitution (Position 4) Scaffold->Ring_Sub Mono_Methyl Mono-methylation: Potency ↑ N_Alkylation->Mono_Methyl Bulkier_Alkyl Bulkier Alkyl Groups: Potency ↓ N_Alkylation->Bulkier_Alkyl EWG Small Electron- Withdrawing Group (F, Cl): Potency ↑↑ Ring_Sub->EWG EDG Electron-Donating Group (OCH3): Less Favorable Ring_Sub->EDG

Caption: Structure-Activity Relationship (SAR) for SERT inhibitory activity.

References

Performance of N-methylnaphthalen-1-amine in OLEDs compared to other materials

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data for N-methylnaphthalen-1-amine in OLEDs

Extensive searches of scientific literature and public databases have revealed a significant lack of performance data for this compound (NMNA) as a hole transport material (HTM) in Organic Light-Emitting Diodes (OLEDs). This suggests that NMNA is not a commonly utilized or extensively researched material for this particular application in the published domain. While numerous studies focus on related naphthalene derivatives and other amine-based compounds, direct experimental data on the efficiency, lifetime, and other key performance metrics of OLEDs incorporating NMNA is not available.

Therefore, a direct comparison guide based on existing experimental data cannot be provided. However, to assist researchers and scientists in evaluating the potential of novel materials like NMNA, this guide presents a comprehensive framework for how such a comparison would be structured. It includes the necessary experimental protocols, data presentation tables, and logical workflow diagrams that would be required to benchmark its performance against established hole transport materials.

A Framework for Comparing Novel Hole Transport Materials in OLEDs

This section outlines the methodology and structure for a comparative study of a new hole transport material, such as this compound, against a standard, high-performance material like NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).

Experimental Protocols

To ensure a fair and accurate comparison, all OLED devices should be fabricated and tested under identical conditions. The following provides a standard experimental protocol.

1. Materials:

  • Substrate: Indium Tin Oxide (ITO) coated glass, pre-cleaned.

  • Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

  • Hole Transport Layer (HTL): this compound (NMNA) (experimental) and NPB (control).

  • Emissive Layer (EML): A standard host-guest system, for example, Tris(8-hydroxyquinolinato)aluminum (Alq3) doped with a fluorescent or phosphorescent emitter.

  • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq3).

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF).

  • Cathode: Aluminum (Al).

2. Device Fabrication:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in a nitrogen stream and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • HIL Deposition: A thin layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • HTL Deposition: The hole transport materials (NMNA and NPB) are deposited via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The thickness of this layer should be carefully controlled and kept consistent for all devices (e.g., 40 nm).

  • EML, ETL, EIL, and Cathode Deposition: Subsequently, the emissive layer, electron transport layer, electron injection layer, and the aluminum cathode are deposited in succession through thermal evaporation without breaking the vacuum. The thickness of each layer should be optimized and kept constant across all devices.

3. Characterization:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Power Efficiency: Calculated from the luminance, current density, and operating voltage.

  • Operational Lifetime: Measured by monitoring the time for the initial luminance to decrease by 50% (LT50) under a constant current density.

Data Presentation

The quantitative performance data should be summarized in a clear and structured table to facilitate easy comparison.

Performance Metric This compound (NMNA) Device NPB (Control) Device
Turn-on Voltage (V) Experimental DataExperimental Data
Maximum Luminance (cd/m²) Experimental DataExperimental Data
Maximum Current Efficiency (cd/A) Experimental DataExperimental Data
Maximum Power Efficiency (lm/W) Experimental DataExperimental Data
Maximum External Quantum Efficiency (%) Experimental DataExperimental Data
CIE Coordinates (x, y) Experimental DataExperimental Data
Operational Lifetime (LT50) at 1000 cd/m² (hours) Experimental DataExperimental Data
Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the fabrication and characterization of the OLED devices for a comparative study.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Thermal Evaporation) cluster_char Device Characterization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (HIL) UV_Ozone->PEDOT_PSS HTL Deposit HTL (NMNA or NPB) PEDOT_PSS->HTL EML Deposit Emissive Layer HTL->EML ETL Deposit ETL (Alq3) EML->ETL EIL Deposit EIL (LiF) ETL->EIL Cathode Deposit Cathode (Al) EIL->Cathode JVL J-V-L Measurement Cathode->JVL EL EL Spectrum JVL->EL EQE EQE Calculation JVL->EQE PE Power Efficiency Calculation JVL->PE Lifetime Lifetime Testing JVL->Lifetime G cluster_performance Performance Metrics NMNA This compound (NMNA) Efficiency Efficiency (Current, Power, EQE) NMNA->Efficiency Luminance Luminance NMNA->Luminance Voltage Operating Voltage NMNA->Voltage Lifetime Operational Lifetime NMNA->Lifetime Spectrum Electroluminescence Spectrum NMNA->Spectrum NPB NPB (Control) NPB->Efficiency NPB->Luminance NPB->Voltage NPB->Lifetime NPB->Spectrum Conclusion Comparative Performance Analysis Efficiency->Conclusion Luminance->Conclusion Voltage->Conclusion Lifetime->Conclusion Spectrum->Conclusion

A Researcher's Guide to Amine Derivatization for HPLC Analysis: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quantitative analysis of amines by High-Performance Liquid Chromatography (HPLC) is a fundamental yet challenging task. Many amine-containing compounds, such as amino acids, biogenic amines, and pharmaceuticals, lack a native chromophore or fluorophore, making their detection by standard UV-Vis or fluorescence detectors difficult. Chemical derivatization offers a powerful solution by covalently attaching a tag to the amine that enhances its detectability. This guide provides a comparative analysis of four widely used pre-column derivatization reagents: o-Phthalaldehyde (OPA), 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Dansyl Chloride, and Marfey's Reagent (FDAA), to assist in the selection of the most suitable reagent for your analytical needs.

Comparative Overview of Derivatization Reagents

The choice of a derivatization reagent is a critical decision that impacts the sensitivity, selectivity, and overall success of an HPLC method. The ideal reagent should react rapidly and completely with the target amines under mild conditions to form a stable, detectable derivative. This section provides a comparative summary of the key performance characteristics of OPA, Fmoc-Cl, Dansyl Chloride, and Marfey's Reagent.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative parameters for each derivatization reagent, providing a clear and structured overview for easy comparison.

Featureo-Phthalaldehyde (OPA)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Dansyl Chloride (Dns-Cl)Marfey's Reagent (FDAA)
Target Amines Primary amines.[1]Primary and secondary amines.[1]Primary and secondary amines.[2][3]Primary amines.[4]
Reaction pH Alkaline (pH 9.0-11.5).[1]Alkaline (typically pH 8.0-11.4).[1][5]Alkaline (pH 9.5-10.5).[6]Alkaline (e.g., 1M Sodium Bicarbonate).[4]
Reaction Time Very fast (seconds to a few minutes).[1]Fast (can be complete in as little as 30 seconds).[1]30-60 minutes.[6]~90 minutes.[4]
Reaction Temperature Room temperature.[7]Room temperature.[5]60-80°C.[6]40°C.[4]
Derivative Stability Relatively unstable, requiring rapid analysis or stabilization.[1]Highly stable (over 48 hours).[1][4]Stable.[8]Stable for at least 48 hours.[4]
Detection Method Primarily Fluorescence.[1]Fluorescence and UV.[1]Fluorescence and UV.[2]UV (340 nm).[4]
Detection Limits Low picomole to femtomole range.[1]Femtomole range.[1][9]Picomole range.[2]Nanomole sensitivity.[4]
Key Advantages Rapid reaction, well-suited for automation, reagent is not fluorescent.[1]Reacts with primary and secondary amines, forms highly stable derivatives.[1]Versatile, enhances fluorescence and ionization efficiency.[2]Chiral analysis of D- and L-amino acids without a chiral column.[4]
Key Disadvantages Does not react with secondary amines, derivatives can be unstable.[1]Hydrolysis by-product (Fmoc-OH) can interfere with chromatography.[1]Longer reaction time, requires elevated temperature.[6]Primarily for chiral separations, longer reaction time.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful derivatization. This section provides step-by-step methodologies for the four compared reagents.

o-Phthalaldehyde (OPA) Derivatization Protocol

This protocol is a general guideline for the pre-column derivatization of primary amines using OPA.

Reagents:

  • Borate Buffer (0.4 M, pH 10.2): Prepare by dissolving the appropriate amount of sodium tetraborate decahydrate in water and adjusting the pH with sodium hydroxide.

  • OPA Reagent: Prepare fresh by mixing a stock solution of OPA in methanol with the borate buffer and a thiol, such as 3-mercaptopropionic acid.[7]

  • Sample/Standard Solution: Dissolve the amine-containing sample or standard in a suitable solvent.

  • Quenching Solution (optional): An acidic solution (e.g., 1 M acetic acid) can be used to stop the reaction.[10]

Procedure:

  • In a reaction vial, mix the sample or standard solution with the borate buffer.

  • Add the freshly prepared OPA reagent to the vial.

  • Vortex the mixture for approximately 1 minute at room temperature. The derivatization reaction is very rapid.[10]

  • (Optional) Add the quenching solution to stop the reaction.

  • Inject an appropriate volume of the resulting solution into the HPLC system for analysis. The derivatives are best analyzed shortly after preparation due to their limited stability.[1]

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Derivatization Protocol

This protocol outlines the derivatization of primary and secondary amines using Fmoc-Cl.

Reagents:

  • Borate Buffer (e.g., 0.4 M, pH 9.2): Prepare by dissolving borax in water and adjusting the pH.

  • Fmoc-Cl Reagent Solution: Prepare a fresh solution of Fmoc-Cl in a solvent like acetonitrile.

  • Sample/Standard Solution: Dissolve the amine-containing sample or standard in a suitable solvent.

  • Quenching Solution: A solution of an amine like tyramine can be used to react with excess Fmoc-Cl.

Procedure:

  • In a reaction vial, combine the sample or standard solution with the borate buffer.

  • Add the Fmoc-Cl reagent solution and vortex the mixture for about 1 minute at room temperature.

  • Allow the reaction to proceed for a specified time (e.g., 40 minutes at ambient temperature).[5]

  • Add the quenching solution and vortex for 1 minute to consume any unreacted Fmoc-Cl.

  • Filter the final solution through a 0.22 µm filter before injecting it into the HPLC system.

Dansyl Chloride Derivatization Protocol

This protocol describes the derivatization of primary and secondary amines using Dansyl Chloride.

Reagents:

  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Prepare by dissolving sodium carbonate and sodium bicarbonate in ultrapure water.[6]

  • Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving Dansyl Chloride in acetonitrile. This solution should be stored in the dark.[6]

  • Sample/Standard Solution: Dissolve the amine-containing sample or standard in a suitable diluent.

  • Quenching Solution (e.g., 10% Ammonium Hydroxide): To stop the reaction.[6]

Procedure:

  • In a microcentrifuge tube, add the sample or standard solution.

  • Add the derivatization buffer and the freshly prepared Dansyl Chloride solution.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark to prevent photodegradation.[6]

  • After incubation, cool the mixture to room temperature.

  • Add the quenching solution, vortex, and let it stand for 5 minutes to consume excess Dansyl Chloride.[6]

  • Centrifuge the mixture to pellet any precipitate before HPLC analysis.

Marfey's Reagent (FDAA) Derivatization Protocol

This protocol is for the chiral derivatization of primary amines using Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide).

Reagents:

  • 1 M Sodium Bicarbonate. [4]

  • FDAA Solution: Prepare a 1% (w/v) solution of FDAA in acetone.[4]

  • Sample/Standard Solution: Dissolve the amine-containing sample or standard (approximately 5 µmol) in a suitable solvent.[4]

  • 2 M HCl. [4]

Procedure:

  • Place the sample or standard solution in a reaction vial.

  • Add the 1% FDAA in acetone solution.

  • Add 1.0 M sodium bicarbonate.

  • Heat the mixture at 40°C for 1 hour.[4]

  • After cooling, add 2 M HCl to stop the reaction.[4]

  • The sample is ready for HPLC analysis after degassing is complete. The resulting diastereomers can be separated on a standard reverse-phase column.[4]

Mandatory Visualizations

To further clarify the experimental processes and chemical transformations, the following diagrams have been generated using the DOT language.

Signaling Pathways and Experimental Workflows

Derivatization_Workflows cluster_OPA OPA Derivatization Workflow cluster_Fmoc Fmoc-Cl Derivatization Workflow cluster_Dansyl Dansyl Chloride Derivatization Workflow cluster_FDAA Marfey's Reagent (FDAA) Derivatization Workflow OPA_Start Sample/ Standard OPA_Buffer Add Borate Buffer (pH 10.2) OPA_Start->OPA_Buffer OPA_Reagent Add OPA Reagent OPA_Buffer->OPA_Reagent OPA_React Vortex 1 min (Room Temp) OPA_Reagent->OPA_React OPA_Quench Add Quenching Solution (Optional) OPA_React->OPA_Quench OPA_HPLC HPLC Analysis OPA_Quench->OPA_HPLC Fmoc_Start Sample/ Standard Fmoc_Buffer Add Borate Buffer (pH 9.2) Fmoc_Start->Fmoc_Buffer Fmoc_Reagent Add Fmoc-Cl Solution Fmoc_Buffer->Fmoc_Reagent Fmoc_React Vortex & React (e.g., 40 min, RT) Fmoc_Reagent->Fmoc_React Fmoc_Quench Add Quenching Solution Fmoc_React->Fmoc_Quench Fmoc_Filter Filter (0.22 µm) Fmoc_Quench->Fmoc_Filter Fmoc_HPLC HPLC Analysis Fmoc_Filter->Fmoc_HPLC Dansyl_Start Sample/ Standard Dansyl_Buffer Add Carbonate Buffer (pH 9.8) Dansyl_Start->Dansyl_Buffer Dansyl_Reagent Add Dansyl-Cl Solution Dansyl_Buffer->Dansyl_Reagent Dansyl_Incubate Incubate (60-80°C, 30-60 min, Dark) Dansyl_Reagent->Dansyl_Incubate Dansyl_Quench Add Quenching Solution Dansyl_Incubate->Dansyl_Quench Dansyl_Centrifuge Centrifuge Dansyl_Quench->Dansyl_Centrifuge Dansyl_HPLC HPLC Analysis Dansyl_Centrifuge->Dansyl_HPLC FDAA_Start Sample/ Standard FDAA_Reagent Add FDAA Solution FDAA_Start->FDAA_Reagent FDAA_Buffer Add NaHCO3 FDAA_Reagent->FDAA_Buffer FDAA_Heat Heat (40°C, 1 hr) FDAA_Buffer->FDAA_Heat FDAA_Quench Add HCl FDAA_Heat->FDAA_Quench FDAA_HPLC HPLC Analysis FDAA_Quench->FDAA_HPLC Reaction_Mechanisms cluster_OPA_reaction OPA Reaction Mechanism cluster_Fmoc_reaction Fmoc-Cl Reaction Mechanism cluster_Dansyl_reaction Dansyl Chloride Reaction Mechanism cluster_FDAA_reaction Marfey's Reagent (FDAA) Reaction Mechanism OPA o-Phthalaldehyde Isoindole Fluorescent Isoindole Derivative OPA->Isoindole label_plus1 + OPA->label_plus1 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Isoindole label_plus2 + PrimaryAmine->label_plus2 Thiol Thiol (R'-SH) Thiol->Isoindole label_plus1->PrimaryAmine label_plus2->Thiol FmocCl Fmoc-Cl FmocDerivative Stable Fluorescent Carbamate Derivative FmocCl->FmocDerivative label_plus3 + FmocCl->label_plus3 Amine_Fmoc Primary/Secondary Amine Amine_Fmoc->FmocDerivative label_plus3->Amine_Fmoc DansylCl Dansyl Chloride DansylDerivative Fluorescent Sulfonamide Derivative DansylCl->DansylDerivative label_plus4 + DansylCl->label_plus4 Amine_Dansyl Primary/Secondary Amine Amine_Dansyl->DansylDerivative label_plus4->Amine_Dansyl FDAA Marfey's Reagent (L-FDAA) Diastereomers Diastereomeric Derivatives FDAA->Diastereomers label_plus5 + FDAA->label_plus5 DL_Amine D/L-Amino Acid DL_Amine->Diastereomers label_plus5->DL_Amine

References

A Comparative Analysis of the Photophysical Properties of N-methylnaphthalen-1-amine and Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biochemical research and drug development, fluorescent probes are indispensable tools for the sensitive detection and quantification of biomolecules. The selection of an appropriate fluorophore is critical and depends on its specific photophysical properties. This guide provides an objective comparison between N-methylnaphthalen-1-amine and the widely utilized labeling agent, Dansyl chloride.

While Dansyl chloride is an extensively studied fluorogenic reagent, this compound is less characterized in the literature regarding its photophysical performance. Dansyl chloride itself is non-fluorescent but reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts.[1][2] The properties of these adducts are highly sensitive to the polarity of their local environment.[3] This comparison will focus on the properties of the Dansyl-amine adduct versus the intrinsic properties of this compound, for which some properties are inferred from trends observed in analogous N-methylated aromatic compounds due to a scarcity of direct experimental data.[4]

Comparative Photophysical Data

The following table summarizes key photophysical parameters for this compound and Dansyl-amine adducts. It is important to note that the properties of Dansyl adducts are highly dependent on the solvent and the nature of the conjugated amine.

Photophysical PropertyThis compound (Predicted/Inferred)Dansyl-amine Adduct (Experimental)Rationale / Notes
Absorption Max. (λabs) Red-shifted vs. non-methylated analog~335 - 346 nm[1][5]N-methylation increases the electron-donating ability of the amino group.[4] Dansyl adducts have a broad absorption peak around 330 nm.[6]
Emission Max. (λem) Red-shifted vs. non-methylated analog~450 - 550 nmThe emission of Dansyl adducts is highly solvatochromic, showing a blue shift in non-polar environments.[3]
Stokes Shift (Δν) Larger than non-methylated analogLargeA large Stokes shift is characteristic of Dansyl adducts.[2] N-methylation is predicted to increase the Stokes shift due to greater geometric differences between ground and excited states.[4]
Fluorescence Quantum Yield (Φf) Higher than non-methylated analogVariable (increases in non-polar environments)N-methylation can restrict non-radiative decay pathways, enhancing fluorescence.[4] The quantum yield of Dansyl adducts is sensitive to environmental polarity.[2][3]
Fluorescence Lifetime (τf) Longer than non-methylated analog10 - 20 nanoseconds (for protein conjugates)[2]A decrease in non-radiative decay rates leads to a longer-lived excited state.[4]
Molar Extinction Coefficient (ε) Data not available~4,000 - 4,700 M⁻¹cm⁻¹ at ~330 nm[6]This value is important for quantifying the concentration of the labeled species.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible photophysical data.

Protocol 1: General Derivatization of Amines with Dansyl Chloride

This protocol describes the reaction of Dansyl chloride with a primary or secondary amine for subsequent analysis, typically by HPLC.

  • Reagent Preparation :

    • Dansyl Chloride Solution (10 mg/mL) : Dissolve 100 mg of Dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. This solution should be prepared fresh and protected from light.[3]

    • Sodium Bicarbonate Buffer (0.5 M, pH 9.5) : Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.[3]

  • Derivatization Reaction :

    • In a microcentrifuge tube, mix 100 µL of the amine-containing sample with 200 µL of the Sodium Bicarbonate Buffer.

    • Add 200 µL of the Dansyl Chloride solution to the mixture.

    • Vortex the mixture for 1 minute to ensure homogeneity.

    • Incubate the reaction mixture in a water bath at 60°C for 30-60 minutes in the dark. The reaction can also proceed at room temperature but may require a longer time (e.g., 120 minutes).[5]

    • After incubation, add a small amount of a quenching reagent, such as ammonia, to react with any excess Dansyl chloride.[7]

  • Sample Preparation for Analysis :

    • Dilute the final reaction mixture with an appropriate mobile phase (e.g., acetonitrile/water).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection into an HPLC system with a fluorescence detector.[5][7]

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8]

  • Instrumentation :

    • UV-Vis Spectrophotometer

    • Fluorescence Spectrometer

  • Procedure :

    • Select a Standard : Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the test sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).

    • Prepare Solutions : Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

    • Measure Absorbance : Record the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

    • Measure Fluorescence : Record the fluorescence emission spectra for each solution using the fluorescence spectrometer, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and standard measurements.

    • Integrate Intensity : Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculation :

    • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

    • Determine the gradient (slope) of the resulting straight lines for both plots.

    • Calculate the quantum yield of the test sample (Φx) using the following equation[8]:

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts 'X' and 'ST' denote the test sample and the standard, respectively.

Visualizations: Workflows and Logical Relationships

Dansyl Chloride Derivatization Workflow

The following diagram illustrates the general workflow for labeling an amine-containing analyte with Dansyl chloride for HPLC analysis.

G cluster_prep Sample & Reagent Prep cluster_reaction Derivatization cluster_analysis Analysis Analyte Amine-Containing Analyte Mix Mix & Vortex Analyte->Mix Buffer Alkaline Buffer (pH 9.5) Buffer->Mix Dansyl Dansyl Chloride in Acetone Dansyl->Mix Incubate Incubate (e.g., 60°C, 30 min) Mix->Incubate Quench Quench Excess Reagent Incubate->Quench Dilute Dilute & Filter Quench->Dilute HPLC HPLC-FLD Analysis Dilute->HPLC

Caption: General workflow for amine derivatization with Dansyl chloride.[5]

Effect of N-Methylation on Photophysical Properties

This diagram illustrates the predicted effects of N-methylation on the structure and resulting photophysical properties of a naphthalenamine scaffold, based on trends in analogous compounds.

G cluster_cause Structural Change cluster_effect Photophysical Consequences N_Methyl Introduction of N-Methyl Group Twist More Twisted Molecular Geometry N_Methyl->Twist EDG Increased Electron- Donating Ability N_Methyl->EDG RedShift Red Shift in Absorption & Emission Stokes Larger Stokes Shift QuantumYield Higher Quantum Yield Lifetime Longer Fluorescence Lifetime Twist->Stokes increases Δ geometry NonRad Restricted Non-Radiative Decay Pathways Twist->NonRad EDG->RedShift alters HOMO-LUMO gap NonRad->QuantumYield NonRad->Lifetime

Caption: Predicted effect of N-methylation on molecular structure and photophysics.[4]

References

Comparative Guide to the Cross-Reactivity of N-methylnaphthalen-1-amine and Related Compounds with Cellular Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-methylnaphthalen-1-amine with various cellular components. Due to the limited publicly available data on this compound, this guide leverages experimental data from its close structural and synthetic analog, the antifungal drug terbinafine, to predict its potential off-target interactions. This comparison is supplemented with information on other naphthalene derivatives to provide a broader context for potential bioactivities.

Executive Summary

Comparative Analysis of Off-Target Interactions

The following tables summarize the known inhibitory activities of terbinafine against its primary fungal target and key human cellular components. This data serves as a surrogate to predict the potential cross-reactivity of this compound.

Table 1: Inhibition of Fungal and Mammalian Squalene Epoxidase by Terbinafine
Target EnzymeOrganism/TissueIC50 / KiReference
Squalene EpoxidaseTrichophyton rubrumIC50: 15.8 nM[1]
Squalene EpoxidaseCandida albicansIC50: 44 nM[2]
Squalene EpoxidaseRat LiverKi: 77 µM[3]
Squalene EpoxidaseGuinea PigIC50: 4 µM[2]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Terbinafine
CYP IsoformSubstrateInhibition MetricValueReference
CYP2D6DextromethorphanKi0.03 µM[4]
CYP2D6DextromethorphanIC500.2 µM[5]
CYP2D6BufuralolIC500.25 µM[5]
CYP1A2EthoxycoumarinInhibitionMarginal at 50-100 µM[5]
CYP2C9HLS 831InhibitionMarginal at 50-100 µM[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Potential for Other Cellular Interactions

While quantitative data is limited, studies on terbinafine and other naphthalene derivatives suggest potential interactions with other cellular pathways:

  • Cell Proliferation and Angiogenesis : Terbinafine has been shown to inhibit the proliferation of human umbilical vascular endothelial cells (HUVEC) and exhibit anti-angiogenic effects. This is associated with the inhibition of DNA synthesis and cell-cycle arrest.[6]

  • Kinase Signaling : Some antifungal agents can modulate kinase signaling pathways. While direct, broad-spectrum kinase inhibition data for terbinafine is not prominent, it has been observed to decrease the levels of phosphorylated extracellular signal-regulated kinase (ERK).[5]

  • DNA Intercalation : The planar aromatic structure of the naphthalene ring is a common motif in DNA intercalating agents. Naphthalene diimide derivatives, for instance, are known to bind to G-quadruplex DNA structures.[7] This suggests a potential, albeit likely weaker, interaction for this compound with nucleic acids.

Experimental Protocols

Detailed methodologies for key assays used to assess cross-reactivity are provided below.

Cytochrome P450 Inhibition Assay

This protocol determines the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP enzyme activity.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis microsomes Human Liver Microsomes incubation Incubate Microsomes, Buffer, Substrate, and Test Compound microsomes->incubation buffer Phosphate Buffer buffer->incubation nadph NADPH Solution substrate CYP-specific Substrate substrate->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation start_reaction Initiate Reaction with NADPH incubation->start_reaction incubation_step Incubate at 37°C start_reaction->incubation_step stop_reaction Terminate Reaction (e.g., Acetonitrile) incubation_step->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate Metabolite Formation and Determine IC50 lcms->data_analysis

Workflow for a Cytochrome P450 Inhibition Assay.

Methodology:

  • Preparation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform in a phosphate buffer.[8]

  • Incubation: The test compound is added at various concentrations. The reaction is initiated by the addition of an NADPH-generating system and incubated at 37°C.[9]

  • Termination: The reaction is stopped by the addition of a solvent such as acetonitrile.

  • Analysis: The mixture is centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite.[10]

  • Data Interpretation: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to determine the percent inhibition and calculate the IC50 value.[8]

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.

Kinase_Inhibition_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection kinase Kinase Enzyme reaction_mix Incubate Kinase, Substrate, ATP, and Test Compound kinase->reaction_mix substrate Kinase Substrate substrate->reaction_mix atp ATP atp->reaction_mix test_compound Test Compound test_compound->reaction_mix adp_glo_reagent Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) reaction_mix->adp_glo_reagent ADP is produced kinase_detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo_reagent->kinase_detection_reagent luminescence Measure Luminescence kinase_detection_reagent->luminescence

Workflow for an in vitro Kinase Inhibition Assay.

Methodology:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated in a buffer with varying concentrations of the test compound.[11]

  • ADP Detection - Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Detection - Step 2: Kinase Detection Reagent is added, which converts the ADP produced to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measurement: The luminescence is measured, which is directly proportional to the amount of ADP produced and thus reflects the kinase activity. A decrease in signal indicates inhibition.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay assesses the ability of a compound to bind to DNA by measuring the displacement of a known intercalator, ethidium bromide (EtBr).

DNA_Intercalation_Workflow cluster_setup Assay Setup cluster_titration Titration & Measurement cluster_analysis Data Analysis dna Calf Thymus DNA (ct-DNA) dna_etbr_complex Incubate DNA and EtBr to form fluorescent complex dna->dna_etbr_complex etbr Ethidium Bromide (EtBr) etbr->dna_etbr_complex buffer Buffer (e.g., Tris-HCl) buffer->dna_etbr_complex initial_fluorescence Measure Initial Fluorescence dna_etbr_complex->initial_fluorescence add_test_compound Add Increasing Concentrations of Test Compound initial_fluorescence->add_test_compound measure_fluorescence Measure Fluorescence after each addition add_test_compound->measure_fluorescence quenching_analysis Analyze Fluorescence Quenching to determine binding measure_fluorescence->quenching_analysis Iterative process

Workflow for a DNA Intercalation Assay.

Methodology:

  • Complex Formation: A solution of calf thymus DNA (ct-DNA) and ethidium bromide is prepared in a suitable buffer and incubated to allow the formation of the fluorescent DNA-EtBr complex.[12]

  • Initial Measurement: The initial fluorescence of the complex is measured using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).[12]

  • Titration: The test compound is added in increasing concentrations to the DNA-EtBr solution.

  • Fluorescence Measurement: After each addition and a brief incubation, the fluorescence intensity is recorded.[13]

  • Data Analysis: A decrease in fluorescence intensity (quenching) indicates that the test compound is displacing EtBr from the DNA, suggesting an intercalative or groove-binding interaction.[14]

Conclusion and Future Directions

The available data on terbinafine strongly suggests that this compound has the potential for cross-reactivity with human cellular components, most notably cytochrome P450 enzymes, particularly CYP2D6. The shared naphthalene scaffold also indicates a possibility of interactions with other cellular targets such as kinases and DNA, although these interactions are likely to be of lower affinity.

It is crucial to emphasize that this guide is predictive in nature. Direct experimental evaluation of this compound is necessary to definitively determine its cross-reactivity profile. Researchers and drug development professionals should consider performing a panel of in vitro assays, such as those described in this guide, to assess the off-target activities of this compound and its derivatives early in the development process. Such studies will provide a clearer understanding of the compound's safety profile and potential for drug-drug interactions.

References

Benchmarking the Performance of N-methylnaphthalen-1-amine in Cell Permeability Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Physicochemical Properties

The cell permeability of a compound is significantly influenced by its physicochemical properties. Key parameters include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Below is a comparison of N-methylnaphthalen-1-amine with standard reference compounds commonly used in permeability assays.

CompoundMolecular Weight ( g/mol )LogP (Predicted)Hydrogen Bond DonorsHydrogen Bond AcceptorsKnown Permeability
This compound 157.213.510Not Experimentally Determined
Atenolol266.340.1624Low
Propranolol259.343.112High
Caffeine194.19-0.0703High
Lucifer Yellow457.25-3.308Very Low (Paracellular Marker)

Based on its molecular weight and predicted LogP value, this compound is anticipated to exhibit moderate to high passive permeability across cell membranes. Its relatively low hydrogen bonding capacity further supports this prediction. However, experimental validation using the assays described below is essential to confirm this hypothesis and to investigate the potential involvement of active transport mechanisms.

Experimental Protocols for Cell Permeability Assays

Two widely accepted in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput screening tool that models passive transcellular permeability. It is a non-cell-based assay that measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phosphatidylcholine in dodecane solution (or a commercially available brain lipid mixture for blood-brain barrier simulation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compound stock solutions (high and low permeability controls)

  • Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Procedure:

  • Membrane Coating: Apply 5 µL of the lipid solution to the filter of each well in the donor plate.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation: Prepare the dosing solutions by diluting the test and reference compounds in PBS to the final desired concentration (e.g., 100 µM). Add 150 µL of the dosing solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Permeability Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe = [ -ln(1 - CA(t)/Cequilibrium) ] * (VD * VA) / ( (VD + VA) * Area * t )

    Where:

    • CA(t) is the concentration in the acceptor well at time t

    • Cequilibrium is the concentration at equilibrium

    • VD is the volume of the donor well

    • VA is the volume of the acceptor well

    • Area is the effective area of the membrane

    • t is the incubation time

Caco-2 Cell Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well or 96-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (for high and low permeability, and efflux substrates like verapamil)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow leakage test to ensure the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add HBSS (pH 6.5 or 7.4) containing the test and reference compounds to the apical (upper) chamber.

    • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a specific time (e.g., 2 hours).

    • Collect samples from both the apical and basolateral chambers at the end of the incubation period.

  • Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the assay in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation

    • A is the surface area of the membrane

    • C0 is the initial concentration in the donor chamber

  • Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B to A) / Papp (A to B). An ER greater than 2 suggests the involvement of active efflux.

Mandatory Visualizations

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Coat with Lipid) add_compounds Add Compounds to Donor Plate prep_donor->add_compounds prep_acceptor Prepare Acceptor Plate (Add Buffer) assemble Assemble 'Sandwich' (Donor on Acceptor) prep_acceptor->assemble prep_compounds Prepare Compound Solutions (Test & Controls) prep_compounds->add_compounds add_compounds->assemble incubate Incubate (Room Temperature) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration (Donor & Acceptor) separate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for 21-25 Days seed->differentiate integrity Check Monolayer Integrity (TEER, Lucifer Yellow) differentiate->integrity add_compound Add Compound to Donor Chamber (A or B) integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect Samples from Donor & Receiver Chambers incubate->sample quantify Quantify Concentration (LC-MS/MS) sample->quantify calculate_papp Calculate Papp quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow of the Caco-2 Cell Permeability Assay.

Assay_Selection start Assay Goal? passive Passive Permeability Screening? start->passive High-throughput Early Stage active Active Transport Involvement? start->active Mechanistic Study Later Stage passive->active No pampa Use PAMPA passive->pampa Yes caco2 Use Caco-2 Assay active->caco2 Yes caco2_efflux Use Bidirectional Caco-2 Assay active->caco2_efflux Efflux is a concern

Caption: Decision tree for selecting a suitable cell permeability assay.

A Comparative Analysis of Computational Predictions and Experimental Data for N-methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computationally predicted and experimentally determined properties of N-methylnaphthalen-1-amine. The objective is to offer a clear, data-driven comparison to aid in research and development involving this compound. All data is presented in structured tables, and where available, detailed experimental protocols are provided.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental and computationally predicted physicochemical properties of this compound. This allows for a direct comparison of the accuracy of computational models against real-world measurements.

PropertyExperimental ValueComputational Prediction
Molecular Formula C₁₁H₁₁N[1][2]C₁₁H₁₁N
Molecular Weight 157.21 g/mol [1][2][3]157.21 g/mol [3]
Melting Point 174 °C[2]Not available
Boiling Point 271.88 °C (rough estimate)[2]293.0 ± 0.0 °C at 760 mmHg
Density 1.0595 (rough estimate)[2]1.1 ± 0.1 g/cm³
Refractive Index 1.6722 (estimate)[2]Not available
pKa 3.67 (at 27 °C)[2]Not available
Appearance Light brown to brown liquid[2]Purple to brown or red-brown liquid
XLogP3 Not available2.9[3]
Exact Mass Not available157.089149355 Da[3]
Topological Polar Surface Area Not available12 Ų[3]
Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of compounds. While detailed spectra are not provided here, their availability from experimental sources is noted.

Spectrum TypeExperimental AvailabilityComputational Prediction Availability
¹H NMR Available[4]Not available
IR Available[5]Not available
Raman Available[5]Not available
Mass Spectrometry (GC-MS) Available[5]Not available
Pharmacological and Toxicological Profile

Understanding the biological activity and toxicity of a compound is paramount in drug development. The following summarizes the known toxicological data for this compound.

GHS Hazard Information: [2]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Currently, there is limited specific information available regarding the direct pharmacological activity and signaling pathways of this compound. However, studies on related naphthalene derivatives have shown potential anti-inflammatory and antimicrobial activities.[6][7] Further research is needed to elucidate the specific biological profile of this compound. The toxicological profiles for related compounds like naphthalene and methylnaphthalenes suggest that the respiratory tract and liver could be potential targets of toxicity.[8][9]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, a general synthetic protocol is described below.

Synthesis of this compound: [10]

A common method for the synthesis of this compound involves the reaction of N-methylformamide with a strong base in N,N-dimethylformamide and/or a non-polar solvent to generate its anion. This anion is subsequently reacted with 1-chloromethylnaphthalene to produce the formamide derivative. The final step involves the acid or base hydrolysis of the formamide derivative to yield this compound.

G cluster_synthesis Synthesis Workflow NMF N-methylformamide Anion N-methylformamide anion NMF->Anion Reaction with Base Strong Base (in DMF/non-polar solvent) Base->Anion Formamide_Derivative Formamide Derivative Anion->Formamide_Derivative Reacts with CMN 1-chloromethylnaphthalene CMN->Formamide_Derivative Product This compound Formamide_Derivative->Product Undergoes Hydrolysis Acid/Base Hydrolysis Hydrolysis->Product

Caption: A simplified workflow for the synthesis of this compound.

Analysis and Conclusion

The comparison between experimental and computational data for this compound reveals a good correlation for basic physicochemical properties like molecular weight. For properties such as boiling point and density, the computationally predicted values are in reasonable agreement with the rough experimental estimates, providing a degree of confidence in the in silico models for preliminary assessments.

However, a significant data gap exists for more detailed computational predictions, such as spectroscopic data and specific pharmacological activities. The experimental data, while confirming the compound's identity and basic properties, lacks detailed protocols and in-depth biological studies.

For researchers and drug development professionals, this analysis underscores the importance of integrating experimental validation with computational predictions. While computational tools can offer valuable initial insights, experimental verification remains indispensable for accurate characterization and progression in the research and development pipeline. Future work should focus on generating more comprehensive experimental data and detailed computational models to build a more complete profile of this compound.

G cluster_data_comparison Data Comparison Logic Experimental_Data Experimental Data (Physicochemical, Spectroscopic, Toxicological) Comparative_Analysis Comparative Analysis Experimental_Data->Comparative_Analysis Computational_Data Computational Predictions (Physicochemical) Computational_Data->Comparative_Analysis Data_Gaps Identified Data Gaps (Detailed protocols, Advanced computational predictions, Biological pathways) Comparative_Analysis->Data_Gaps Conclusion Conclusion (Need for integrated approach and further research) Comparative_Analysis->Conclusion

Caption: Logical flow of the comparative analysis process.

References

Safety Operating Guide

Navigating the Safe Disposal of N-methylnaphthalen-1-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N-methylnaphthalen-1-amine, an aromatic amine, is classified as a hazardous substance, underscoring the need for stringent disposal protocols. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should occur in a well-ventilated area to avoid inhalation of vapors.[2][3]

Primary Disposal Method: Licensed Hazardous Waste Management

The most recommended and compliant method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][3][4][5] This ensures that the chemical is managed in accordance with all federal, state, and local regulations.

Step-by-Step Off-Site Disposal Protocol:

  • Segregation and Storage: Isolate waste this compound from other laboratory waste to prevent potentially hazardous reactions.[4][6] Store the waste in a designated, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Containerization: Use a robust, chemically compatible container with a tightly sealing lid for waste collection.[1][6] It is best practice to reuse the original container for waste storage, provided it is in good condition.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][4]

  • Arrange for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.[1][4]

Alternative: In-Laboratory Chemical Treatment

For laboratories equipped to handle chemical degradation, in-laboratory treatment can be a viable alternative. Aromatic amines can be degraded through oxidation. However, this should only be performed by trained personnel following established and validated protocols.

Experimental Protocol for Oxidation of Aromatic Amines:

A common method for the degradation of aromatic amines is through oxidation with acidified potassium permanganate.[6][7]

  • Preparation: In a suitable flask, prepare a dilute solution of the aromatic amine waste in 1.7 N sulfuric acid.

  • Oxidation: Slowly add a 0.2 M solution of potassium permanganate to the amine solution.

  • Reaction Time: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete degradation.[6]

  • Neutralization of Excess Oxidant: Reduce any excess permanganate by the slow addition of a suitable reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Final Disposal: After confirming the degradation of the aromatic amine and neutralization of the oxidant, the resulting mixture may be neutralized to a pH of approximately 7 and disposed of as aqueous waste, in accordance with local regulations.[7] Note: Never flush the untreated chemical down the drain.[1][3][5][8]

Management of Spills and Contaminated Materials

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Empty containers that held this compound are also considered hazardous waste and must be triple-rinsed with a suitable solvent.[6][9] The rinsate from this process must be collected and disposed of as hazardous waste.[6]

Quantitative Data Summary

Currently, publicly available resources do not provide specific quantitative disposal limits or concentration thresholds for this compound. Therefore, all quantities of this chemical and materials contaminated with it should be treated as hazardous waste.

ParameterValueSource
Regulatory StatusHazardous Waste[10]
Recommended DisposalLicensed Hazardous Waste Contractor[1][3][4][5]
Prohibited DisposalDrain or Sewer Disposal[1][3][5][8]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_handling Initial Handling cluster_decision Disposal Path Decision cluster_treatment In-Laboratory Treatment cluster_offsite Off-Site Disposal cluster_spill Spill Management start This compound Waste Generated segregate Segregate from Other Waste Streams start->segregate containerize Store in Labeled, Compatible, Sealed Container segregate->containerize decision In-house Treatment Capability? containerize->decision oxidize Oxidize with Acidified Potassium Permanganate decision->oxidize Yes contact_ehs Contact EHS or Licensed Hazardous Waste Contractor decision->contact_ehs No neutralize Neutralize Excess Reagents and Verify Degradation oxidize->neutralize aqueous_disposal Dispose as Aqueous Waste (per local regulations) neutralize->aqueous_disposal pickup Arrange for Professional Pickup and Disposal contact_ehs->pickup spill Spill Occurs contain Contain with Inert Absorbent spill->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->containerize

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for Handling N-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals with potential hazards like N-methylnaphthalen-1-amine (CAS: 2216-68-4). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical Hazards: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this substance with care to avoid exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data and best practices for related compounds.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear appropriate protective gloves. Nitrile gloves are a common choice, but it's advisable to consult the glove manufacturer's selection guide for specific breakthrough times.
Eye and Face Protection Safety glasses or gogglesUse safety glasses with side shields or chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or coveralls.[2][3]
Respiratory Protection RespiratorUse only in a well-ventilated area. If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling the chemical.

  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the work area.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental compliance.

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report: Immediately report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[6]

Waste Disposal:

  • Segregation: Do not mix this compound waste with other waste streams unless approved by the EHS department.[6]

  • Containerization: Dispose of unused chemicals and contaminated materials in a designated hazardous waste container that is properly labeled with the full chemical name and hazard warnings.[6]

  • Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain or in the regular trash.[2][6]

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Handle in Fume Hood Handle in Fume Hood Prepare Work Area->Handle in Fume Hood Perform Experiment Perform Experiment Handle in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Dispose in Labeled Container Dispose in Labeled Container Segregate Waste->Dispose in Labeled Container Decontaminate Work Area Decontaminate Work Area Dispose in Labeled Container->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.